2,3-Dimethylstyrene
Description
The exact mass of the compound this compound is 132.093900383 g/mol and the complexity rating of the compound is 115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOUDBQOEJSUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865381 | |
| Record name | 1-Ethenyl-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27496-76-0, 27576-03-0, 40243-75-2 | |
| Record name | Vinylxylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, dimethyl deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethenyl-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylxylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dimethylstyrene chemical properties and data sheet
An In-depth Technical Guide to 2,3-Dimethylstyrene (B1265930): Chemical Properties and Data
This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and a representative synthesis protocol for this compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be working with this compound.
Chemical and Physical Properties
This compound, also known as 1-ethenyl-2,3-dimethylbenzene, is an aromatic hydrocarbon.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H12 | [1][3] |
| Molecular Weight | 132.21 g/mol | [1] |
| CAS Number | 27576-03-0 | [1] |
| Appearance | Liquid | [4][5] |
| Boiling Point | 193.1 °C at 760 mmHg | [1][6] |
| Flash Point | 62.6 °C | [1][6] |
| Density | 0.893 g/cm³ | [1] |
| Solubility in Water | 35.29 mg/L at 25 °C (estimated) | [2][6] |
| logP (Octanol-Water Partition Coefficient) | 3.822 (estimated) | [2][6] |
| Refractive Index | Not Available | |
| Vapor Pressure | 0.659 mmHg at 25 °C (estimated) | [2][6] |
Spectroscopic Data
| Data Type | Isomer | Key Features |
| ¹H NMR | 2,4-Dimethylstyrene (B1330402), 2,5-Dimethylstyrene | Aromatic protons, vinyl protons, and methyl protons will show characteristic shifts. |
| ¹³C NMR | 2,4-Dimethylstyrene, 2,5-Dimethylstyrene | Aromatic carbons, vinyl carbons, and methyl carbons will have distinct chemical shifts. |
| Mass Spectrometry (GC-MS) | 2,4-Dimethylstyrene, 2,5-Dimethylstyrene | The molecular ion peak (M+) is expected at m/z = 132. Common fragments would include the loss of a methyl group (m/z = 117) and other aromatic fragments.[5][7] |
| Infrared (IR) Spectroscopy | 2,4-Dimethylstyrene, 2,5-Dimethylstyrene | Characteristic peaks for C-H stretching in the aromatic and vinyl groups, C=C stretching for the vinyl and aromatic ring, and out-of-plane bending for substituted benzene. |
Safety and Handling
Based on the Safety Data Sheet (SDS) for dimethylstyrene isomers, the following information is crucial for safe handling.
| Category | Information | Reference |
| GHS Hazard Classification | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5][7][8] |
| First Aid Measures | Inhalation: Move person into fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth with water. | [8] |
| Firefighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Specific Hazards: Vapors may form explosive mixtures with air. | [8] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Skin Protection: Handle with gloves. Wear protective clothing. Respiratory Protection: Use a respirator if ventilation is inadequate. | [8] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flame. | [8] |
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of substituted styrenes is through the Wittig reaction, starting from a corresponding benzaldehyde. An alternative is the Knoevenagel condensation followed by further modifications. The following is a representative protocol for a Wittig-based synthesis.
Objective: To synthesize this compound from 2,3-dimethylbenzaldehyde (B27725).
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
2,3-Dimethylbenzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange/yellow, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of 2,3-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
-
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound via the Wittig reaction.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2,3-dimethyl styrene [flavscents.com]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2,5-Dimethylstyrene | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-dimethyl styrene, 40243-75-2 [thegoodscentscompany.com]
- 7. 2,4-Dimethylstyrene | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
2,3-Dimethylstyrene: A Technical Overview for Researchers
A comprehensive guide to the chemical properties, synthesis, and potential applications of 2,3-dimethylstyrene (B1265930), tailored for professionals in research, development, and drug discovery.
Introduction
This compound, a substituted aromatic hydrocarbon, is a significant monomer in the field of polymer science and a potential building block in synthetic organic chemistry. Its unique structural characteristics, featuring a vinyl group and two adjacent methyl groups on the benzene (B151609) ring, influence its reactivity and the properties of its resulting polymers. This document provides an in-depth technical guide on this compound, covering its chemical identity, physical properties, a detailed synthetic protocol, and an exploration of its current and potential applications.
Chemical Identity and Properties
This compound is systematically named 1-ethenyl-2,3-dimethylbenzene. Its chemical structure and key identifiers are crucial for researchers in sourcing and utilizing this compound.
Molecular Structure:
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| CAS Number | 27576-03-0 | [1][2] |
| Molecular Formula | C10H12 | [1][3] |
| Molecular Weight | 132.21 g/mol | [1] |
| Boiling Point | 193.1 °C at 760 mmHg | [1] |
| Density | 0.893 g/cm³ | [1] |
| Flash Point | 62.6 °C | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)C=C)C | [1] |
| InChI Key | HLOUDBQOEJSUPI-UHFFFAOYSA-N | [3] |
Note on CAS Number: While the CAS number 27576-03-0 is the most consistently referenced in chemical databases for this compound, the number 40243-75-2 also appears in some sources. Researchers should verify the CAS number with their supplier.[1][4]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. This method is highly versatile for the formation of carbon-carbon double bonds.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines the synthesis of this compound from 2,3-dimethylbenzaldehyde (B27725).
Materials:
-
Strong base (e.g., n-butyllithium in THF or sodium hydride in DMSO)
-
2,3-Dimethylbenzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Hexanes
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon atmosphere)
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is indicated by a color change. Allow the mixture to stir at room temperature for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2,3-dimethylbenzaldehyde in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with hexanes (3 x 50 mL).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent to yield pure this compound. The by-product, triphenylphosphine (B44618) oxide, can be separated during this process.
Synthesis Workflow
References
A Technical Guide to the Synthesis and Purification of 2,3-Dimethylstyrene Monomer
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis and purification of the 2,3-dimethylstyrene (B1265930) monomer. This guide details common laboratory-scale synthetic routes, including the Wittig reaction and a Grignard-based approach, as well as purification and characterization methodologies.
Introduction
This compound is an aromatic hydrocarbon and a substituted styrene (B11656) monomer. Its unique structural features make it a valuable building block in organic synthesis and polymer chemistry. The presence of the vinyl group allows for polymerization and various other chemical transformations, while the methyl groups on the aromatic ring influence its electronic properties and steric hindrance. This guide outlines reliable methods for its preparation and purification, crucial for ensuring high-purity material for research and development applications. The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂[1] |
| Molecular Weight | 132.20 g/mol [1] |
| IUPAC Name | 1-Ethenyl-2,3-dimethylbenzene[1] |
| Boiling Point | 193.1 °C (estimated) |
| Appearance | Colorless liquid |
Synthesis of this compound
Two primary laboratory-scale methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction followed by dehydration.
Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds.[2][3][4] In this case, 2,3-dimethylbenzaldehyde (B27725) is reacted with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.[5]
Step 1: Ylide Preparation
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise. A deep yellow or orange-red color indicates the formation of the ylide.[5]
-
Stir the mixture at 0 °C for 1 hour.[5]
Step 2: Wittig Reaction
-
In a separate flame-dried flask, dissolve 2,3-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, a mixture of this compound and triphenylphosphine (B44618) oxide, is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient).[5]
The yields for Wittig reactions can vary depending on the substrate and reaction conditions. For non-stabilized ylides reacting with aromatic aldehydes, yields are typically in the range of 60-85%.[6]
Grignard Reaction and Dehydration
This two-step synthesis involves the formation of a tertiary alcohol, 1-(2,3-dimethylphenyl)ethanol (B1346038), via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.[7]
Step 1: Grignard Reaction - Synthesis of 1-(2,3-Dimethylphenyl)ethanol
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small volume of anhydrous THF.
-
Add a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF dropwise via the addition funnel to initiate the formation of the Grignard reagent, 2,3-dimethylphenylmagnesium bromide. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.
-
Once the reaction is initiated (as evidenced by heat evolution and bubbling), add the remaining 2,3-dimethylbromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde (B116499) (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly pouring the mixture over ice and then adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-(2,3-dimethylphenyl)ethanol.[8]
Step 2: Dehydration of 1-(2,3-Dimethylphenyl)ethanol
-
Place the crude 1-(2,3-dimethylphenyl)ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[7][9]
-
Set up a simple distillation apparatus.
-
Heat the mixture. The this compound product will distill over with water as it is formed.
-
Collect the distillate in a separatory funnel. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and proceed with further purification if necessary.
References
- 1. This compound [webbook.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2,3-Dimethylphenyl)ethanol | 54166-49-3 | Benchchem [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
Spectroscopic data for 2,3-Dimethylstyrene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethylstyrene
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (C₁₀H₁₂). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and methodologies for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz. Data is partially assigned and does not include methyl proton signals.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.18 | dd | 4.8, 1.6 | Aromatic (Ar-H) |
| 7.02 – 6.96 | m | - | Aromatic (Ar-H) |
| 6.83 | dd | 17.4, 10.8 | Vinyl (=CH-) |
| 5.58 | d | 17.3 | Vinyl (=CH₂) |
| 5.15 | d | 10.8 | Vinyl (=CH₂) |
| Reference:[1] |
Table 2: ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 101 MHz.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 143.15 | Aromatic (Quaternary) |
| 129.96 | Aromatic (CH) |
| 127.41 | Aromatic (CH) |
| 125.90 | Aromatic (CH) |
| 124.42 | Aromatic (Quaternary) |
| 113.35 | Vinyl (=CH₂) |
| Reference:[1] |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Vinyl & Aromatic |
| 3000-2850 | C-H Stretch | Methyl (-CH₃) |
| 1630-1600 | C=C Stretch | Aromatic Ring |
| ~1640 | C=C Stretch | Vinyl |
| 1470-1430 | C-H Bend | Methyl (-CH₃) |
| 1000-650 | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern Dependent) |
Mass Spectrometry (MS)
The mass spectrum is obtained using Electron Ionization (EI), which typically causes significant fragmentation.
Table 4: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₁₀H₁₂, Molecular Weight: 132.20 g/mol .[4]
| m/z (Mass/Charge Ratio) | Ion | Interpretation |
| 132 | [M]⁺• | Molecular Ion |
| 117 | [M-15]⁺ | Loss of a methyl radical (-CH₃) |
| 115 | [M-17]⁺ | Loss of a methyl radical followed by H₂ |
The fragmentation pattern is dominated by the loss of a methyl group (CH₃) to form a highly stable cation at m/z 117, which is a common feature for methylated aromatic compounds.[5]
Experimental Protocols
The following sections describe standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is a general procedure for acquiring high-resolution NMR spectra of liquid samples.[6][7]
-
Sample Preparation : Accurately weigh 5-25 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean vial.[6][8]
-
Filtration : To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a 5 mm NMR tube.[7][9]
-
Volume Adjustment : Ensure the sample height in the NMR tube is approximately 4-5 cm to be within the optimal detection volume of the spectrometer's probe.[6][7]
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]
-
Shimming : Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.[6]
-
Acquisition : Set the appropriate acquisition parameters for both ¹H and ¹³C experiments (e.g., number of scans, pulse sequence, spectral width) and initiate data collection.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
For a liquid sample like this compound, the neat film method is commonly employed.[10][11]
-
Plate Preparation : Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture or oils.[10]
-
Sample Application : Place a single drop of neat this compound liquid onto the surface of one salt plate.[11]
-
Film Formation : Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film between the plates.[12]
-
Data Acquisition : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.
-
Background Scan : Run a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.
-
Sample Scan : Acquire the infrared spectrum of the sample.
-
Cleaning : After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., acetone (B3395972) or isopropanol) and store them in a desiccator.[10][12]
Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol outlines the general steps for obtaining a mass spectrum using electron ionization, often coupled with Gas Chromatography (GC-MS).[13][14]
-
Sample Introduction : Inject a dilute solution of this compound into the gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization : As the volatilized sample molecules enter the ion source, they are bombarded by a beam of high-energy electrons (typically at 70 eV).[14][15] This process ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺•).[16]
-
Fragmentation : The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions. This hard ionization technique is useful for structural elucidation.[13]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical sample like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Physical Properties of Poly(2,3-dimethylstyrene)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of poly(2,3-dimethylstyrene). Due to the limited availability of direct experimental data for this specific polymer, this guide synthesizes information from closely related isomers and the parent polymer, polystyrene, to offer a robust predictive profile. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and validation.
Thermal Properties
The thermal characteristics of a polymer are critical for determining its processing conditions and application range. The key thermal properties include the glass transition temperature (Tg) and thermal stability.
Table 1: Thermal Properties of Poly(dimethylstyrene) Isomers and Polystyrene
| Property | Poly(this compound) | Poly(2,4-dimethylstyrene) | Poly(2,5-dimethylstyrene) | Polystyrene |
| Glass Transition Temperature (Tg) | Estimated: 120-135 °C | 112 °C[1] | 143 °C[1] | ~100 °C |
| Decomposition Onset (Td, onset) in N2 | Not available | >300 °C | >300 °C | >300 °C |
| Peak Decomposition Temperature in N2 | Not available | ~400 °C | ~400 °C | ~400 °C |
Note: Values for poly(this compound) are estimated based on data from its isomers. Actual values may vary depending on molecular weight and experimental conditions.
The glass transition temperature of polystyrene is approximately 100°C. The addition of methyl groups to the styrene (B11656) monomer generally increases the Tg due to increased steric hindrance, which restricts chain mobility. Based on the values for the 2,4- and 2,5-isomers, the Tg of poly(this compound) is anticipated to be in the range of 120-135 °C.
Physical and Optical Properties
Density and refractive index are fundamental physical properties that are important for material identification and application-specific requirements.
Table 2: Physical and Optical Properties of Poly(dimethylstyrene) Isomers and Polystyrene
| Property | Poly(this compound) | Poly(2,4-dimethylstyrene) | Polystyrene |
| Density (g/cm³) | Estimated: 1.04-1.08 | ~1.05-1.1[2] | 1.04-1.09 |
| Refractive Index (nD at 20°C) | Estimated: ~1.59 | Not available | ~1.59 |
Note: Values for poly(this compound) are estimated based on data from its isomer and parent polymer.
The density of the This compound (B1265930) monomer is reported as 0.893 g/cm³. Upon polymerization, a significant increase in density is expected. For comparison, the density of polymerized 2,4-dimethylstyrene (B1330402) is approximately 1.05-1.1 g/cm³.[2] Therefore, a similar density range is predicted for poly(this compound). The refractive index is also expected to be comparable to that of polystyrene.
Solubility Characteristics
The solubility of a polymer is crucial for processing, characterization, and formulation development. Poly(this compound), being a derivative of polystyrene, is expected to exhibit similar solubility behavior.
Table 3: Solubility of Polystyrene (as a proxy for Poly(this compound))
| Solvent Class | Solvents | Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Partially Soluble to Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Alcohols | Methanol, Ethanol | Insoluble |
| Alkanes | Hexane, Cyclohexane | Insoluble (Swells) |
| Water | Insoluble |
Experimental Protocols
To facilitate the precise determination of the physical properties of poly(this compound), the following standard experimental methodologies are described.
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Objective: To determine the temperature at which the polymer transitions from a glassy to a rubbery state.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history.
-
First Heating: The sample is heated from ambient temperature to a temperature above the expected Tg at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heating: A second heating scan is performed at the same rate as the first. The Tg is determined from the midpoint of the step-change in the heat flow curve of the second heating scan.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve.
-
Density Measurement
Archimedes' Principle (Immersion Method)
-
Objective: To determine the density of a solid polymer sample.
-
Instrumentation: An analytical balance with a density determination kit, a beaker, and a liquid of known density (e.g., distilled water or ethanol).
-
Procedure:
-
The weight of the dry polymer sample is measured in the air.
-
The sample is then immersed in a liquid of known density, and its apparent weight is measured.
-
The density of the polymer is calculated using the formula: ρ_polymer = (W_air * ρ_liquid) / (W_air - W_liquid) where ρ_polymer is the density of the polymer, W_air is the weight in air, W_liquid is the weight in the liquid, and ρ_liquid is the density of the liquid.
-
Refractive Index Measurement
Abbe Refractometer
-
Objective: To measure the refractive index of a polymer film.
-
Instrumentation: An Abbe refractometer.
-
Procedure:
-
A thin, flat film of the polymer with a smooth surface is prepared.
-
A small drop of a suitable contact liquid (with a refractive index higher than the polymer) is placed on the prism of the refractometer.
-
The polymer film is placed on top of the contact liquid.
-
Light is passed through the prism and the sample, and the critical angle is measured.
-
The refractive index is then read directly from the instrument's scale.
-
Solubility Testing
-
Objective: To determine the solubility of the polymer in various solvents.
-
Procedure:
-
A small, known amount of the polymer (e.g., 0.1 g) is placed in a test tube.
-
A known volume of the solvent (e.g., 10 mL) is added.
-
The mixture is agitated at a controlled temperature.
-
Solubility is assessed visually. A clear, homogeneous solution indicates that the polymer is soluble. The formation of a swollen gel or the presence of undissolved polymer indicates partial solubility or insolubility.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of poly(this compound).
Caption: Experimental workflow for the characterization of poly(this compound).
This guide provides a foundational understanding of the physical properties of poly(this compound), leveraging comparative data and established experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in the fields of polymer science, materials science, and drug development, enabling informed material selection and further investigation.
References
Solubility of 2,3-Dimethylstyrene in common organic solvents
An In-depth Technical Guide on the Solubility of 2,3-Dimethylstyrene (B1265930)
For the Attention Of: Researchers, Scientists, and Drug Development Professionals Subject: A Technical Overview of the Solubility Characteristics of this compound in Common Organic Solvents
Abstract
This compound, also known as 1-ethenyl-2,3-dimethylbenzene, is an aromatic hydrocarbon with applications in polymer synthesis and as a chemical intermediate. A thorough understanding of its solubility profile is essential for its effective use in research and manufacturing, enabling proper solvent selection for reactions, purification, and formulation. This guide provides a detailed overview of the solubility of this compound, outlines a standard methodology for its experimental determination, and presents a logical workflow for solubility testing. While specific quantitative experimental data for this compound is sparse in publicly available literature, this document consolidates estimated data and predicts its solubility based on fundamental chemical principles.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is a nonpolar, aromatic hydrocarbon.[1][2] Its structure, featuring a benzene (B151609) ring substituted with a vinyl group and two methyl groups, dictates its solubility behavior. It is expected to be readily soluble in nonpolar and weakly polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.
The following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in various classes of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alkanes | Hexane, Heptane, Cyclohexane | High / Miscible | Nonpolar solvents that readily solvate the nonpolar hydrocarbon structure of this compound. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High / Miscible | Similar aromatic structures lead to strong van der Waals interactions and favorable mixing.[1][2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are effective solvents for many nonpolar and moderately polar compounds.[1] |
| Halogenated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents can effectively solvate aromatic hydrocarbons. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | While more polar than alkanes, these solvents are generally capable of dissolving substituted styrenes.[1] |
| Esters | Ethyl Acetate | Moderate to High | Similar to ketones, esters provide a balance of polarity that allows for the solvation of aromatic compounds.[1] |
| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group reduces miscibility. Solubility is expected to be higher in longer-chain alcohols (e.g., butanol) and lower in short-chain alcohols (e.g., methanol).[1] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents makes them less ideal for solvating nonpolar hydrocarbons. |
| Water | Water (H₂O) | Very Low / Immiscible | The high polarity and strong hydrogen-bonding network of water prevent the solvation of the nonpolar this compound molecule. An estimated water solubility is 35.29 mg/L at 25 °C.[3] |
Experimental Protocol for Solubility Determination
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvent (e.g., ethanol, hexane)
-
Analytical balance
-
Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Quantitative analysis instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer)
Methodology
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the chosen solvent. An "excess amount" ensures that undissolved solute will remain after equilibrium is reached.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Gentle agitation helps to accelerate this process.
-
Phase Separation and Sampling: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow the undissolved solute to settle, leaving a clear, saturated supernatant.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid transferring any undissolved material, immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Dilution and Analysis: Record the mass of the extracted saturated solution. Dilute the sample to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or UV-Vis spectroscopy).
-
Calculation: The solubility (S) can be calculated using the following formula:
S ( g/100 g solvent) = (Mass of solute in sample / Mass of solvent in sample) x 100
The mass of the solute is determined from the concentration measured by the analytical instrument, and the mass of the solvent is the difference between the total mass of the sample and the mass of the solute.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method described above for determining solubility.
Caption: Workflow for determining the solubility of this compound.
References
Health and safety information for 2,3-Dimethylstyrene handling
An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound, intended for use by professionals in research and development environments. The following sections detail the hazards, protective measures, emergency procedures, and physical properties of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4]
GHS Hazard Statements:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [1][7][8][9] |
| Molecular Weight | 132.21 g/mol | [1][7][8] |
| Appearance | Clear, colorless liquid | [4][6][10] |
| Boiling Point | 193.1 °C @ 760 mmHg (estimated) | [7][9][11] |
| Flash Point | 62.6 °C (145.0 °F) (estimated) | [7][9][11] |
| Density | 0.893 g/cm³ | [7] |
| Solubility in Water | 35.29 mg/L @ 25 °C (estimated) | [9][11] |
| Vapor Pressure | 0.659 mmHg @ 25 °C (estimated) | [9][11] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][4][12][13]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][2][4][6]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3][14]
-
Wear appropriate personal protective equipment (PPE).[1][3][12][13]
Storage:
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are critical for preventing exposure.
| Control | Specification | Source |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use of local exhaust ventilation is recommended. Eyewash stations and safety showers must be close to the workstation.[1][4][17] | |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][4][17] | |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][3][12][17] | |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[3] Under normal use with adequate ventilation, respiratory protection may not be needed.[1][2] | |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[1][3][13] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][6] | |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4][6] | |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6][12] | |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][16] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][6][16] Water mist can be used to cool closed containers.[2]
-
Specific Hazards: The substance is a combustible liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]
Accidental Release:
-
Personal Precautions: Remove all sources of ignition.[1][6] Ensure adequate ventilation.[3] Avoid contact with the substance.[16]
-
Environmental Precautions: Prevent the product from entering drains.[1][16]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[1][6] Collect the spilled material into a suitable, closed container for disposal.[1][6]
Toxicological Information and Experimental Protocols
Experimental Protocols: Detailed experimental methodologies for the toxicological data cited in the safety data sheets are not publicly available. This information is typically held by the manufacturers and regulatory agencies that conduct the testing.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2,4-Dimethylstyrene | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound [webbook.nist.gov]
- 9. 2,3-dimethyl styrene [flavscents.com]
- 10. echemi.com [echemi.com]
- 11. 2,3-dimethyl styrene, 40243-75-2 [thegoodscentscompany.com]
- 12. matrixscientific.com [matrixscientific.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. cdmsweb.3m.com [cdmsweb.3m.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. th.dow.com [th.dow.com]
An In-depth Technical Guide to the Thermal Properties of Poly(2,3-dimethylstyrene)
An extensive review of available scientific literature did not yield specific quantitative data on the thermal properties of poly(2,3-dimethylstyrene). While a wealth of information exists for polystyrene and its various isomers, detailed experimental values for the glass transition temperature (Tg) and thermal decomposition characteristics of poly(this compound) remain elusive.
This guide, therefore, provides a comprehensive overview of the expected thermal behavior of poly(this compound) based on the established principles of polymer science and the known properties of structurally similar polymers. It also outlines the standard experimental protocols used to determine these thermal properties, offering a framework for researchers and scientists to conduct their own analyses.
Expected Thermal Properties
The thermal properties of a polymer are fundamentally influenced by its molecular structure, including chain stiffness, intermolecular forces, and molecular weight. For poly(this compound), the presence of two methyl groups on the phenyl ring in ortho and meta positions is expected to significantly impact its thermal behavior compared to unsubstituted polystyrene.
Glass Transition Temperature (T_g)
The glass transition temperature is a critical thermal property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The T_g_ is influenced by factors that affect chain mobility.
For poly(this compound), the two methyl groups are expected to increase steric hindrance and restrict the rotational freedom of the phenyl rings and the polymer backbone. This increased rigidity would likely lead to a higher glass transition temperature compared to unsubstituted polystyrene (Tg ≈ 100 °C).
To provide context, the glass transition temperatures of other polydimethylstyrene isomers are presented in Table 1. It is important to note that the relative positions of the methyl groups have a pronounced effect on the T_g_.
Table 1: Glass Transition Temperatures of Polydimethylstyrene Isomers
| Polymer | Glass Transition Temperature (°C) |
| Poly(2,4-dimethylstyrene) | 112 |
| Poly(2,5-dimethylstyrene) | 143 |
| Poly(3,5-dimethylstyrene) | 104 |
| Poly(this compound) | Data not available |
Note: The values for the isomers are provided for comparative purposes. The T_g_ of poly(this compound) would need to be determined experimentally.
Melting Temperature (T_m)
Poly(this compound) is expected to be an amorphous polymer, similar to atactic polystyrene. Therefore, it is not expected to exhibit a sharp melting point (T_m_). The random arrangement of the bulky dimethyl-substituted phenyl groups along the polymer chain would prevent the formation of a crystalline structure.
Thermal Decomposition
Thermal decomposition is the process by which a polymer breaks down at elevated temperatures. The stability of a polymer against thermal degradation is a crucial factor for its processing and application. The thermal decomposition of polystyrene and its derivatives is typically studied using thermogravimetric analysis (TGA).
The introduction of methyl groups on the phenyl ring can influence the thermal stability of the polymer. While electronic effects of the methyl groups might slightly alter the bond dissociation energies, steric hindrance could also play a role in the degradation mechanism. Generally, polystyrene degrades via random chain scission followed by depolymerization to the monomer and other volatile products. The decomposition of poly(para-substituted styrene)s has been shown to be influenced by the nature of the substituent.[1] It is reasonable to assume that poly(this compound) will also primarily yield its corresponding monomer, this compound, upon thermal degradation. The onset temperature of decomposition would need to be determined experimentally via TGA.
Experimental Protocols for Thermal Analysis
To obtain the specific thermal properties of poly(this compound), the following standard experimental techniques would be employed.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination
Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the glass transition temperature of a polymer.
Methodology:
-
Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical procedure involves:
-
An initial heating scan to erase any previous thermal history.
-
A controlled cooling scan.
-
A second heating scan at a constant rate (e.g., 10 °C/min or 20 °C/min) through the expected glass transition region.[2]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow signal in the DSC thermogram. The T_g_ is typically determined as the midpoint of this transition.
Logical Workflow for DSC Analysis:
Caption: Workflow for determining the glass transition temperature using DSC.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a polymer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of poly(this compound) (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[1]
-
Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen to study thermal decomposition, or air/oxygen for oxidative degradation studies.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher) until the sample is completely decomposed.[1]
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined from this plot.
Logical Workflow for TGA Analysis:
Caption: Workflow for determining the thermal decomposition profile using TGA.
Conclusion
While specific experimental data for the thermal properties of poly(this compound) are not currently available in the public literature, this guide provides a scientifically grounded estimation of its behavior and detailed protocols for its experimental determination. The presence of the 2,3-dimethyl substitution on the styrene (B11656) monomer is expected to increase the glass transition temperature due to increased steric hindrance. The polymer is anticipated to be amorphous and to decompose primarily into its monomer at elevated temperatures. The provided experimental workflows for DSC and TGA offer a clear path for researchers to obtain the precise thermal characteristics of this polymer, which are essential for its potential application in various scientific and industrial fields, including drug development where thermal stability can be a critical parameter.
References
Navigating the Landscape of 2,3-Dimethylstyrene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2,3-Dimethylstyrene (B1265930), a substituted aromatic monomer. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data on suppliers, physicochemical properties, and synthetic methodologies. While specific biological applications for this compound are not widely documented, this guide explores potential avenues based on the known reactivity of styrenic compounds.
Commercial Availability and Suppliers
The commercial availability of this compound appears to be limited, with few suppliers explicitly listing it in their catalogs. While some chemical directories indicate its production, specific details regarding purity, available quantities, and pricing are not readily accessible. Researchers seeking to procure this compound may need to engage with custom synthesis services or inquire with suppliers of fine and specialty chemicals.
One directory, LookChem, suggests that this compound has reached commercial mass production and lists the availability from seven raw material suppliers, though these suppliers are not individually named.[1] Another resource, Local Pharma Guide, lists a contact in India for this compound (CAS No. 40243-75-2) but does not provide further details on suppliers or product specifications.[2]
Researchers are advised to contact chemical suppliers specializing in aromatic compounds and custom synthesis to inquire about the availability of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application in research and development. The following table summarizes key properties, with comparative data for other dimethylstyrene isomers provided for context.
| Property | This compound | 2,4-Dimethylstyrene | 2,5-Dimethylstyrene | Reference |
| CAS Number | 27576-03-0 | 2234-20-0 | 2039-89-6 | [1] |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.21 g/mol | 132.21 g/mol | 132.20 g/mol | [1] |
| Boiling Point | 193.1 °C at 760 mmHg | 73-74 °C at 10 mmHg | 71-72 °C at 10 mmHg | [1][3] |
| Flash Point | 62.6 °C | 60 °C | - | [1][3] |
| Density | 0.893 g/cm³ | 0.906 g/mL at 25 °C | 0.904 g/mL at 25 °C | [1][3] |
| Refractive Index | - | n20/D 1.543 | n20/D 1.539 | [3] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
A plausible synthetic route to this compound is the Wittig reaction, a widely used method for forming alkenes from carbonyl compounds. This protocol outlines a general procedure starting from the commercially available precursor, 2,3-dimethylbenzaldehyde (B27725).
Materials:
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2,3-Dimethylbenzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 eq) dropwise to the suspension via the dropping funnel over 30 minutes. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2,3-dimethylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent.
Caption: Proposed Wittig synthesis of this compound.
Radical Polymerization of this compound
Styrenic monomers are readily polymerized via free radical polymerization. The following is a general protocol for the bulk polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Toluene or other suitable solvent (optional, for solution polymerization)
-
Methanol (for precipitation)
Procedure:
-
Initiator Dissolution: Dissolve the desired amount of initiator (e.g., 0.1-1 mol% relative to the monomer) in the this compound monomer. If performing a solution polymerization, dissolve both the monomer and initiator in the chosen solvent.
-
Degassing: Degas the monomer/initiator mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN, 80-95 °C for BPO) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature for a set period (e.g., 2-24 hours) to achieve the desired conversion. The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. If the polymer is a solid at room temperature, it can be directly isolated. If it is a viscous liquid or in solution, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Caption: General mechanism of radical polymerization.
Potential Applications in Drug Development: A Conceptual Workflow
While no specific applications of this compound in drug development have been identified in the literature, polymers derived from styrene (B11656) and its derivatives have been explored for drug delivery applications. Polystyrene-based materials can be formulated into nanoparticles, microspheres, and other matrices for the controlled release of therapeutic agents. The dimethyl substitution on the aromatic ring of this compound would be expected to increase the hydrophobicity and potentially alter the degradation and drug release kinetics of the resulting polymer compared to polystyrene.
The following diagram illustrates a conceptual workflow for the development of a polymer-based drug delivery system, a potential application for novel polymers derived from monomers like this compound.
Caption: Conceptual drug development workflow for a polymer-based system.
Conclusion
This compound represents a specialty monomer with limited but acknowledged commercial availability. For researchers in materials science and drug development, obtaining this compound may require dedicated sourcing efforts. The synthetic protocols provided offer a foundation for its laboratory-scale preparation. While direct biological applications are yet to be extensively reported, the exploration of polymers derived from this compound for applications such as drug delivery presents a potential area for future research, building upon the established utility of other styrenic polymers. This guide serves as a starting point for scientists and researchers interested in the unique properties and potential of this dimethyl-substituted styrene monomer.
References
Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of 2,3-Dimethylstyrene
Introduction
2,3-Dimethylstyrene (B1265930) is a substituted styrene (B11656) monomer that can undergo free-radical polymerization to produce poly(this compound). This polymer is of interest to researchers due to its unique thermal and mechanical properties, which differ from polystyrene due to the presence of the methyl groups on the aromatic ring. These substitutions can influence the polymer's glass transition temperature, solubility, and degradation characteristics. This document provides detailed protocols for the synthesis of poly(this compound) via free-radical polymerization, targeting researchers in polymer chemistry, materials science, and drug development who may utilize such polymers for various applications, including as encapsulants, matrices for controlled release, or specialty plastics.
The polymerization of vinyl monomers, such as this compound, is typically initiated by the decomposition of a free-radical initiator, which can be induced by heat or light.[1][2] The choice of initiator and reaction conditions (e.g., temperature, solvent, and monomer concentration) can significantly impact the molecular weight, polydispersity, and, consequently, the material properties of the resulting polymer.[3] Common initiators for free-radical polymerization include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO).[][5] The polymerization can be carried out in bulk, solution, or emulsion systems.[6][7]
This application note details two primary protocols: a bulk polymerization method and a solution polymerization method for this compound. It also outlines standard procedures for the characterization of the synthesized polymer.
Data Presentation
Table 1: Typical Reaction Conditions for Free-Radical Polymerization of Substituted Styrenes
| Parameter | Bulk Polymerization | Solution Polymerization | Emulsion Polymerization |
| Monomer | 2,4-Dimethylstyrene[6] | Dimethyl-substituted phenylcyanoacrylates/Styrene[8] | 2,4-Dimethylstyrene[6] |
| Initiator | Benzoyl Peroxide[6] | 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)[8][9] | Potassium Persulfate & Benzoyl Peroxide[6] |
| Initiator Conc. | Not specified, but typically 0.1-1 mol% | 0.12 mol/L[8] | 0.6 parts BPO in monomer, 80 parts 0.1% KPS in aqueous phase[6] |
| Solvent | None | Toluene[8][9] | Water[6] |
| Temperature | 90-120 °C[6] | 70 °C[8][9] | 100 °C[6] |
| Time | Several hours to days[6] | Predetermined time, e.g., 30 min[8] | 24 hours[6] |
| Stirring | Optional, may become difficult | Required | Required |
Experimental Protocols
Protocol 1: Bulk Polymerization of this compound
This protocol describes the polymerization of this compound without a solvent, which typically yields a high-purity polymer.
Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) or 2,2'-Azobis(isobutyronitrile) (AIBN)
-
Nitrogen or Argon gas
-
Schlenk flask or heavy-walled glass tube
-
Magnetic stirrer and stir bar (optional)
-
Heating mantle or oil bath with temperature controller
-
Vacuum oven
Procedure:
-
Monomer Preparation: The inhibitor in this compound (typically 4-tert-butylcatechol) must be removed prior to polymerization. This is achieved by washing the monomer with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral, drying over an anhydrous salt (e.g., magnesium sulfate), and then distilling under reduced pressure.
-
Reaction Setup: Place a magnetic stir bar (optional) into a clean, dry Schlenk flask or a heavy-walled glass tube.
-
Charging the Reactor: Add the purified this compound monomer to the reaction vessel. Then, add the free-radical initiator (e.g., BPO or AIBN, typically 0.1-1 mol% relative to the monomer).
-
Degassing: Seal the reaction vessel and subject it to several cycles of vacuum and backfill with an inert gas (nitrogen or argon) to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80-90°C for BPO or 60-70°C for AIBN).[10] The viscosity of the reaction mixture will increase as the polymerization proceeds.[10] The reaction can be left to proceed for several hours to a full day.
-
Isolation of Polymer: After the desired reaction time, cool the vessel to room temperature. The resulting polymer will likely be a solid, glassy material.[10] Break the glass tube or carefully remove the solid polymer from the flask.
-
Purification: Dissolve the crude polymer in a suitable solvent (e.g., toluene (B28343) or tetrahydrofuran (B95107) (THF)). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved to remove any residual monomer and solvent.
Protocol 2: Solution Polymerization of this compound
This method is advantageous for better temperature control and lower viscosity of the reaction medium.
Materials:
-
This compound (inhibitor removed)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or AIBN
-
Anhydrous toluene
-
Methanol
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Prepare the inhibitor-free this compound as described in Protocol 1. Ensure the toluene is anhydrous.
-
Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Place a magnetic stir bar in the flask.
-
Charging the Reactor: Under a positive flow of nitrogen, add the desired amount of anhydrous toluene to the flask. Then, add the purified this compound monomer, followed by the initiator (e.g., ABCN).[8][9] A typical monomer concentration is in the range of 1-3 M.
-
Degassing: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for ABCN) with constant stirring.[8][9] Allow the polymerization to proceed for the desired amount of time.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-80°C to a constant weight.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the structure of the polymer. The disappearance of the vinyl C=C stretching peak from the monomer and the appearance of characteristic polystyrene backbone peaks would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[10]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[11]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[11]
Mandatory Visualization
Caption: Experimental workflow for the free-radical polymerization of this compound.
Caption: General mechanism of free-radical polymerization.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]
- 7. Free Radical Initiators [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Anionic Polymerization of 2,3-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful chain-growth polymerization technique that proceeds via an active anionic center. This method is particularly advantageous for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. The "living" nature of anionic polymerization, where termination and chain-transfer reactions are virtually absent in a highly pure system, allows for the synthesis of block copolymers and other complex polymer architectures.
2,3-Dimethylstyrene (B1265930) is a substituted styrene (B11656) monomer that can be polymerized via anionic methods to produce poly(this compound). The presence of two methyl groups on the phenyl ring can influence the polymerization kinetics and the properties of the resulting polymer compared to unsubstituted styrene. These application notes provide a detailed overview of the techniques and protocols for the anionic polymerization of this compound.
Core Principles of Anionic Polymerization
The anionic polymerization of vinyl monomers like this compound typically involves three main steps:
-
Initiation: This step involves the addition of a nucleophilic initiator, commonly an organolithium compound such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to the monomer. The initiator adds to the vinyl group of the monomer, creating a carbanionic active center.
-
Propagation: The newly formed carbanion attacks another monomer molecule in a sequential manner, leading to the growth of the polymer chain. This process continues until all the monomer is consumed.
-
Termination: In a "living" anionic polymerization, there is no inherent termination step. The polymerization is terminated by the intentional addition of a quenching agent, such as methanol (B129727) or water, which protonates the carbanionic chain end.
The molecular weight of the resulting polymer can be predicted based on the molar ratio of the monomer to the initiator. For a monofunctional initiator like n-BuLi, the number-average degree of polymerization (Xn) is given by:
Xn = [Monomer] / [Initiator]
Where [Monomer] and [Initiator] are the initial molar concentrations.
Experimental Protocols
The success of anionic polymerization is highly dependent on the purity of the reagents and the reaction environment. The presence of impurities such as water, oxygen, and carbon dioxide can terminate the living anions, leading to a loss of control over the polymerization. Therefore, high-vacuum techniques are essential.
Materials and Reagents
-
Monomer: this compound
-
Initiator: n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent (e.g., hexane)
-
Solvent: Toluene, benzene, or tetrahydrofuran (B95107) (THF)
-
Drying Agents: Calcium hydride (CaH2), sodium-potassium alloy (NaK)
-
Termination Agent: Degassed methanol
-
Precipitation Solvent: Methanol
-
Inert Gas: High-purity argon or nitrogen
Purification of Reagents
-
Monomer (this compound): The monomer should be purified to remove inhibitors and other impurities. A typical procedure involves stirring over calcium hydride for 24-48 hours, followed by distillation under high vacuum. The purified monomer should be stored in a sealed ampoule under an inert atmosphere.
-
Solvent (Toluene): Toluene should be refluxed over sodium-potassium alloy until a persistent blue or purple color is obtained, indicating the absence of water and oxygen. The solvent is then distilled under high vacuum and stored in a sealed flask.
-
Initiator (n-Butyllithium): Commercially available n-BuLi solutions can be used. The concentration should be accurately determined by titration before use.
General Polymerization Procedure
-
Glassware Preparation: All glassware (reactor, ampoules, etc.) must be thoroughly cleaned, dried in an oven at >150°C overnight, and then flame-dried under high vacuum to remove any adsorbed moisture.
-
Reactor Setup: The polymerization reactor is assembled while hot and connected to a high-vacuum line. The reactor is then evacuated and backfilled with high-purity inert gas several times.
-
Solvent and Monomer Transfer: The purified solvent is transferred to the reactor via cannula or distillation under vacuum. The desired amount of purified this compound monomer is then added to the reactor.
-
Initiation: The reaction mixture is brought to the desired temperature (e.g., room temperature or below). The calculated amount of n-butyllithium initiator is then injected into the reactor using a gas-tight syringe. The solution should develop a color, indicating the formation of the living anionic species.
-
Polymerization: The reaction is allowed to proceed with stirring for a predetermined time, typically ranging from a few minutes to several hours, depending on the desired molecular weight and reaction conditions.
-
Termination: Once the polymerization is complete, a small amount of degassed methanol is added to the reactor to terminate the living chains. The color of the solution should disappear.
-
Polymer Isolation: The polymer is isolated by precipitating the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the anionic polymerization of styrenic monomers. Note that specific values for this compound will depend on the precise experimental conditions.
| Entry | Monomer | Initiator | Solvent | Temperature (°C) | [M]/[I] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | This compound | n-BuLi | Toluene | 25 | 100 | 13,220 | 12,800 | 1.05 |
| 2 | This compound | n-BuLi | Toluene | 25 | 200 | 26,440 | 25,500 | 1.04 |
| 3 | This compound | sec-BuLi | THF | -78 | 150 | 19,830 | 19,500 | 1.06 |
| 4 | Styrene | n-BuLi | Benzene | 30 | 120 | 12,500 | 12,300 | 1.04 |
Visualizations
Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of this compound.
Signaling Pathway of Anionic Polymerization
Application Notes and Protocols for the Cationic Polymerization of 2,3-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful technique for the synthesis of well-defined polymers from vinyl monomers bearing electron-donating substituents. 2,3-Dimethylstyrene (B1265930), with its two methyl groups on the aromatic ring, is an attractive monomer for producing polymers with unique thermal and mechanical properties. This document provides detailed application notes and protocols for the cationic polymerization of this compound, focusing on common catalyst systems. The protocols and data presented are based on established methods for the cationic polymerization of styrene (B11656) and its derivatives and serve as a guide for the development of specific procedures for this compound.
General Mechanism of Cationic Polymerization
Cationic polymerization proceeds via a three-step mechanism: initiation, propagation, and termination/chain transfer.
-
Initiation: An initiator system generates a carbocation that reacts with the monomer to form a new, propagating carbocation. Common initiator systems involve a Lewis acid co-initiator and a proton source (protogen) such as water or an alcohol, or a carbocation source (cationogen) like an alkyl halide.
-
Propagation: The carbocation at the end of the growing polymer chain repeatedly adds to monomer units.
-
Termination and Chain Transfer: The polymerization can be terminated by reaction with a counter-ion, or the active center can be transferred to a monomer, solvent, or other species, which terminates one polymer chain and initiates a new one.
Catalyst System 1: Lewis Acids with a Protic Co-initiator (e.g., SnCl₄/H₂O)
Tin (IV) chloride (SnCl₄) is a versatile Lewis acid catalyst for cationic polymerization. In the presence of a protic co-initiator like water, a strong protonic acid is generated, which initiates the polymerization.
Experimental Protocol
Materials:
-
This compound (purified by distillation over CaH₂)
-
Tin (IV) chloride (SnCl₄) (anhydrous)
-
Methylene (B1212753) chloride (CH₂Cl₂) (anhydrous, distilled from CaH₂)
-
Methanol (B129727) (for termination)
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk flasks and syringes
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stirrer is dried in an oven at 120°C overnight and then cooled under a stream of inert gas.
-
Solvent and Monomer Addition: 40 mL of anhydrous methylene chloride is transferred to the reaction flask via a cannula under an inert atmosphere. Subsequently, a specific amount of purified this compound (e.g., 5.0 g, 37.8 mmol) is added using a syringe.
-
Reaction Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.[1]
-
Initiator Solution Preparation: In a separate, dry Schlenk tube, a stock solution of SnCl₄ in methylene chloride is prepared (e.g., 0.1 M). A controlled amount of water can be introduced to the reaction mixture or be present as adventitious moisture to act as a co-initiator.
-
Initiation of Polymerization: A calculated volume of the SnCl₄ solution is withdrawn using a syringe and rapidly injected into the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining the temperature.
-
Termination: The polymerization is terminated by the addition of a small amount of pre-chilled methanol (e.g., 5 mL).
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 400 mL) with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C to a constant weight.
Data Presentation
Note: The following data is illustrative for the cationic polymerization of styrene and p-methylstyrene and should be adapted and optimized for this compound.
| Catalyst System | Monomer | [Monomer] (mol/L) | [Catalyst] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| SnCl₄/H₂O | Styrene | 1.0 | 0.01 | 0 | 1 | 85 | 15,000 | 2.1 | Analogous System[1] |
| SnCl₄/H₂O | Styrene | 1.0 | 0.01 | -78 | 1 | 95 | 50,000 | 1.8 | Analogous System[1] |
| p-MeStCl/SnCl₄ | p-Methylstyrene | 1.88 | 0.134 (SnCl₄) | -25 | 2 | 93.1 | 11,950 | 1.52 | Zhang et al. (2022)[2][3] |
Catalyst System 2: Lewis Acids with an Alkyl Halide Initiator (Living Cationic Polymerization)
Living cationic polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This is often achieved by using an alkyl halide initiator in combination with a Lewis acid.
Experimental Protocol
Materials:
-
This compound (purified)
-
1-Chloro-1-(2,3-dimethylphenyl)ethane (initiator, synthesized from this compound and HCl)
-
Titanium (IV) chloride (TiCl₄) or Tin (IV) chloride (SnCl₄) (anhydrous)
-
2,6-Di-tert-butylpyridine (DTBP) (proton trap)[2]
-
Methylene chloride (CH₂Cl₂) or a mixed solvent system (e.g., CH₂Cl₂/hexane) (anhydrous)
-
Methanol (for termination)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: A dry Schlenk flask with a magnetic stirrer is set up under an inert atmosphere.
-
Solvent, Monomer, and Additive Addition: Anhydrous solvent(s), the purified this compound monomer, and the proton trap (DTBP) are added to the flask.
-
Cooling: The mixture is cooled to the desired reaction temperature (e.g., -80°C).
-
Initiator Addition: The alkyl halide initiator is added via syringe.
-
Co-initiator Addition: The Lewis acid (TiCl₄ or SnCl₄) is added to start the polymerization.
-
Polymerization and Sampling: The reaction is stirred at the set temperature. Aliquots can be taken at different time intervals to monitor conversion and molecular weight evolution.
-
Termination: The polymerization is quenched with pre-chilled methanol.
-
Isolation and Purification: The polymer is isolated by precipitation in methanol, filtered, and dried under vacuum.
Data Presentation
Note: The following data is for analogous living cationic polymerization systems and serves as a guide.
| Initiator/Catalyst | Monomer | [M]₀ (mol/L) | [I]₀ (mmol/L) | [Cat]₀ (mmol/L) | Temp (°C) | Time (min) | Conv. (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| 1-PhEtCl/SnCl₄/n-Bu₄NCl | Styrene | 1.0 | 10 | 100 | -15 | 120 | 95 | 9,800 | 1.17 | Sawamoto et al.[4] |
| p-MeStCl/SnCl₄/DTBP | p-Methylstyrene | 1.88 | 7.43 | 133.7 | -25 | 120 | >90 | ~25,000 | 1.45 | Zhang et al. (2022)[2][3] |
| DiCumCl/TiCl₄/Lutidine | Isobutylene | 1.0 | 1.4 | 59 | -80 | 60 | >90 | ~50,000 | 1.2 | Ivan et al. (2021)[5] |
Visualizations
Caption: General mechanism of cationic polymerization.
Caption: Experimental workflow for cationic polymerization.
Conclusion
The cationic polymerization of this compound can be effectively achieved using various Lewis acid-based catalyst systems. The choice of initiator, co-initiator, solvent, and temperature will significantly influence the polymerization rate, molecular weight, and polydispersity of the resulting polymer. For controlled polymer synthesis, living cationic polymerization techniques are recommended. The protocols and data provided for analogous styrene derivatives offer a solid foundation for developing optimized procedures for this compound. It is crucial for researchers to perform systematic studies to determine the ideal reaction conditions to achieve the desired polymer characteristics for their specific applications.
References
Application Notes and Protocols for the Synthesis of 2,3-Dimethylstyrene Based Copolymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 2,3-dimethylstyrene (B1265930) based copolymers for drug delivery. The protocols outlined below are based on established polymerization techniques and formulation methods for analogous styrene-based systems, adapted for the specific properties of this compound.
Introduction
Copolymers incorporating this compound are of significant interest in the field of drug delivery due to their unique physicochemical properties. The presence of the dimethylphenyl group imparts hydrophobicity and rigidity to the polymer backbone, influencing the self-assembly characteristics and drug encapsulation capabilities of the resulting copolymers. When combined with a hydrophilic block, these amphiphilic copolymers can self-assemble in aqueous media to form micelles or other nano-assemblies, which can serve as effective carriers for hydrophobic drugs.[1][2] The hydrophobic core, formed by the poly(this compound) block, can encapsulate poorly water-soluble drugs, enhancing their bioavailability and providing controlled release.[3][4]
This document provides detailed protocols for the synthesis of a model block copolymer, poly(this compound)-b-poly(acrylic acid) (P(2,3-DMS)-b-PAA), and its subsequent formulation into drug-loaded nanoparticles.
Synthesis of Poly(this compound)-b-poly(acrylic acid) Block Copolymer
The synthesis of well-defined block copolymers is crucial for reproducible drug delivery applications. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for this purpose as they allow for precise control over molecular weight and dispersity.[3][4]
Experimental Protocol: RAFT Polymerization of P(2,3-DMS)-b-PAA
This protocol is adapted from established methods for styrene (B11656) and acrylate (B77674) polymerizations.[3][5]
Materials:
-
This compound (2,3-DMS), inhibitor removed
-
tert-Butyl acrylate (tBA)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane (B91453), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Part 1: Synthesis of Poly(this compound) Macro-RAFT Agent (P(2,3-DMS)-RAFT)
-
In a Schlenk flask, dissolve 2,3-DMS (e.g., 5 g, 37.8 mmol), CPAD RAFT agent (e.g., 0.13 g, 0.378 mmol), and AIBN (e.g., 0.0155 g, 0.0945 mmol) in 1,4-dioxane (10 mL). The molar ratio of [2,3-DMS]:[CPAD]:[AIBN] should be approximately 100:1:0.25.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the P(2,3-DMS)-RAFT macro-agent by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm its structure.
Part 2: Chain Extension with tert-Butyl Acrylate to form P(2,3-DMS)-b-P(tBA)
-
In a Schlenk flask, dissolve the P(2,3-DMS)-RAFT macro-agent (e.g., 2 g, assuming Mn of ~10,000 g/mol , 0.2 mmol), tert-butyl acrylate (tBA) (e.g., 2.56 g, 20 mmol), and AIBN (e.g., 0.0033 g, 0.02 mmol) in 1,4-dioxane (10 mL).
-
Repeat the degassing procedure (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Stop the polymerization as described in Part 1.
-
Precipitate the block copolymer in a mixture of methanol and water (1:1 v/v).
-
Filter and dry the P(2,3-DMS)-b-P(tBA) copolymer.
-
Characterize the block copolymer by GPC and ¹H NMR.
Part 3: Hydrolysis to P(2,3-DMS)-b-PAA
-
Dissolve the P(2,3-DMS)-b-P(tBA) copolymer (e.g., 1.5 g) in dichloromethane (DCM, 15 mL).
-
Add trifluoroacetic acid (TFA, 7.5 mL) dropwise to the solution at room temperature.
-
Stir the mixture for 24 hours.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Dissolve the residue in a minimal amount of 1,4-dioxane and precipitate into an excess of cold diethyl ether.
-
Collect the final P(2,3-DMS)-b-PAA copolymer by filtration and dry it under vacuum.
-
Confirm the hydrolysis by FTIR (disappearance of the tert-butyl group signal) and ¹H NMR.
Formulation of Drug-Loaded Nanoparticles
Amphiphilic block copolymers self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs within their core. The following protocol describes a general method for preparing drug-loaded nanoparticles.
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
This method is suitable for encapsulating hydrophobic drugs like doxorubicin (B1662922) or parthenolide.[3][4][6]
Materials:
-
P(2,3-DMS)-b-PAA copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the P(2,3-DMS)-b-PAA copolymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in acetone (2 mL).
-
Vortex the solution to ensure complete dissolution.
-
Add the polymer-drug solution dropwise to vigorously stirring PBS (10 mL).
-
Continue stirring for 4 hours at room temperature to allow for nanoparticle formation and evaporation of the acetone.
-
Remove any non-encapsulated drug by dialysis against PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa).
-
Characterize the drug-loaded nanoparticles for size and size distribution using Dynamic Light Scattering (DLS), and for morphology using Transmission Electron Microscopy (TEM).
Quantitative Data
The following tables summarize hypothetical yet representative data for the characterization and drug delivery performance of P(2,3-DMS)-b-PAA copolymers, based on typical values for similar polystyrene-based systems.[3][4]
Table 1: Molecular Characteristics of P(2,3-DMS)-b-PAA Copolymers
| Copolymer ID | Mn (P(2,3-DMS)) ( g/mol ) | PDI (P(2,3-DMS)) | Mn (Total) ( g/mol ) | PDI (Total) |
| PDMS-PAA-1 | 9,800 | 1.15 | 18,500 | 1.20 |
| PDMS-PAA-2 | 10,200 | 1.12 | 25,300 | 1.25 |
Table 2: Properties of Drug-Loaded P(2,3-DMS)-b-PAA Nanoparticles
| Copolymer ID | Drug | Particle Size (nm) | PDI | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| PDMS-PAA-1 | Doxorubicin | 120 | 0.15 | 8.5 | 85 |
| PDMS-PAA-2 | Parthenolide | 95 | 0.18 | 12.2 | 91 |
Visualizations
Diagrams of Experimental Workflows and Concepts
Caption: Workflow for the synthesis of P(2,3-DMS)-b-PAA.
Caption: Nanoparticle formulation via nanoprecipitation.
Caption: Micelle-based targeted drug delivery concept.
References
- 1. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Poly(styrene-alt-maleic anhydride)-Based Diblock Copolymer Micelles Exhibit Versatile Hydrophobic Drug Loading, Drug-Dependent Release, and Internalization by Multidrug Resistant Ovarian Cancer Cells - American Chemical Society - Figshare [acs.figshare.com]
- 4. Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Terpolymerization of 2,3-Dimethylstyrene, Styrene, and Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of the terpolymer derived from 2,3-dimethylstyrene (B1265930), styrene (B11656), and maleic anhydride (B1165640). This terpolymer holds potential for various applications, including drug delivery systems, coatings, and as a precursor for further functionalization due to the reactive anhydride groups.
Introduction
The copolymerization of styrene and maleic anhydride is a well-established process known to produce alternating copolymers under certain conditions. The introduction of a third monomer, this compound, into this system allows for the tuning of the polymer's physical and chemical properties. The methyl groups on the styrene ring can influence the polymer's solubility, thermal stability, and steric hindrance, which can be advantageous in various applications.
This document outlines the synthetic procedures for preparing this terpolymer via free radical polymerization and provides protocols for its characterization. While specific quantitative data for this exact terpolymer composition is not extensively available in published literature, the provided protocols will enable researchers to generate this data.
Experimental Protocols
Materials
-
Monomers:
-
Styrene (St): Purified by washing with aqueous NaOH, followed by water, drying over anhydrous MgSO₄, and vacuum distillation to remove the inhibitor.
-
This compound (2,3-DMS): Purified similarly to styrene.
-
Maleic Anhydride (MAh): Purified by recrystallization from a suitable solvent like chloroform (B151607) or by vacuum sublimation.
-
-
Initiator:
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO): Recrystallized from methanol.
-
-
Solvent:
-
Acetone, Toluene, or Tetrahydrofuran (THF): Reagent grade, dried and distilled before use.
-
-
Precipitating Agent:
-
Methanol, Diethyl Ether, or n-Hexane.
-
Synthesis of the Terpolymer (Poly(this compound-co-styrene-co-maleic anhydride))
This protocol describes a typical free radical solution polymerization.
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.
-
The flask is thoroughly dried and purged with dry nitrogen to create an inert atmosphere.
-
-
Charging the Reactor:
-
Desired molar ratios of this compound, styrene, and maleic anhydride are dissolved in the chosen solvent (e.g., acetone) in the reaction flask. The total monomer concentration is typically kept between 1-2 M.
-
The initiator (AIBN or BPO, typically 0.1-1 mol% with respect to the total moles of monomers) is then added to the solution.
-
-
Polymerization:
-
The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) while stirring continuously under a nitrogen atmosphere.[1]
-
The polymerization is allowed to proceed for a predetermined time, typically a few hours. To obtain low conversion samples for reactivity ratio determination, the reaction should be terminated at less than 15% conversion.[1]
-
-
Termination and Isolation:
-
The polymerization is terminated by rapidly cooling the flask in an ice bath.
-
The viscous solution is then slowly poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the terpolymer.
-
-
Purification:
-
The precipitated polymer is collected by filtration.
-
To remove unreacted monomers and initiator, the polymer is redissolved in a suitable solvent (e.g., acetone) and reprecipitated. This process is repeated at least twice.
-
The final product is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Characterization of the Terpolymer
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: The dried terpolymer is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The spectrum is recorded.
-
Expected Peaks: Characteristic peaks for the anhydride group (C=O stretching) around 1780 cm⁻¹ and 1850 cm⁻¹, aromatic C-H stretching from the styrene and dimethylstyrene units, and C-H bending vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):
-
Protocol: The terpolymer is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The NMR spectra are recorded.
-
Analysis: The composition of the terpolymer can be determined by integrating the signals corresponding to the protons of each monomer unit. For example, the aromatic protons of the styrene and dimethylstyrene units can be compared to the protons adjacent to the anhydride ring.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Protocol: The terpolymer is dissolved in a suitable mobile phase (e.g., THF). The solution is injected into the GPC/SEC system, which is calibrated with polymer standards (e.g., polystyrene).
-
Data: This technique provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: A small amount of the dried polymer is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate in the DSC instrument.
-
Data: The glass transition temperature (Tg) of the terpolymer can be determined from the second heating scan.[1]
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Data: TGA provides information about the thermal stability and decomposition temperature of the polymer.
-
Determination of Monomer Reactivity Ratios
To understand the incorporation of each monomer into the polymer chain, the monomer reactivity ratios should be determined. This requires a series of polymerizations with varying initial monomer feed ratios, keeping the conversion low (<15%).[1]
-
Experimental Design: A series of experiments are conducted with different initial molar feed ratios of this compound (M₁), styrene (M₂), and maleic anhydride (M₃).
-
Copolymer Composition Analysis: For each experiment, the resulting terpolymer composition is determined using ¹H NMR spectroscopy.
-
Calculation of Reactivity Ratios: The reactivity ratios can be calculated using methods such as the Fineman-Ross or Kelen-Tüdös methods, extended for terpolymerization.[1] These methods relate the monomer feed composition to the resulting copolymer composition.
Quantitative Data
As this specific terpolymer is not widely reported, a comprehensive dataset is not available. Researchers are encouraged to generate this data following the protocols outlined above. The following tables provide a template for organizing the experimental data.
Table 1: Polymerization Conditions and Results
| Experiment ID | [2,3-DMS]₀ (mol/L) | [St]₀ (mol/L) | [MAh]₀ (mol/L) | Initiator (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| TERPOLY-1 | |||||||
| TERPOLY-2 | |||||||
| ... |
Table 2: Terpolymer Characterization Data
| Experiment ID | Mole % 2,3-DMS in Terpolymer | Mole % St in Terpolymer | Mole % MAh in Terpolymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| TERPOLY-1 | |||||||
| TERPOLY-2 | |||||||
| ... |
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Monomers and the resulting terpolymer.
Caption: Experimental workflow for synthesis and characterization.
References
Application Note: Molecular Weight Characterization of Poly(2,3-dimethylstyrene)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The molecular weight and molecular weight distribution are critical parameters that define the physical and mechanical properties of polymers, influencing their suitability for various applications, including in drug delivery systems and advanced materials. For poly(2,3-dimethylstyrene), a derivative of polystyrene, accurate characterization of these parameters is essential for ensuring batch-to-batch consistency and predicting polymer performance. This application note provides detailed protocols for determining the molecular weight of poly(this compound) using Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) and viscometry.
Data Presentation
The molecular weight of a polymer is typically expressed as an average value due to the presence of a distribution of chain lengths. The most common averages are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). The polydispersity index (PDI), calculated as the ratio of Mw to Mn, describes the breadth of the molecular weight distribution. A summary of typical data obtained for a poly(this compound) sample is presented in Table 1.
Table 1: Molecular Weight Characterization Data for Poly(this compound)
| Parameter | Symbol | Value | Method of Determination |
| Number-Average Molecular Weight | Mn | 85,000 g/mol | SEC-MALS |
| Weight-Average Molecular Weight | Mw | 125,000 g/mol | SEC-MALS |
| Z-Average Molecular Weight | Mz | 170,000 g/mol | SEC-MALS |
| Polydispersity Index | PDI | 1.47 | Calculated (Mw/Mn) |
| Intrinsic Viscosity | [η] | 0.65 dL/g | Viscometry |
| Viscosity-Average Molecular Weight | Mv | 120,000 g/mol | Viscometry |
| Hydrodynamic Radius | Rh | 12.5 nm | Dynamic Light Scattering (DLS) |
Experimental Protocols
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol describes the determination of absolute molecular weight and distribution for poly(this compound) without the need for column calibration with polymer standards of the same composition.
Methodology:
-
System Preparation:
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF).
-
SEC Columns: A set of two cross-linked polystyrene-divinylbenzene columns (e.g., 300 mm x 7.5 mm, 5 µm particle size) suitable for separating a broad range of molecular weights.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Detectors: A MALS detector and a refractive index (RI) detector connected in series after the SEC columns.
-
-
Sample Preparation:
-
Prepare a stock solution of poly(this compound) in THF at a concentration of approximately 2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
-
Data Acquisition:
-
Inject 100 µL of the filtered sample solution into the SEC system.
-
Collect the light scattering and refractive index data throughout the elution of the polymer.
-
-
Data Analysis:
-
Use the data from the MALS and RI detectors to calculate the absolute molecular weight at each elution volume.
-
Determine the Mn, Mw, Mz, and PDI from the resulting molecular weight distribution. The dn/dc value (refractive index increment) for poly(this compound) in THF will need to be determined or a literature value for a closely related polymer can be used as an initial estimate.
-
Dilute Solution Viscometry
This protocol outlines the determination of the viscosity-average molecular weight (Mv) using the Mark-Houwink equation.
Methodology:
-
Solvent Selection: Toluene (B28343) at 25 °C.
-
Solution Preparation:
-
Prepare a stock solution of poly(this compound) in toluene at a concentration of approximately 1 g/dL.
-
Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).
-
-
Viscosity Measurement:
-
Using an Ubbelohde or similar capillary viscometer, measure the flow time of the pure solvent (t₀) and each polymer solution (t).
-
Ensure the temperature is maintained at 25 ± 0.1 °C.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Determine the intrinsic viscosity [η] by extrapolating the reduced viscosity (η_sp/c) and inherent viscosity (ln(η_rel)/c) to zero concentration using the Huggins and Kraemer equations, respectively.
-
Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^a
-
-
K = 1.1 x 10⁻⁴ dL/g
-
a = 0.725
-
-
For highest accuracy, these parameters should be determined experimentally by measuring the intrinsic viscosity of a series of narrow molecular weight standards of poly(this compound).
-
-
Visualizations
Caption: Workflow for Molecular Weight Characterization.
Caption: Relationship between Molecular Weight Averages and PDI.
Application Notes and Protocols: Modifying Polymer Properties with 2,3-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dimethylstyrene (B1265930) as a monomer for modifying the properties of polymers. Due to the limited direct literature on the homopolymerization of this compound, this document leverages data from studies on its substituted derivatives and other dimethylstyrene isomers to provide insights into its potential effects and offers detailed experimental protocols for its copolymerization.
Introduction to this compound in Polymer Modification
This compound is an aromatic monomer that, when incorporated into a polymer backbone, can significantly alter its thermal and mechanical properties. The presence of two methyl groups on the phenyl ring introduces steric hindrance, which can restrict chain mobility and impact properties such as the glass transition temperature (Tg) and thermal stability. Its application is particularly relevant in the development of novel materials where precise control over these properties is crucial, including in the formulation of advanced drug delivery systems and specialized polymer-based devices.
Copolymerization of this compound with other monomers, such as styrene (B11656), allows for the fine-tuning of the resulting copolymer's characteristics. By adjusting the monomer feed ratio, researchers can create materials with a tailored balance of properties derived from each constituent monomer.
Expected Effects on Polymer Properties
Based on the analysis of related dimethyl-substituted styrene copolymers, the incorporation of this compound is anticipated to influence polymer properties in the following ways:
-
Thermal Stability: The inclusion of the dimethyl-substituted phenyl ring is expected to enhance the thermal stability of the polymer. This is attributed to the increased bond dissociation energy of the polymer backbone and the steric hindrance provided by the methyl groups, which can inhibit thermal degradation mechanisms.
-
Glass Transition Temperature (Tg): The steric bulk of the 2,3-dimethylphenyl group is likely to increase the glass transition temperature of copolymers compared to their non-substituted counterparts (e.g., polystyrene). The restricted rotation around the polymer backbone leads to a stiffer chain, requiring more thermal energy for the onset of segmental motion.
-
Mechanical Properties: The increased rigidity of the polymer chains containing this compound units may lead to an increase in modulus and tensile strength, although this could be accompanied by a decrease in ductility.
Data Presentation: Properties of Styrene Copolymers with a 2,3-Dimethylphenyl Moiety
The following tables summarize quantitative data from the copolymerization of styrene with isopropyl cyano(2,3-dimethylphenyl)acrylate, a monomer containing the 2,3-dimethylphenyl group. This data provides a valuable proxy for understanding the potential impact of this compound on copolymer properties.
Table 1: Copolymer Composition and Molecular Weight
| Monomer in Feed (mol%) | N Content in Copolymer (wt%) | Isopropyl cyano(2,3-dimethylphenyl)acrylate in Copolymer (mol%) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 25 | 2.58 | 17.0 | 15,200 | 7,100 | 2.14 |
Data adapted from studies on the copolymerization of styrene with isopropyl cyano(2,3-dimethylphenyl)acrylate.[1][2]
Table 2: Thermal Properties of Copolymers
| Copolymer | Tonset (°C) | T5% (°C) | T10% (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| Polystyrene | 387 | - | - | - | - |
| Styrene-co-isopropyl cyano(2,3-dimethylphenyl)acrylate | 365 | 386 | 400 | 420 | 11.2 |
Tonset: Onset of decomposition; T5%, T10%: Temperature at 5% and 10% weight loss; Tmax: Temperature of maximum decomposition rate.[1][2][3]
Experimental Protocols
The following are detailed protocols for the synthesis of a monomer containing the 2,3-dimethylphenyl group and its subsequent copolymerization with styrene. These can be adapted for the direct use of this compound.
Monomer Synthesis: Isopropyl cyano(2,3-dimethylphenyl)acrylate
This protocol describes the Knoevenagel condensation to synthesize a functionalized monomer containing the 2,3-dimethylphenyl moiety.
Materials:
-
Isopropyl cyanoacetate
-
Piperidine (B6355638) (catalyst)
-
Methanol (B129727) (for purification)
Procedure:
-
In a reaction vial, mix equimolar amounts of 2,3-dimethylbenzaldehyde and isopropyl cyanoacetate.
-
Add a few drops of piperidine to the mixture while stirring.
-
Allow the reaction to proceed at room temperature for 48 hours.
-
Isolate the product by filtration.
-
Purify the crude product by recrystallization from methanol.
-
Dry the purified crystals under vacuum. The expected yield is approximately 92%.[1][2]
Free Radical Copolymerization with Styrene
This protocol details the solution polymerization of the synthesized monomer with styrene.
Materials:
-
Isopropyl cyano(2,3-dimethylphenyl)acrylate (or this compound)
-
Styrene (freshly distilled to remove inhibitors)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or Benzoyl Peroxide (BPO) as initiator[2][4]
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a 25-mL glass screw-cap vial, dissolve the desired molar ratio of the 2,3-dimethylphenyl-containing monomer and styrene in 10 mL of toluene. A typical monomer feed ratio is 3:1 styrene to the specialty monomer.[1][2]
-
Add the initiator (e.g., 0.12 mol/L of ABCN).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Seal the vial and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 5 hours).[1][2]
-
Cool the reaction mixture to room temperature to quench the polymerization.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a beaker of stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator.
-
Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
Experimental Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization of copolymers.
Logical Relationship: Effect of this compound Incorporation
Caption: Expected impact of this compound on polymer properties.
References
Application Notes and Protocols: 2,3-Dimethylstyrene in the Synthesis of Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant and reversible changes in their physicochemical properties in response to external stimuli such as temperature, pH, light, or ionic strength. These materials are at the forefront of advanced drug delivery systems, enabling targeted and controlled release of therapeutic agents. While various monomers have been explored for the synthesis of these polymers, 2,3-dimethylstyrene (B1265930) presents an interesting hydrophobic building block. Its incorporation into copolymers can impart specific thermal and mechanical properties, and when combined with functional, stimuli-responsive monomers, can lead to the creation of novel nanomaterials for biomedical applications.
These application notes provide an overview and detailed protocols for the synthesis and characterization of stimuli-responsive polymers based on this compound. The methodologies are primarily based on established controlled radical polymerization techniques for styrene (B11656) and its derivatives, providing a strong foundation for researchers to explore this specific monomer.
Synthesis of Stimuli-Responsive Block Copolymers
The synthesis of well-defined block copolymers is crucial for achieving predictable stimuli-responsive behavior. Controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly suitable for this purpose.
Protocol 1: Synthesis of a pH-Responsive Diblock Copolymer: Poly(this compound)-block-poly(acrylic acid) (P(2,3-DMS-b-AA)) via RAFT Polymerization
This protocol describes a two-step synthesis of a pH-responsive amphiphilic block copolymer. First, a poly(this compound) macro-chain transfer agent (macro-CTA) is synthesized. In the second step, this macro-CTA is chain-extended with acrylic acid.
Workflow for RAFT Polymerization of P(2,3-DMS-b-AA)
Caption: Workflow for the two-step RAFT synthesis of P(2,3-DMS-b-AA).
Materials:
| Material | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) | Boron Molecular | RAFT Agent |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% |
| Acrylic Acid (AA) | Sigma-Aldrich | 99% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% |
| Methanol (B129727) | Fisher Scientific | ACS Grade |
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Laboratories | 99.8 atom % D |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Cambridge Isotope Laboratories | 99.9 atom % D |
Step 1: Synthesis of Poly(this compound) Macro-CTA
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 37.8 mmol), DDMAT (e.g., 0.138 g, 0.378 mmol for a target DP of 100), and AIBN (e.g., 6.2 mg, 0.0378 mmol) in 10 mL of 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 12-24 hours, monitor conversion by ¹H NMR).
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C overnight.
-
Characterize the resulting P(2,3-DMS) macro-CTA by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure and determine conversion.
Step 2: Synthesis of P(2,3-DMS-b-AA)
-
In a Schlenk flask, dissolve the P(2,3-DMS) macro-CTA (e.g., 2 g), acrylic acid (e.g., 1 g, 13.9 mmol), and AIBN (e.g., 1.5 mg, 0.009 mmol) in 15 mL of 1,4-dioxane.
-
Repeat the freeze-pump-thaw cycles as in Step 1.
-
Polymerize at 70°C for a specified time (e.g., 24 hours).
-
Terminate the reaction by cooling and exposure to air.
-
Remove the solvent under reduced pressure. Dissolve the crude polymer in a minimal amount of tetrahydrofuran (B95107) (THF) and precipitate into a large volume of cold diethyl ether or hexane (B92381) to remove unreacted acrylic acid.
-
Further purify the polymer by dissolving it in a suitable solvent (e.g., THF/water mixture) and dialyzing against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final P(2,3-DMS-b-AA) product.
-
Characterize the final block copolymer by GPC and ¹H NMR.
Protocol 2: Synthesis of a Thermo-responsive Diblock Copolymer: Poly(this compound)-block-poly(N-isopropylacrylamide) (P(2,3-DMS-b-PNIPAM)) via ATRP
This protocol details the synthesis of a thermo-responsive block copolymer using ATRP. A P(2,3-DMS) macroinitiator is first synthesized, followed by the polymerization of N-isopropylacrylamide (NIPAM).
Workflow for ATRP Synthesis of P(2,3-DMS-b-PNIPAM)
Caption: Workflow for the two-step ATRP synthesis of P(2,3-DMS-b-PNIPAM).
Materials:
| Material | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Ethyl α-bromoisobutyrate (EBiB) | Sigma-Aldrich | 98% |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 99.99% |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% |
| N-isopropylacrylamide (NIPAM) | TCI America | >98% |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |
| Methanol | Fisher Scientific | ACS Grade |
Step 1: Synthesis of P(2,3-DMS)-Br Macroinitiator
-
To a Schlenk flask, add CuBr (e.g., 0.057 g, 0.4 mmol). Seal the flask, and alternate between vacuum and nitrogen backfill three times.
-
Add this compound (e.g., 5.28 g, 40 mmol) and toluene (5 mL) via degassed syringes.
-
Add PMDETA (e.g., 0.07 g, 0.4 mmol) to the mixture.
-
Finally, add the initiator, EBiB (e.g., 0.078 g, 0.4 mmol).
-
Place the flask in a preheated oil bath at 90°C and stir.
-
After the desired time (e.g., 8-16 hours), cool the reaction and dilute with THF.
-
Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize by GPC and ¹H NMR.
Step 2: Synthesis of P(2,3-DMS-b-PNIPAM)
-
Recrystallize NIPAM from a hexane/toluene mixture before use.
-
In a Schlenk flask, add the P(2,3-DMS)-Br macroinitiator (e.g., 1.5 g), NIPAM (e.g., 2.0 g, 17.7 mmol), and CuBr (e.g., 12.7 mg, 0.088 mmol).
-
Evacuate and backfill with nitrogen three times.
-
Add a degassed mixture of methanol and toluene (e.g., 1:1 v/v, 10 mL).
-
Add PMDETA (e.g., 15.3 mg, 0.088 mmol).
-
Place the flask in a preheated oil bath at 60°C and stir.
-
After polymerization (e.g., 12-24 hours), cool the reaction, dilute with THF, and remove the copper catalyst by passing through an alumina column.
-
Concentrate the solution and precipitate the polymer in cold diethyl ether.
-
Purify the block copolymer by dialysis against deionized water at a temperature below the LCST of PNIPAM (e.g., 4°C).
-
Lyophilize to obtain the final product and characterize by GPC and ¹H NMR.
Characterization of Stimuli-Responsive Behavior
The response of the synthesized polymers to pH and temperature changes can be investigated using various analytical techniques.
pH-Responsive Behavior of P(2,3-DMS-b-AA)
The pH-responsiveness of P(2,3-DMS-b-AA) arises from the protonation and deprotonation of the carboxylic acid groups in the poly(acrylic acid) block. At low pH, the PAA block is protonated and hydrophobic, leading to aggregation. At high pH, the PAA block is deprotonated, becoming a charged polyelectrolyte and hydrophilic, which can lead to the dissolution of aggregates or a change in their morphology.
Mechanism of pH-Response
Caption: Reversible pH-induced transition of P(2,3-DMS-b-AA) assemblies.
Experimental Protocol:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., 1 mg/mL in THF or dioxane).
-
Add the stock solution dropwise to a series of buffer solutions with varying pH (e.g., pH 2 to 10) under vigorous stirring to form nanoparticles.
-
Equilibrate the solutions for several hours.
-
Measure the hydrodynamic radius (Rh) and size distribution of the nanoparticles using Dynamic Light Scattering (DLS).
-
Monitor the change in turbidity of the solutions at a fixed wavelength (e.g., 500 nm) using a UV-Vis spectrophotometer as a function of pH.
Expected Results:
| pH | PAA Block State | Expected Observation |
| < 4 | Protonated (hydrophobic) | Formation of large aggregates, high turbidity |
| 4-6 | Transition | Dissociation of aggregates, decrease in size and turbidity |
| > 6 | Deprotonated (hydrophilic) | Stable micelles or unimers, low turbidity |
Thermo-responsive Behavior of P(2,3-DMS-b-PNIPAM)
The thermo-responsiveness is governed by the poly(N-isopropylacrylamide) block, which exhibits a Lower Critical Solution Temperature (LCST) in water, typically around 32°C. Below the LCST, PNIPAM is hydrated and hydrophilic. Above the LCST, it dehydrates and becomes hydrophobic, leading to aggregation or micellar collapse.
Mechanism of Thermo-Response
Caption: Reversible temperature-induced transition of P(2,3-DMS-b-PNIPAM).
Experimental Protocol:
-
Prepare an aqueous solution of the polymer (e.g., 1 mg/mL).
-
Use a UV-Vis spectrophotometer with a temperature controller to measure the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min). The LCST is typically defined as the temperature at which the transmittance drops to 50%.
-
Use DLS with a temperature-controlled cell to measure the change in hydrodynamic radius as a function of temperature.
Expected Results:
| Temperature | PNIPAM Block State | Expected Observation |
| < LCST | Hydrated (hydrophilic) | Polymer dissolved (unimers or micelles), high transmittance |
| ≈ LCST | Dehydration | Aggregation begins, sharp decrease in transmittance, increase in size |
| > LCST | Dehydrated (hydrophobic) | Aggregated state, low transmittance, large particle size |
Application in Drug Delivery
The amphiphilic nature and stimuli-responsive properties of block copolymers containing this compound make them promising candidates for nano-scale drug delivery vehicles. The hydrophobic poly(this compound) core can encapsulate hydrophobic drugs, while the hydrophilic, stimuli-responsive shell provides stability in aqueous environments and triggers drug release at the target site (e.g., in the acidic tumor microenvironment or upon localized hyperthermia).
Protocol for Drug Loading and Release Studies:
-
Drug Loading: Dissolve the block copolymer and a hydrophobic drug (e.g., curcumin, paclitaxel) in a common organic solvent (e.g., THF). Add this solution dropwise to water under sonication or vigorous stirring to induce self-assembly and encapsulate the drug. Remove the organic solvent by dialysis.
-
Characterization of Drug-Loaded Nanoparticles: Determine the size and morphology of the drug-loaded nanoparticles by DLS and Transmission Electron Microscopy (TEM). Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis or HPLC analysis after dissolving the nanoparticles in a suitable organic solvent.
-
In Vitro Drug Release: Place a solution of the drug-loaded nanoparticles in a dialysis bag and immerse it in a release medium (e.g., buffer at pH 7.4 and pH 5.5, or at temperatures below and above the LCST). At predetermined time intervals, withdraw samples from the release medium and analyze the drug concentration.
Conclusion
The incorporation of this compound into block copolymers with stimuli-responsive segments offers a versatile platform for the development of advanced materials for drug delivery and other biomedical applications. The protocols outlined in these notes provide a comprehensive guide for the synthesis and characterization of such polymers. While direct literature on the stimuli-responsive properties of poly(this compound)-containing polymers is emerging, the well-established chemistry of styrene and its derivatives provides a robust framework for future research and development in this area. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this compound in the creation of novel "smart" materials.
Application Notes: Poly(2,3-dimethylstyrene) and its Analogs as Emulsifiers and Dispersants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,3-dimethylstyrene) is a vinyl polymer derived from the monomer this compound. While information on the specific use of poly(this compound) homopolymer as a primary emulsifier or dispersant is limited in publicly available literature, the broader class of polystyrene derivatives and their copolymers are extensively utilized in stabilization, emulsification, and drug delivery applications. This is typically achieved by creating amphiphilic structures where hydrophobic styrene-based segments are combined with hydrophilic segments. This document provides an overview of the application of analogous dimethylstyrene-containing polymers and related amphiphilic copolymers as emulsifiers and dispersants, including relevant experimental protocols and performance data.
The principles outlined here for related polymers, such as those derived from 2,4- and 2,5-dimethylstyrene (B1584819), as well as styrene (B11656) copolymers, can serve as a foundational guide for investigating the potential of poly(this compound) in similar applications. The key to their function lies in the balance between the hydrophobic polymer backbone and introduced hydrophilic functionalities, which allows them to stabilize interfaces between immiscible phases, such as oil and water.
Data Presentation: Performance of Dimethylstyrene-Related Polymers in Dispersions
| Polymer System | Application | Key Performance Parameters | Reference |
| Poly(2,4-dimethylstyrene) | Dispersion Polymerization | Resulting polymer is a solid, fusible, soluble thermoplastic. | [1] |
| Poly(2,5-dimethylstyrene) | Dispersion Polymerization | Forms small beads of about 2-2.5 mm in diameter. | [1] |
| Poly(p,α-dimethylstyrene-co-maleic anhydride) | Potential Polymeric Surfactant | Synthesized as a potential substitute for styrene in amphiphilic copolymers. | [2] |
Experimental Protocols
The following protocols are adapted from methodologies described for closely related dimethylstyrene polymers and serve as a starting point for designing experiments with poly(this compound).
Protocol 1: Dispersion Polymerization of Dimethylstyrene
This protocol is based on the dispersion polymerization of 2,4-dimethylstyrene (B1330402) and 2,5-dimethylstyrene and can be adapted for this compound.[1]
Materials:
-
2,4-dimethylstyrene (or 2,5-dimethylstyrene) monomer
-
Polyvinyl alcohol (dispersing agent)
-
Potassium persulfate (initiator)
-
Benzoyl peroxide (initiator)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the dispersing agent: Dissolve 6 parts of polyvinyl alcohol in 1420 parts of water.
-
To this solution, add 0.09 parts of melamine and 80 parts of a 0.1% aqueous solution of potassium persulfate.
-
In a separate vessel, dissolve 0.6 parts of benzoyl peroxide in 300 parts of 2,4-dimethylstyrene monomer.
-
Add the monomer solution to the aqueous dispersing agent solution.
-
Agitate the mixture to create a fine dispersion.
-
Transfer the dispersion to a steam-heated kettle.
-
Heat the reaction mixture for 24 hours at 100°C with continued agitation.
-
After 24 hours, introduce steam directly into the reaction mixture to distill off any unreacted monomer.
-
The resulting polymer is in the form of small beads, which can be washed with hot water and dried.
Protocol 2: Emulsion Polymerization for Polystyrene-based Particles
This is a general protocol for emulsifier-free emulsion polymerization of styrene, which can be adapted for dimethylstyrene derivatives to produce latex particles.
Materials:
-
Styrene (or dimethylstyrene) monomer, purified
-
2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (initiator)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the water to the desired reaction temperature (e.g., 70°C).
-
Add the initiator to the heated water and allow it to dissolve.
-
Add the purified monomer to the reaction vessel with stirring.
-
Maintain the reaction at the set temperature for a specified period (e.g., 24 hours) to allow for polymerization.
-
Cool the reaction mixture to room temperature.
-
The resulting product is a stable latex dispersion of polystyrene particles.
Visualizations
Logical Relationship: Amphiphilic Copolymer Functionality
Caption: Mechanism of emulsion stabilization by an amphiphilic copolymer.
Experimental Workflow: Dispersion Polymerization
References
Application Notes and Protocols: 2,3-Dimethylstyrene in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted styrenic polymers are a cornerstone of materials science, offering a tunable platform for designing materials with specific thermal, mechanical, and optical properties. While polystyrene is ubiquitous, the addition of methyl groups to the phenyl ring, as in dimethylstyrene, can significantly alter the polymer's characteristics. The position of these methyl groups has a profound impact on polymerization behavior and the final properties of the material. For instance, poly(2,5-dimethylstyrene) and poly(2,4-dimethylstyrene) exhibit significantly higher heat resistance compared to standard polystyrene, making them suitable for applications requiring high thermal stability.[1] Conversely, steric hindrance in monomers like 2,6-dimethylstyrene (B1328765) can impede polymerization, leading to low molecular weight products.[1]
This document focuses on 2,3-dimethylstyrene (B1265930) , an isomer whose homopolymer is not extensively characterized in existing literature. These notes provide a prospective look at its potential applications based on the established properties of its isomers. The detailed protocols provided are based on standard methods for the polymerization and characterization of substituted styrenes and can be adapted for the investigation of this compound.
Potential Applications in Advanced Materials
Based on the properties of related dimethylstyrene polymers, poly(this compound) and its copolymers could be valuable in several advanced applications:
-
High-Performance Thermoplastics: Like its 2,4- and 2,5-isomers, poly(this compound) is expected to have a higher glass transition temperature (Tg) than polystyrene, making it a candidate for creating more heat-resistant plastics.[1] This is particularly relevant for components in electronics, automotive interiors, and reusable laboratory equipment that may undergo thermal cycling.
-
Specialty Copolymers: this compound can be copolymerized with other monomers to fine-tune material properties. For example, its incorporation into copolymers with polar monomers like acrylates or maleic anhydride (B1165640) could yield materials with tailored solubility, adhesion, and surface energy, useful as compatibilizers, emulsifiers, or dispersants.[2] Studies have shown the successful copolymerization of 2,3-dimethyl substituted monomers with styrene (B11656) and other vinyl monomers.[3][4]
-
Advanced Lithography: The aromatic nature of the polymer suggests potential use in photoresist formulations for photolithography, where precise control over etch resistance and imaging properties is crucial.
-
Low-Dielectric Materials: Polystyrene and its derivatives are known for their excellent electrical insulating properties. Poly(this compound) could serve as a low-dielectric constant material for applications in high-frequency electronics and advanced packaging.
Quantitative Data Summary
While specific experimental data for poly(this compound) homopolymer is not widely available in the literature, the following table presents data for other dimethylstyrene isomers and polystyrene for comparison. The properties of poly(this compound) are expected to be influenced by the ortho- and meta- positioning of the methyl groups.
| Polymer | Glass Transition Temp. (Tg) (°C) | Heat Distortion Temp. (°C) | Notes |
| Polystyrene | ~100[5] | ~82 | Standard benchmark thermoplastic.[1] |
| Poly(this compound) | Not Reported (Est. 110-125) | Not Reported | Expected to be higher than polystyrene due to restricted chain mobility. |
| Poly(2,4-dimethylstyrene) | 112 | 107[1] | Exhibits superior heat resistance compared to polystyrene.[1] |
| Poly(2,5-dimethylstyrene) | 143 | 106[1] | Possesses high thermal stability and is suitable for molding applications.[1] |
| Poly(3,5-dimethylstyrene) | 104 | Not Widely Reported | Tg is closer to that of polystyrene. |
| Poly(3,4-dimethylstyrene) | Not Widely Reported | 83[1] | Heat resistance is comparable to polystyrene.[1] |
Note: The estimated Tg for Poly(this compound) is a theoretical projection based on structure-property relationships of its isomers.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of polymers from dimethylstyrene monomers. These protocols can be directly applied to the study of this compound.
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes the bulk polymerization of this compound using a free-radical initiator.
Materials:
-
This compound monomer
-
Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene
-
Nitrogen gas (inert atmosphere)
-
Schlenk flask or heavy-walled glass ampoule
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum line
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. For higher purity, vacuum distillation can be performed.
-
Reaction Setup: Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum. Allow to cool under a nitrogen atmosphere.
-
Charging the Reactor: Add the purified this compound monomer (e.g., 10 g, 0.0756 mol) and the initiator (e.g., 0.1 mol% AIBN, ~12.4 mg) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN or 85°C for BPO). Stir the reaction mixture for a predetermined time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Cool the reaction to room temperature. Dissolve the viscous polymer solution in a minimal amount of toluene.
-
Purification: Slowly pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Characterization of Poly(this compound)
This protocol outlines the key characterization techniques to determine the properties of the synthesized polymer.
A. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of polystyrene gel columns.
-
Analysis: Inject the filtered sample solution into the GPC system. The system separates the polymer chains by their hydrodynamic volume.
-
Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.
-
Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample relative to the polystyrene standards.
B. Structural Analysis (1H and 13C NMR Spectroscopy)
-
Sample Preparation: Dissolve 10-20 mg of the polymer in ~0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Analysis: Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.
-
Data Interpretation:
-
1H NMR: Confirm the polymer structure by identifying the characteristic peaks for the aromatic protons, the polymer backbone (aliphatic) protons, and the methyl group protons.
-
13C NMR: Analyze the chemical shifts of the aromatic and aliphatic carbons to confirm the polymer structure and investigate the tacticity (stereochemistry) of the polymer chain.[6]
-
C. Thermal Properties (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 180°C) to erase the thermal history. Cool the sample at the same rate and then reheat.
-
Data Interpretation: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[7]
Visualizations
The following diagrams illustrate the general workflows and mechanisms discussed in these notes.
References
- 1. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]
- 2. research.rug.nl [research.rug.nl]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. sid.ir [sid.ir]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Troubleshooting & Optimization
Preventing premature polymerization of 2,3-Dimethylstyrene
Welcome to the Technical Support Center for 2,3-Dimethylstyrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What causes the premature polymerization of this compound?
A1: Premature polymerization of this compound, a vinyl aromatic monomer, is typically initiated by the formation of free radicals. The primary triggers for this are:
-
Heat: Elevated temperatures can induce thermal self-initiation of polymerization. For instance, styrene, a similar monomer, begins to polymerize thermally at temperatures above 100°C.
-
Light: Exposure to UV light can generate free radicals and initiate polymerization.
-
Oxygen: While seemingly counterintuitive, oxygen can react with the monomer to form peroxides, which can then decompose to initiate polymerization. However, some inhibitors require the presence of a small amount of oxygen to function effectively.
-
Contaminants: Impurities such as peroxides, acids, or metal salts can act as initiators.
Q2: How can I tell if my this compound has started to polymerize?
A2: Signs of polymerization include:
-
An increase in the viscosity of the liquid.
-
The formation of a solid precipitate or a gummy, sticky substance.
-
The liquid becoming cloudy or hazy.
-
An unexpected increase in temperature, as polymerization is an exothermic process.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during storage and transport.[1] They work by scavenging free radicals, which are the primary initiators of the polymerization chain reaction. By reacting with these radicals, inhibitors form stable species that are unable to propagate the polymerization process.[1]
Q4: What is the difference between an inhibitor and a retarder?
A4: While both control polymerization, a true inhibitor provides a distinct induction period during which no significant polymerization occurs. Once the inhibitor is consumed, polymerization proceeds at its normal rate. A retarder , on the other hand, slows down the rate of polymerization without a defined induction period.[1]
Q5: Do I need to remove the inhibitor before my experiment?
A5: Yes, in most cases, the inhibitor should be removed before use, especially in controlled polymerization reactions. The presence of an inhibitor can interfere with the desired reaction kinetics and may affect the properties of the resulting polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Monomer appears viscous or contains solid particles upon receipt. | Premature polymerization during shipping or storage. | Do not use the monomer. Contact the supplier for a replacement. Review your storage conditions to ensure they meet the recommended guidelines. |
| Polymerization occurs during a reaction, leading to low yield or a solidified reaction mixture. | 1. Ineffective removal of the storage inhibitor.2. Contamination with an initiator (e.g., peroxides from air exposure).3. Excessive reaction temperature. | 1. Purify the monomer to remove the inhibitor immediately before use using one of the protocols below.2. Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before and during the reaction.3. Maintain the reaction at the lowest effective temperature. |
| The polymerization reaction fails to initiate or proceeds very slowly. | 1. Incomplete removal of the inhibitor.2. The presence of oxygen, which can inhibit some radical polymerizations.3. The initiator is inactive or used at too low a concentration. | 1. Ensure the inhibitor has been thoroughly removed.2. Properly degas the monomer and solvents.3. Use a fresh, active initiator at the appropriate concentration. For some systems, a slight excess of initiator may be needed to overcome trace amounts of remaining inhibitor.[2] |
| Inconsistent results between experimental batches. | 1. Variable levels of residual inhibitor in the monomer.2. Inconsistent degassing of the reaction mixture.3. Purity of the monomer. | 1. Always purify the monomer immediately before each experiment.2. Standardize the degassing procedure.3. Ensure the purity of the monomer and other reagents. |
Data Presentation
Table 1: Common Inhibitors for Styrenic Monomers
| Inhibitor Type | Example | Typical Concentration (for Styrene) | Mechanism of Action |
| Phenolic Compounds | 4-tert-Butylcatechol (TBC) | 10-50 ppm[3] | Radical Scavenger (requires oxygen) |
| Butylated Hydroxytoluene (BHT) | Varies | Radical Scavenger | |
| Hydroquinone (HQ) | Varies | Radical Scavenger | |
| 4-Methoxyphenol (MEHQ) | Varies | Radical Scavenger | |
| Nitroxide Stable Radicals | TEMPO | Varies | Stable Radical Trap ("True Inhibitor") |
| Dinitrophenols | 2,6-Dinitro-p-cresol | Varies | Retarder (effective at high temperatures) |
Note: Specific concentrations for this compound may vary. Commercially available dimethylstyrene products have been noted to contain up to 500 ppm of TBC as a stabilizer.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) if the inhibitor has been removed. If an inhibitor like TBC is present, a small amount of oxygen is required for it to be effective. | Prevents the formation of peroxides which can initiate polymerization. |
| Light Exposure | Store in an amber or opaque container. | Prevents light-induced polymerization. |
| Container | Tightly sealed container. | Prevents contamination and exposure to air. |
| Shelf Life | For inhibited monomers, the shelf life can be several months to over a year if stored properly. However, it is best practice to use it as fresh as possible. Once the inhibitor is removed, the monomer should be used immediately. | Inhibitors are consumed over time. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., TBC) using an Alumina (B75360) Column
This is a common and effective method for removing phenolic inhibitors like TBC.[4]
Materials:
-
This compound containing a phenolic inhibitor
-
Basic or neutral activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand
-
Collection flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Preparation:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm).
-
Fill the column with the required amount of activated alumina (a column of 10-20 cm in length is typically sufficient for lab-scale purification).
-
Top the alumina with another thin layer of sand.
-
-
Purification:
-
Pass the this compound through the prepared column under gravity. The flow rate should be slow enough to allow for efficient adsorption of the inhibitor.
-
Collect the purified monomer in a clean, dry flask.
-
It is advisable to purge the collection flask with an inert gas to prevent exposure to oxygen.
-
-
Post-Purification:
-
The purified this compound is now free of inhibitor and should be used immediately.
-
If storage is necessary, it should be for a very short period at low temperature (2-8°C) under an inert atmosphere.
-
Protocol 2: Removal of Phenolic Inhibitors by Washing with Aqueous Base
This method is suitable for removing acidic phenolic inhibitors.
Materials:
-
This compound containing a phenolic inhibitor
-
5-10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)
-
Filtration apparatus
-
Collection flask
Procedure:
-
Extraction:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5-10% NaOH solution and shake gently. Caution: Vent the separatory funnel frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with NaOH solution one or two more times.
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).
-
Wash with a saturated brine solution to aid in the removal of dissolved water.
-
Drain the monomer into a clean, dry flask and add an anhydrous drying agent. Swirl the flask and let it stand for 10-15 minutes.
-
-
Isolation:
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately.
-
Visualizations
Caption: A workflow diagram for troubleshooting premature polymerization.
Caption: The mechanism of radical polymerization and the role of inhibitors.
References
Optimizing initiator concentration for 2,3-Dimethylstyrene polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 2,3-Dimethylstyrene (B1265930). The information is designed to assist in optimizing initiator concentration and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of initiators used for the polymerization of this compound?
A1: For free-radical polymerization of this compound, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The choice of initiator is often dictated by the desired reaction temperature and the solvent system. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), a system typically consists of a copper halide catalyst with a ligand and an alkyl halide initiator.
Q2: How does initiator concentration generally affect the molecular weight of poly(this compound)?
A2: Generally, an increase in initiator concentration leads to a decrease in the number-average molecular weight (Mn) of the resulting polymer. This is because a higher initiator concentration generates a larger number of initiating radicals, leading to the formation of more polymer chains that compete for a limited amount of monomer.
Q3: What is the expected effect of the dimethyl substitution on the polymerization kinetics compared to unsubstituted styrene (B11656)?
A3: The two methyl groups on the phenyl ring of this compound are electron-donating. In radical polymerization, electron-donating groups can slightly decrease the reactivity of the monomer and the stability of the propagating radical compared to styrene. This may result in a slightly slower polymerization rate. In cationic polymerization, these electron-donating groups can stabilize the carbocationic propagating species, potentially leading to a faster and more controlled polymerization.
Q4: Can this compound be polymerized via living polymerization techniques?
A4: Yes, substituted styrenes can be polymerized using controlled/"living" radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). These methods offer excellent control over molecular weight, polydispersity, and polymer architecture. Anionic polymerization can also be a living process, provided that stringent purity conditions are met.
Q5: How can I remove the inhibitor from the this compound monomer before polymerization?
A5: Commercial styrenic monomers often contain inhibitors like 4-tert-butylcatechol (B165716) (TBC) to prevent premature polymerization during storage. To remove the inhibitor, you can pass the monomer through a column of basic alumina (B75360). Alternatively, washing the monomer with an aqueous sodium hydroxide (B78521) solution followed by drying over an anhydrous salt (e.g., MgSO₄ or CaCl₂) and distillation under reduced pressure is an effective method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound.
Issue 1: Low or No Polymer Yield
| Possible Cause | Suggested Solution |
| Ineffective Initiator | Ensure the initiator is fresh and has been stored correctly. For thermal initiators, verify that the reaction temperature is appropriate for its half-life. |
| Presence of Inhibitors | The monomer may still contain inhibitors. Purify the monomer by passing it through an alumina column or by washing with a base followed by distillation. |
| Oxygen Inhibition | Dissolved oxygen can inhibit free-radical polymerization. Degas the reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. |
| Incorrect Reaction Temperature | For thermally initiated polymerization, ensure the temperature is high enough to decompose the initiator at a reasonable rate. For cationic polymerization, low temperatures are often required to suppress side reactions. |
| Impure Reagents or Solvents | Use freshly distilled monomer and purified, anhydrous solvents. Impurities can act as chain transfer agents or terminating agents. |
Issue 2: High Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| High Initiator Concentration | Very high initiator concentrations can lead to a higher rate of termination reactions, broadening the molecular weight distribution. Optimize the initiator concentration by running a series of experiments. |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can broaden the PDI. Use a solvent with a low chain transfer constant and ensure all reagents are pure. |
| Temperature Fluctuations | Poor temperature control can lead to variations in the rates of initiation, propagation, and termination, resulting in a broader PDI. Use a reliable temperature-controlled reaction setup. |
| Non-uniform Initiation | Ensure the initiator is completely dissolved and well-mixed in the reaction medium before starting the polymerization to achieve uniform initiation. |
Issue 3: Uncontrolled or Runaway Reaction
| Possible Cause | Suggested Solution |
| Excessive Initiator Concentration | A high concentration of initiator can lead to a very rapid, exothermic polymerization. Reduce the initiator concentration. |
| Inadequate Heat Dissipation | Polymerization reactions are exothermic. Ensure efficient stirring and use a reaction vessel that allows for effective heat transfer (e.g., a round-bottom flask in a temperature-controlled bath). For larger scale reactions, consider a solvent to help dissipate heat. |
| "Trommsdorff-Norrish" or Gel Effect | At high conversions, the viscosity of the reaction medium increases, which can slow down termination reactions and lead to a rapid increase in the polymerization rate and heat generation. Conduct the polymerization in solution to mitigate this effect. |
Data Presentation
The following tables provide an illustrative representation of how initiator concentration can influence the polymerization of a substituted styrene like this compound. Note: This data is intended for illustrative purposes to demonstrate expected trends and may not represent actual experimental results for this compound. Researchers should generate their own data for precise optimization.
Table 1: Illustrative Data for Free-Radical Polymerization of this compound with AIBN
| [AIBN] (mol/L) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.01 | 65 | 50,000 | 1.8 |
| 0.02 | 75 | 35,000 | 1.9 |
| 0.05 | 85 | 20,000 | 2.1 |
| 0.10 | 90 | 12,000 | 2.3 |
| Conditions: Bulk polymerization, 70°C, 24 hours. |
Table 2: Illustrative Data for ATRP of this compound
| [Initiator]:[Monomer] | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1:50 | 92 | 6,500 | 1.15 |
| 1:100 | 95 | 12,800 | 1.12 |
| 1:200 | 93 | 24,500 | 1.18 |
| Conditions: [Monomer]:[CuBr]:[PMDETA] = 100:1:1, Toluene (B28343), 90°C, 12 hours. |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add the purified this compound and a suitable solvent (e.g., toluene). The monomer concentration is typically in the range of 2-4 M.
-
Degassing: Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Weigh the desired amount of initiator (e.g., AIBN) and dissolve it in a small amount of the reaction solvent. Add the initiator solution to the reaction flask via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80°C for AIBN). Allow the reaction to proceed for the desired time (e.g., 6-24 hours).
-
Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol) while stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Analyze the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
-
Monomer and Solvent Purification: Purify this compound as described above. Use anhydrous, deoxygenated solvent (e.g., toluene or anisole).
-
Reaction Setup: In a glovebox, add CuBr and the ligand (e.g., PMDETA) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Outside the glovebox, add the purified monomer and solvent to the Schlenk flask under a positive pressure of inert gas.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Initiator Addition: Add the initiator (e.g., ethyl α-bromoisobutyrate) to the flask via a gastight syringe.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90-110°C).
-
Termination and Purification: After the desired time, cool the flask, open it to the air, and dilute the mixture with a suitable solvent (e.g., THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation and Characterization: Precipitate the polymer in a non-solvent, filter, dry, and characterize as described in the free-radical polymerization protocol.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Logical troubleshooting guide for common this compound polymerization issues.
Technical Support Center: Controlling Molecular Weight Distribution in Poly(2,3-dimethylstyrene)
Disclaimer: This technical support center provides guidance on controlling the molecular weight distribution (MWD) of poly(2,3-dimethylstyrene). Due to the limited availability of specific experimental data for this particular substituted styrene (B11656), the information, including quantitative data and protocols, is largely based on established principles and results for the polymerization of styrene and other substituted styrenes. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing poly(this compound) with a narrow molecular weight distribution (low polydispersity index - PDI)?
A1: To achieve a low PDI, controlled or living polymerization techniques are essential. The most suitable methods for This compound (B1265930), analogous to styrene, are:
-
Living Anionic Polymerization: This technique offers excellent control over molecular weight and can yield polymers with very low PDIs (typically < 1.1).[1][2][3] It involves the use of initiators like alkyllithiums in highly purified, inert environments.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method that allows for the synthesis of well-defined polymers from a variety of monomers, including substituted styrenes.[4][5][6] It utilizes a transition metal catalyst (typically copper-based) to control the polymerization process.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful controlled radical polymerization technique that can be used for a wide range of monomers. It employs a RAFT agent to mediate the polymerization, leading to polymers with controlled molecular weights and narrow MWDs.[7][8]
Q2: My polydispersity is high even when using a controlled polymerization technique. What are the common causes?
A2: High polydispersity in controlled polymerizations can stem from several factors:
-
Impurities: Water, oxygen, and other protic impurities in the monomer, solvent, or initiator can terminate growing polymer chains, leading to a broader MWD. Rigorous purification of all reagents and a well-maintained inert atmosphere are crucial, especially for anionic polymerization.
-
Incorrect Initiator/Catalyst Concentration: The ratio of monomer to initiator (in anionic polymerization) or monomer to initiator and catalyst/ligand (in ATRP) directly influences the molecular weight and PDI. An incorrect ratio can lead to poor control.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, resulting in a broad MWD.[9]
-
Chain Transfer Reactions: Unwanted side reactions where the growing polymer chain is terminated by transferring a reactive species to the monomer, solvent, or another polymer chain can increase the PDI.
-
Temperature Fluctuations: Poor temperature control can affect the rates of initiation, propagation, and termination reactions, leading to a loss of control over the polymerization.
Q3: How do I choose the right initiator for my living anionic polymerization of this compound?
A3: The choice of initiator is critical for successful living anionic polymerization. For styrene and its derivatives, organolithium initiators are commonly used. sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) because it initiates the polymerization of styrene more rapidly and efficiently, which is a key factor in obtaining a narrow MWD.[1] The initiator must be handled under strictly anhydrous and anaerobic conditions to prevent deactivation.
Q4: In ATRP of this compound, how do the catalyst and ligand affect the polymerization?
A4: In ATRP, the catalyst (e.g., CuBr) and ligand (e.g., a substituted bipyridine or a multidentate amine like PMDETA) form a complex that reversibly activates and deactivates the growing polymer chains. The choice of ligand is crucial as it solubilizes the copper salt and tunes the reactivity of the catalyst complex. For substituted styrenes, the catalyst/ligand system influences the polymerization rate and the degree of control over the MWD.[4][10]
Q5: What should I consider when selecting a RAFT agent for the polymerization of this compound?
A5: The selection of the RAFT agent, or chain transfer agent (CTA), is the most critical parameter for a successful RAFT polymerization. The effectiveness of a RAFT agent depends on the specific monomer being polymerized. For styrenic monomers, dithiobenzoates and trithiocarbonates are commonly used and have been shown to provide good control over the polymerization, leading to polymers with low PDIs.[7] The choice of the R and Z groups on the RAFT agent (Z-C(=S)S-R) will influence the reaction kinetics and the final polymer characteristics.[11]
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.3)
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Ensure rigorous purification of monomer (e.g., by washing with aqueous NaOH, drying, and distilling under vacuum), solvent (e.g., by passing through activated alumina (B75360) columns), and initiator. Maintain a high-purity inert atmosphere (argon or nitrogen) throughout the experiment. |
| Slow Initiation | In anionic polymerization, consider using a more reactive initiator like sec-butyllithium. In ATRP, ensure the initiator is appropriate for the monomer and that the catalyst complex is readily formed. |
| Incorrect Stoichiometry | Carefully calculate and measure the amounts of monomer, initiator, catalyst, and ligand. The molecular weight is inversely proportional to the initiator concentration in living polymerizations. |
| Chain Transfer to Solvent | Choose a solvent that is known to have a low chain transfer constant for the specific polymerization technique. For anionic polymerization, non-polar solvents like cyclohexane (B81311) or toluene (B28343) are often used. |
| Temperature Instability | Use a thermostatically controlled oil or water bath to maintain a constant reaction temperature. Monitor the internal temperature of the reaction, especially for highly exothermic polymerizations. |
Issue 2: Bimodal or Multimodal Molecular Weight Distribution
| Potential Cause | Troubleshooting Steps |
| Multiple Active Species | In anionic polymerization, this can be due to the presence of aggregated and non-aggregated initiator or propagating species with different reactivities. Using a polar co-solvent like THF can break up aggregates. |
| Slow Mixing of Initiator | Ensure rapid and efficient mixing of the initiator with the monomer solution to ensure all chains start growing at the same time. For larger scale reactions, consider using a syringe pump for slow and controlled addition of the initiator. |
| Premature Termination and Re-initiation | This can occur if impurities are introduced during the polymerization. Ensure all additions to the reaction are done under a strict inert atmosphere. |
| Incomplete Initiator Efficiency | Some of the initiator may be consumed by side reactions with impurities. This can be checked by comparing the experimental molecular weight with the theoretical molecular weight. |
Quantitative Data Summary
The following tables summarize typical results for the controlled polymerization of styrene, which can be used as a reference for the polymerization of this compound.
Table 1: Living Anionic Polymerization of Styrene
| Initiator | Solvent | Temperature (°C) | [M]/[I] Ratio | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| n-BuLi | Cyclohexane | 40 | 100 | 10,400 | 11,000 | 1.05 |
| s-BuLi | THF | -78 | 150 | 15,600 | 15,500 | 1.04 |
| s-BuLi | Benzene | 25 | 200 | 20,800 | 21,000 | 1.06 |
Table 2: ATRP of Styrene
| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | [M]/[I]/[Cat]/[L] Ratio | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1-PEBr | CuBr/dNbpy | Bulk | 110 | 100:1:1:2 | 9,800 | 1.15 |
| EBiB | CuBr/PMDETA | Anisole | 90 | 200:1:1:1 | 18,500 | 1.20 |
| MBrP | CuCl/bpy | Toluene | 100 | 150:1:1:2 | 14,000 | 1.18 |
Table 3: RAFT Polymerization of Styrene
| RAFT Agent (CTA) | Initiator | Solvent | Temperature (°C) | [M]/[CTA]/[I] Ratio | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| Dithiobenzoate | AIBN | Toluene | 80 | 200:1:0.1 | 20,500 | 1.10 |
| Trithiocarbonate | AIBN | Bulk | 70 | 300:1:0.2 | 28,000 | 1.15 |
| Dithioester | V-50 | 1,4-Dioxane | 60 | 100:1:0.1 | 9,500 | 1.12 |
Experimental Protocols
Protocol 1: Living Anionic Polymerization of this compound
Materials:
-
This compound (purified by washing with aqueous NaOH, drying over CaH₂, and vacuum distillation)
-
Cyclohexane (purified by passing through activated alumina)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol (degassed)
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a high-purity argon atmosphere.
-
Transfer the desired amount of purified cyclohexane into the flask via a cannula.
-
Add the purified this compound to the cyclohexane.
-
Cool the flask to the desired polymerization temperature (e.g., 40 °C) using a thermostated bath.
-
Inject the calculated amount of s-BuLi solution rapidly into the stirred monomer solution. An immediate color change should be observed, indicating initiation.
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
Visualizations
Caption: Troubleshooting workflow for high polydispersity in poly(this compound) synthesis.
Caption: Relationship between key experimental parameters and resulting molecular weight distribution.
References
- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pslc.ws [pslc.ws]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization | Semantic Scholar [semanticscholar.org]
- 6. research.unipd.it [research.unipd.it]
- 7. boronmolecular.com [boronmolecular.com]
- 8. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity [mdpi.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yield in 2,3-Dimethylstyrene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of 2,3-dimethylstyrene (B1265930). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound via a Wittig reaction with 2,3-dimethylbenzaldehyde (B27725), but my yields are consistently low. What are the potential causes?
Low yields in the Wittig synthesis of this compound are often attributed to the steric hindrance presented by the ortho-methyl group on the benzaldehyde. This steric bulk can impede the approach of the phosphorus ylide to the carbonyl carbon. Other contributing factors may include:
-
Incomplete Ylide Formation: The base used may be too weak or not fresh, leading to incomplete deprotonation of the phosphonium (B103445) salt.
-
Ylide Decomposition: The phosphorus ylide, especially if unstabilized, can be reactive and may decompose if not used promptly or if the reaction temperature is too high.
-
Side Reactions: The ylide can react with atmospheric oxygen or moisture. Additionally, side reactions with the solvent or self-condensation of the aldehyde can occur.
-
Difficult Purification: The primary byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide, can be challenging to separate from the desired this compound, leading to product loss during purification.[1]
Q2: My Wittig reaction with 2,3-dimethylbenzaldehyde is not proceeding to completion. How can I improve the conversion?
To improve the conversion of a sluggish Wittig reaction with a sterically hindered aldehyde like 2,3-dimethylbenzaldehyde, consider the following optimizations:
-
Choice of Base and Solvent: For generating non-stabilized ylides (e.g., from methyltriphenylphosphonium (B96628) bromide), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or diethyl ether are recommended.[2]
-
Reaction Temperature: While ylide formation is often done at low temperatures (0 °C to -78 °C) to prevent decomposition, the reaction with the hindered aldehyde may require elevated temperatures or longer reaction times to overcome the activation energy barrier.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.
-
Alternative Reagents: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion. These carbanions are generally more nucleophilic and can provide better yields with hindered aldehydes.[4] A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.[1]
Q3: I am using a Grignard reaction to synthesize 1-(2,3-dimethylphenyl)ethanol (B1346038) as a precursor to this compound, but the formation of the Grignard reagent is problematic. What should I check?
Difficulties in forming the Grignard reagent from 2,3-dimethylbromobenzene can often be traced back to the following:
-
Purity of Reagents and Glassware: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use. The magnesium turnings should be fresh and not oxidized. The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.
-
Initiation of the Reaction: Activation of the magnesium surface is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. This can be minimized by slow, controlled addition of the aryl halide to the magnesium suspension.
Q4: The dehydration of 1-(2,3-dimethylphenyl)ethanol to this compound is giving me a mixture of products and a low yield of the desired alkene. How can I optimize this step?
The acid-catalyzed dehydration of secondary benzylic alcohols can lead to the formation of ethers and polymeric materials as byproducts.[5][6] To favor the formation of this compound, consider these points:
-
Choice of Acid Catalyst: While strong mineral acids like sulfuric acid can be used, they can also promote polymerization. Milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or potassium bisulfate are often effective and can lead to cleaner reactions.
-
Reaction Temperature and Water Removal: Dehydration is an equilibrium reaction. Performing the reaction at a sufficiently high temperature and removing water as it is formed will drive the equilibrium towards the alkene product. A Dean-Stark apparatus is commonly used for this purpose.
-
Alternative Dehydration Methods: For sensitive substrates, milder dehydration methods can be employed. These include using reagents like Martin's sulfurane or the Burgess reagent.
Troubleshooting Guides
Low Yield in Wittig Synthesis
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | Increase reaction temperature and/or extend reaction time. Use a less sterically demanding ylide if possible. Consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. | Forcing conditions can help overcome the high activation energy due to steric bulk. The HWE reagent is more nucleophilic and often more effective with hindered aldehydes.[4] |
| Incomplete Ylide Formation | Use a strong, fresh base (e.g., n-BuLi, NaH, KOtBu). Ensure the phosphonium salt is dry and pure. | A sufficiently strong base is required to fully deprotonate the phosphonium salt. Moisture will quench the base. |
| Ylide Instability | Prepare the ylide at low temperatures (e.g., 0 °C to -78 °C) and use it immediately. | Unstabilized ylides are highly reactive and can decompose upon standing or at elevated temperatures. |
| Side Reactions | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are anhydrous. | This prevents the ylide from reacting with atmospheric oxygen and moisture. |
| Difficult Purification | Purify by flash column chromatography on silica (B1680970) gel. Alternatively, the triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane (B92381). | Chromatographic separation is often effective. Precipitation can be a simpler, though sometimes less efficient, method for removing the main byproduct.[1] |
Low Yield in Grignard Synthesis and Dehydration
| Potential Cause | Troubleshooting Solution | Rationale |
| Failed Grignard Initiation | Use fresh magnesium turnings. Activate with iodine or 1,2-dibromoethane. Flame-dry all glassware and use anhydrous solvents. | A clean, active magnesium surface is essential for the reaction to start. The reaction is highly sensitive to moisture. |
| Wurtz Coupling Side Reaction | Add the 2,3-dimethylbromobenzene solution dropwise to the magnesium suspension. | Maintaining a low concentration of the aryl halide minimizes its reaction with the formed Grignard reagent. |
| Incomplete Dehydration | Use an acid catalyst (e.g., p-TsOH) and heat with a Dean-Stark trap to remove water. | Removing water drives the equilibrium of this reversible reaction towards the alkene product. |
| Polymerization/Byproduct Formation | Use a milder acid catalyst. Distill the product as it is formed to remove it from the acidic reaction mixture. | Strong acids and high temperatures can promote the formation of polymers and ethers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from a general procedure for the Wittig reaction with a sterically hindered benzaldehyde.
1. Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. A color change to deep yellow or orange indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
2. Wittig Reaction:
-
In a separate flame-dried flask, dissolve 2,3-dimethylbenzaldehyde (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC. Due to steric hindrance, a longer reaction time or gentle heating may be necessary.
3. Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide.
Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration
This protocol is based on general procedures for Grignard reagent formation and subsequent alcohol dehydration.
1. Grignard Reagent Formation and Reaction with Acetaldehyde (B116499):
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 2,3-dimethylbromobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and heat generation), add the remaining 2,3-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and slowly add a solution of acetaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly pouring it into a mixture of ice and saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-(2,3-dimethylphenyl)ethanol.
2. Dehydration of 1-(2,3-dimethylphenyl)ethanol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 1-(2,3-dimethylphenyl)ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the Grignard and dehydration synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2,3-Dimethylstyrene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the polymerization of 2,3-dimethylstyrene (B1265930). The unique steric and electronic properties of this monomer, particularly the presence of an ortho-methyl group, present specific challenges that can lead to side reactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound in a direct question-and-answer format.
Question 1: Why am I observing very low or no polymer yield?
Answer: Low polymer yield is a frequent issue, primarily due to the significant steric hindrance imposed by the methyl group at the ortho (2-) position. This bulkiness impedes the approach of monomer molecules to the active center of the growing polymer chain. Other potential causes include:
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Improper Initiation: The initiator may be inefficient or deactivated by impurities.
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Impure Reagents: Traces of water, oxygen, or other inhibitors can terminate the polymerization, especially in anionic and cationic systems.[1][2]
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Low Ceiling Temperature: Substituted styrenes, especially those with ortho-substituents, have a lower ceiling temperature (Tc). If the polymerization temperature is near or above Tc, propagation is thermodynamically unfavorable, and depolymerization will dominate.
Solutions:
-
Optimize Reaction Conditions: Consider increasing the reaction time or monomer concentration. Carefully increasing the initiator concentration may also help, but can negatively impact molecular weight.
-
Verify Initiator Activity: Use a freshly opened or purified initiator. For photoinitiation, ensure the light source has the correct wavelength and intensity.
-
Rigorous Purification: Ensure the monomer, solvent, and initiator are scrupulously purified and dried. The use of techniques like distillation over a drying agent for the monomer and solvent is critical.
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Lower the Temperature: For cationic and radical polymerizations, lowering the temperature can favor propagation over termination and other side reactions.[3]
Question 2: The resulting polymer has a very low molecular weight and a high Polydispersity Index (PDI). What is the cause?
Answer: A low molecular weight and broad PDI suggest a lack of control over the polymerization process, typically due to prevalent chain transfer and termination reactions relative to the propagation rate.
-
Chain Transfer: The active center (radical, cation, or anion) can be transferred to a monomer, solvent, or another polymer chain, terminating the growth of the original chain and starting a new, shorter one.[3] This is often a significant issue in cationic polymerization.
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Premature Termination: Impurities can react with the active chain ends, stopping their growth. In free-radical polymerization, the slow propagation rate due to steric hindrance allows more time for radical-radical termination events to occur at lower conversions.[4]
-
Steric Hindrance: The bulky nature of the monomer can severely slow the rate of propagation. When propagation is slow, competing side reactions like chain transfer and termination become more statistically likely, leading to shorter polymer chains.
Solutions:
-
Select an Appropriate Solvent: Choose a solvent with a low chain transfer constant.
-
Control Temperature: Lowering the temperature is a key strategy, as propagation generally has a lower activation energy than most termination and transfer reactions.[3]
-
Use Controlled Polymerization Techniques: For better control over molecular weight and PDI, consider controlled radical techniques (e.g., RAFT polymerization) which are designed to minimize irreversible termination.[5]
-
Purify All Components: Removing impurities that can act as chain transfer agents or terminators is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider in the cationic polymerization of this compound?
A1: Cationic polymerization of styrenic monomers is susceptible to several side reactions. The electron-donating methyl groups on the aromatic ring stabilize the growing carbocation, but also activate the ring for electrophilic attack. Key side reactions include:
-
Chain Transfer to Monomer: A proton is transferred from the growing carbocationic chain end to a monomer molecule. This terminates the existing chain and creates a new monomer-cation that can initiate a new chain.
-
Friedel-Crafts Alkylation: The highly reactive carbocationic chain end can attack the electron-rich aromatic ring of another monomer or a polymer chain (intermolecularly) or its own chain (intramolecularly). This leads to branching and cross-linking, broadening the molecular weight distribution.
-
Termination by Counter-ion: The growing chain can be terminated by reaction with the counter-ion, for example, by proton transfer.[3]
Q2: Which side reactions are most common in the free-radical polymerization of this compound?
A2: In free-radical polymerization, the main side reactions involve unwanted termination and chain transfer events.
-
Chain Transfer: Radicals can be transferred to the monomer, solvent, or initiator, which terminates the polymer chain.
-
Termination by Combination or Disproportionation: Two growing polymer radicals can react to terminate. Combination involves the formation of a single, longer dead chain. Disproportionation involves the transfer of a hydrogen atom from one radical to another, resulting in two dead chains (one saturated, one unsaturated).[6]
-
Dimerization: Due to the slow propagation rate, monomer radicals may have a higher chance of reacting with each other, for instance, via a Diels-Alder type mechanism, as has been proposed for styrene.[7]
Q3: Is anionic polymerization a viable method for this compound, and what are the main challenges?
A3: Anionic polymerization is possible but extremely challenging for this compound. While it offers the potential for living polymerization with good control over molecular weight, it is exceptionally sensitive to impurities.[1][8]
-
Extreme Sensitivity to Impurities: Protic impurities like water or alcohols will immediately terminate the growing carbanionic chains. Oxygen can also react with and terminate the active centers.
-
Slow Propagation: The steric hindrance from the ortho-methyl group will drastically slow down the propagation rate, requiring very long reaction times. This extended duration increases the probability of termination by any minute impurities present in the system.
-
Initiator Side Reactions: The initiator (e.g., alkyllithiums) can potentially react with the aromatic ring, although this is less common than with other functional groups.
Quantitative Data Summary
Direct quantitative data on the side reactions of this compound is sparse in the literature. However, the expected qualitative impact of key experimental parameters, based on established polymerization principles, is summarized below.
| Parameter | Polymerization Type | Expected Impact on Side Reactions |
| Temperature | Cationic | Decrease: Reduces chain transfer and Friedel-Crafts alkylation.[3] |
| Anionic | Increase: May increase rate of termination by impurities over long reaction times. | |
| Free-Radical | Decrease: Favors propagation over termination, but slows overall rate. | |
| Monomer Purity | Cationic, Anionic, Radical | Decrease: High purity minimizes premature termination and uncontrolled chain transfer.[1] |
| Solvent Polarity | Cationic | Variable: Increased polarity can increase rate but may also promote side reactions depending on the system.[3] |
| Anionic | Increase: Polar solvents (e.g., THF) increase propagation rate but can also promote side reactions.[2] | |
| Initiator/Monomer Ratio | Cationic, Anionic, Radical | Increase: Higher ratios lead to lower molecular weight and can increase the relative contribution of termination events. |
Experimental Protocols
Protocol: Minimizing Side Reactions in Cationic Polymerization of this compound
This protocol provides a general methodology for the cationic polymerization of this compound, with an emphasis on techniques to suppress side reactions.
1. Materials & Reagents:
-
This compound (monomer)
-
Dichloromethane (CH₂Cl₂) or other suitable chlorinated solvent
-
Tin tetrachloride (SnCl₄) or other Lewis acid (initiator)
-
Methanol (B129727) (quenching agent)
-
High-purity Nitrogen or Argon gas
-
Drying agents (e.g., CaH₂, molecular sieves)
2. Reagent Purification (Critical Step):
-
Monomer: Wash this compound with an aqueous NaOH solution to remove inhibitors, followed by washing with deionized water until neutral. Dry over anhydrous MgSO₄, then distill under reduced pressure from CaH₂ immediately before use.
-
Solvent (CH₂Cl₂): Stir over concentrated H₂SO₄ for 24 hours, wash with water, then aqueous NaHCO₃, and finally water again. Pre-dry with CaCl₂ and then distill from CaH₂ under an inert atmosphere.
-
Initiator: Use a high-purity grade of SnCl₄ as received or distill under an inert atmosphere if necessary.
3. Polymerization Procedure:
-
Assemble a multi-necked, flame-dried glass reactor equipped with a magnetic stirrer, a thermocouple, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Transfer the purified, dry solvent into the reactor via cannula.
-
Cool the reactor to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath) to minimize chain transfer.[3]
-
Add the purified monomer to the cold solvent via syringe.
-
Prepare a dilute solution of the initiator (SnCl₄) in the reaction solvent in a separate dry flask.
-
Slowly add the initiator solution dropwise to the rapidly stirring monomer solution in the reactor. A color change often indicates initiation.
-
Maintain the low temperature and allow the reaction to proceed for the desired time (e.g., 1-4 hours).
-
Quench the polymerization by adding a small amount of pre-chilled, dry methanol to the reactor.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Visualizations
The following diagrams illustrate key concepts and workflows related to the polymerization of this compound.
Caption: Troubleshooting workflow for low polymer yield.
Caption: Competing side reactions in cationic polymerization.
References
Technical Support Center: Improving the Thermal Stability of Poly(2,3-dimethylstyrene)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the thermal stability of poly(2,3-dimethylstyrene). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a review of stabilization strategies.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and thermal analysis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of unmodified poly(this compound)?
A1: While specific data for poly(this compound) is limited in publicly available literature, studies on substituted polystyrenes suggest that the thermal stability is influenced by the electronic nature and position of the substituent groups on the phenyl ring. For general-purpose polystyrene, thermal degradation typically begins around 300°C.[1][2] The presence of methyl groups, as in poly(this compound), may alter the degradation onset temperature. It is crucial to perform a baseline Thermogravimetric Analysis (TGA) on your unmodified polymer to establish its inherent thermal stability.
Q2: My TGA curve for poly(this compound) shows an unexpected weight loss at a low temperature (e.g., below 150°C). What could be the cause?
A2: This initial weight loss is often attributable to the presence of volatile components such as residual monomer, solvent, or absorbed moisture.[3] To mitigate this, ensure your polymer sample is thoroughly dried under vacuum at an elevated temperature (below the glass transition temperature) before analysis. It is also good practice to handle and store samples in a desiccator to prevent moisture absorption.
Q3: The baseline of my Differential Scanning Calorimetry (DSC) curve is sloped or uneven. How can I fix this?
A3: An uneven DSC baseline can be caused by several factors, including poor thermal contact between the sample pan and the sensor, sample pans that are not flat, or contamination within the DSC cell.[4] Ensure that the sample is evenly distributed in the pan and that the pan is properly sealed and sits (B43327) flat on the sensor. If the problem persists, cleaning the DSC cell according to the manufacturer's instructions may be necessary.
Q4: I am observing multiple melting peaks in the DSC thermogram of my poly(this compound) sample. What does this indicate?
A4: The presence of multiple melting peaks can suggest a complex morphology within your polymer sample.[5] This could be due to different crystalline structures, the presence of oligomers, or incomplete melting and recrystallization during the heating scan. To better understand this, a heat-cool-heat cycle in the DSC is recommended. The first heating scan erases the sample's thermal history, and the subsequent cooling and second heating scans provide information on the intrinsic crystallization and melting behavior.[6]
Troubleshooting Guide for Thermal Analysis
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| TGA: Inconsistent onset of degradation temperature for the same sample. | 1. Inconsistent sample mass. 2. Variation in heating rate between runs. 3. Sample heterogeneity. | 1. Use a consistent sample mass (typically 5-10 mg) for all runs. 2. Ensure the same heating rate (e.g., 10 °C/min) is programmed for each experiment. 3. Ensure the analyzed sample is representative of the bulk material. |
| TGA: "Noisy" or erratic weight loss curve. | 1. Static electricity on the sample or balance. 2. Buoyancy effects from the purge gas. 3. Mechanical vibrations affecting the microbalance. | 1. Use an anti-static gun on the sample and sample holder before analysis. 2. Perform a blank run with an empty pan and subtract it from the sample run to correct for buoyancy. 3. Isolate the TGA instrument from sources of vibration. |
| DSC: Broad or poorly defined glass transition (Tg). | 1. Sample has a broad molecular weight distribution. 2. Low sample mass. 3. Heating rate is too fast or too slow. | 1. This may be inherent to the sample. Report the Tg as a range. 2. Increase the sample mass to enhance the signal. 3. An optimal heating rate (often 10-20 °C/min) can improve the resolution of the transition. |
| DSC: Exothermic peak observed before the main degradation. | 1. Residual polymerization or cross-linking reactions. 2. Oxidative degradation if the analysis is not performed under an inert atmosphere. | 1. Ensure the polymerization reaction has gone to completion. 2. Verify that a consistent, high-purity inert gas (e.g., nitrogen or argon) is flowing through the DSC cell. |
Strategies for Improving Thermal Stability
The thermal stability of poly(this compound) can be enhanced through several approaches, primarily involving the incorporation of additives or copolymerization.
Addition of Stabilizers
Antioxidants: These additives inhibit oxidation, a key process in the thermal degradation of polymers. They act by scavenging free radicals that initiate and propagate degradation chain reactions. For polystyrene-based materials, hindered phenolic antioxidants are commonly used.
Hindered Amine Light Stabilizers (HALS): Although primarily used for UV stabilization, HALS also function as effective thermal stabilizers by trapping free radicals. They are particularly effective in protecting polymers during long-term heat exposure.
Flame Retardants: Compounds like cyclotriphosphazene (B1200923) derivatives can significantly increase the thermal stability of polystyrene by acting as radical traps and promoting char formation, which insulates the underlying polymer.[7]
Copolymerization
Introducing a more thermally stable monomer into the poly(this compound) chain can enhance the overall thermal stability of the resulting copolymer. The selection of the comonomer should be based on its thermal properties and its compatibility with this compound.
Polymer Blending
Blending poly(this compound) with a more thermally stable polymer can be a cost-effective way to improve its high-temperature performance. However, miscibility and interfacial adhesion between the two polymers are critical factors for the success of this approach.
Quantitative Data on Thermal Stability Improvement
| Polymer System | Additive/Modification | Concentration | Onset Decomposition Temp. (°C) - TGA | Glass Transition Temp. (°C) - DSC | Reference |
| Polystyrene (PS) | None | - | ~300 | ~100 | [6][8] |
| Polystyrene (PS) | Cyclotriphosphazene derivative (S-4) | 5 wt.% | 351 (in air) | Not specified | [7] |
| Polystyrene (PS) | Organically-modified Montmorillonite | 5 wt.% | Increased by ~22 °C (T50) | Not specified | [9] |
| Poly(p-methylstyrene) | None | - | ~350 (at 10°C/min) | Not specified | [8] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset of thermal degradation and the degradation profile of poly(this compound).
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry by placing it in a vacuum oven at a temperature below its Tg for several hours.
-
Instrument Setup:
-
Place 5-10 mg of the dried polymer into a clean TGA pan (ceramic or platinum).
-
Place the pan onto the TGA's microbalance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).[8]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of degradation, often defined as the temperature at which 5% weight loss occurs (Td5%).
-
The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior
Objective: To determine the glass transition temperature (Tg) and any melting transitions of poly(this compound).
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean DSC pan (typically aluminum).
-
Instrument Setup:
-
Hermetically seal the DSC pan.
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas.
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from ambient to a temperature above the expected Tg but below the onset of degradation (determined by TGA), at a rate of 10-20 °C/min. This step removes the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heat: Ramp the temperature again at the same heating rate as the first scan.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.[6]
-
Identify any endothermic peaks, which correspond to melting transitions, and exothermic peaks, which may indicate crystallization or curing.
-
Visualizations
Caption: General thermal degradation pathway of polystyrene and the intervention point for stabilizers.
Caption: Workflow for Thermogravimetric Analysis (TGA) of poly(this compound).
Caption: Workflow for Differential Scanning Calorimetry (DSC) of poly(this compound).
References
- 1. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 2. researchgate.net [researchgate.net]
- 3. artisantg.com [artisantg.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 9. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: Challenges in the Scale-Up of 2,3-Dimethylstyrene Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the polymerization of 2,3-dimethylstyrene (B1265930). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this process, providing practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound more challenging than that of styrene (B11656)?
A1: The polymerization of this compound is more complex primarily due to steric hindrance and electronic effects imparted by the two methyl groups on the phenyl ring. The ortho-methyl group, in particular, can sterically hinder the approach of the monomer to the propagating chain end, potentially slowing down the rate of polymerization. Additionally, the electron-donating nature of the methyl groups can influence the reactivity of the vinyl group, depending on the polymerization method employed.
Q2: What are the primary challenges encountered when scaling up the polymerization of this compound?
A2: Key challenges in the scale-up of this compound polymerization include:
-
Heat Management: Polymerization is an exothermic process, and inadequate heat dissipation on a larger scale can lead to thermal runaway, resulting in uncontrolled polymerization and potentially hazardous conditions.[1]
-
Mass Transfer and Mixing: As the polymerization progresses, the viscosity of the reaction mixture increases significantly. Ensuring efficient mixing is crucial for maintaining a homogeneous reaction temperature and uniform monomer/initiator distribution, which directly impacts the polymer's molecular weight and polydispersity.
-
Reproducibility and Product Consistency: Achieving consistent polymer properties such as molecular weight, molecular weight distribution, and microstructure from batch to batch can be difficult on a larger scale due to variations in temperature gradients and mixing efficiency.
-
Monomer Purity: Impurities in the this compound monomer can act as inhibitors or chain transfer agents, affecting the polymerization kinetics and the final properties of the polymer.[2] Effective purification of the monomer is critical, especially for living polymerization techniques.
Q3: How do I choose the appropriate polymerization method for this compound?
A3: The choice of polymerization method depends on the desired polymer characteristics:
-
Anionic Polymerization: This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions (living polymerization).[3] However, it is highly sensitive to impurities and requires rigorous purification of all reagents and solvents.
-
Cationic Polymerization: While feasible, cationic polymerization of styrenic monomers can be prone to side reactions like chain transfer, leading to broader molecular weight distributions.[4] Careful control of temperature and initiator/co-initiator systems is necessary.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer a good balance of control over polymer architecture and tolerance to a wider range of functional groups and reaction conditions compared to ionic polymerizations.[5][6]
Q4: What is the typical glass transition temperature (Tg) for poly(this compound)?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very slow polymerization | 1. Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. 2. Presence of Inhibitors: The monomer may still contain inhibitors from storage. Oxygen from the air can also inhibit radical polymerizations. 3. Insufficient Temperature: The reaction temperature may be too low to initiate polymerization effectively. | 1. Use a fresh, properly stored initiator/catalyst. 2. Purify the monomer to remove inhibitors (see Experimental Protocol 1). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature, monitoring for any signs of polymerization. |
| Broad molecular weight distribution (High PDI) | 1. Poor Mixing: Inefficient stirring can lead to localized "hot spots" and variations in monomer/initiator concentration. 2. Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents. 3. Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times. | 1. Improve agitation to ensure homogeneous mixing, especially as viscosity increases. 2. Purify all reagents and solvents. Choose a solvent with a low chain transfer constant. 3. Select an initiator that decomposes rapidly at the reaction temperature to ensure all chains start growing simultaneously. |
| Gel formation or insoluble polymer | 1. Presence of Cross-linking Impurities: The monomer may contain difunctional impurities (e.g., divinylbenzene). 2. High Monomer Conversion (in some radical polymerizations): At high conversions, chain transfer to the polymer can lead to branching and cross-linking. | 1. Ensure high purity of the monomer through appropriate purification techniques. 2. Limit the monomer conversion or adjust reaction conditions to minimize side reactions. |
| Thermal runaway (rapid, uncontrolled temperature increase) | 1. Inadequate Heat Removal: The cooling capacity of the reactor is insufficient for the scale of the reaction.[8] 2. High Initiator Concentration: An excessive amount of initiator can lead to a very rapid and highly exothermic reaction. | 1. Improve the reactor's cooling efficiency (e.g., increase coolant flow rate, use a larger surface area for heat exchange). Consider a semi-batch process where the monomer is added gradually. 2. Reduce the initiator concentration. Perform small-scale trials to determine a safe and effective initiator concentration. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes the removal of inhibitors (like tert-butylcatechol, TBC) commonly found in commercially available styrene monomers.
Materials:
-
This compound
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
In a separatory funnel, wash the this compound with an equal volume of 1 M NaOH solution to remove the phenolic inhibitor.[9]
-
Shake the funnel gently and allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.
-
Drain the aqueous layer and transfer the monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.
-
Filter or decant the purified monomer from the drying agent. The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol provides a general procedure for the controlled radical polymerization of this compound using ATRP.[5]
Materials:
-
Purified this compound (from Protocol 1)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) as the ligand
-
Ethyl 2-bromoisobutyrate (EBiB) or 1-phenylethyl bromide (1-PEBr) as the initiator[10]
-
Anisole or another suitable solvent
-
Schlenk flask
-
Syringes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add CuBr to a Schlenk flask and seal with a rubber septum.
-
Evacuate and backfill the flask with an inert gas three times to remove oxygen.
-
Add the desired amount of ligand to the flask via a degassed syringe.
-
Add the degassed solvent and the purified this compound monomer to the flask via syringe.
-
Stir the mixture at room temperature to allow the formation of the copper-ligand complex.
-
Inject the initiator into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80-110 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for this compound Polymerization Scale-Up
| Problem | Observation | Possible Cause | Suggested Action |
| Low Monomer Conversion | Reaction stalls at low conversion; long reaction times needed. | Steric hindrance from the 2,3-dimethyl groups slowing propagation. | Increase reaction temperature; optimize initiator/catalyst concentration; consider a more reactive polymerization method. |
| Poor Control over Molecular Weight | Final molecular weight does not match the theoretical value; broad PDI. | Inefficient initiation; chain transfer reactions; non-uniform temperature. | Use a more efficient initiator; purify all reagents and solvents; improve reactor mixing and heat transfer. |
| Batch-to-Batch Inconsistency | Significant variation in polymer properties between different scale-up batches. | Variations in heat and mass transfer at larger scales; inconsistent raw material quality. | Implement robust process control for temperature and mixing; ensure consistent purity of monomer and reagents. |
Mandatory Visualization
Caption: Experimental workflow for the controlled polymerization of this compound.
Caption: Troubleshooting decision tree for this compound polymerization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pslc.ws [pslc.ws]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Control over the relative reactivities of monomers in RAFT copolymerization of styrene and acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. plasticseurope.org [plasticseurope.org]
- 9. benchchem.com [benchchem.com]
- 10. Living anionic polymerization of styrenes containing adamantyl skeletons [inis.iaea.org]
Effect of impurities on 2,3-Dimethylstyrene polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,3-Dimethylstyrene. The information provided addresses common issues related to impurities and their impact on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization slow or completely inhibited?
A1: Several factors can lead to slow or inhibited polymerization. Common culprits include the presence of inhibitors in the monomer, dissolved oxygen, low reaction temperatures, or impure reagents.[1] Inhibitors, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), are often added to monomers to prevent premature polymerization during storage and must be removed before use.[1] Oxygen can act as a radical scavenger, terminating growing polymer chains.[1]
Q2: My polymerization starts, but stops before reaching high monomer conversion. What could be the cause?
A2: Incomplete polymerization can be attributed to several factors. Premature termination of growing polymer chains can occur due to impurities or a high concentration of residual inhibitors.[1] Additionally, if the initiator has a short half-life at the reaction temperature, it may be consumed before all the monomer has polymerized.[1]
Q3: The molecular weight of my resulting poly(this compound) is lower than expected and the distribution is broad. How can I improve this?
A3: A broad molecular weight distribution and lower-than-expected molecular weight are often indicative of uncontrolled polymerization. This can be caused by impurities that act as chain transfer agents, a non-optimal initiator concentration, or temperature fluctuations during the reaction. Purifying the monomer and solvent is crucial for consistent results.[1]
Q4: What are common impurities in this compound and how do they affect polymerization?
A4: While specific impurities can vary by manufacturing process, common contaminants in styrenic monomers include other isomers (e.g., 2,4- or 2,5-dimethylstyrene), residual starting materials, and byproducts from synthesis. Water, oxygen, and inhibitors are also common. These impurities can act as inhibitors, retarders, or chain transfer agents, leading to reduced polymerization rates, lower molecular weights, and broader molecular weight distributions.
Q5: How can I detect and quantify impurities in my this compound monomer?
A5: A variety of analytical techniques can be employed to identify and quantify impurities. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for separating and identifying volatile organic impurities.[2][3] High-performance liquid chromatography (HPLC) can also be used.[3] Spectroscopic methods like UV-Vis and IR spectroscopy can provide information about certain types of impurities.[4] For elemental impurities, techniques like inductively coupled plasma-mass spectrometry (ICP-MS) are suitable.[5]
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during this compound polymerization.
| Symptom | Potential Cause | Troubleshooting Steps |
| Slow or No Polymerization | Presence of inhibitors in the monomer. | Remove inhibitors by passing the monomer through an alumina (B75360) column or by washing with an alkaline solution.[1] |
| Dissolved oxygen in the reaction mixture. | Degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen, argon) or by using freeze-pump-thaw cycles.[1][6] | |
| Insufficient initiator concentration or degraded initiator. | Increase the initiator concentration. Ensure the initiator is pure and has been stored correctly. | |
| Low reaction temperature. | Increase the reaction temperature to the optimal range for the chosen initiator.[1] | |
| Incomplete Polymerization | Premature termination due to impurities. | Purify the monomer and solvent to remove any potential chain-terminating species.[1] |
| Depletion of the initiator. | Choose an initiator with a suitable half-life for the desired reaction time and temperature. Consider adding the initiator in portions. | |
| Low Molecular Weight & Broad Distribution | Presence of chain transfer agents. | Purify the monomer and solvent to remove impurities that can act as chain transfer agents. |
| Incorrect initiator concentration. | Optimize the initiator-to-monomer ratio. A higher initiator concentration generally leads to lower molecular weight. | |
| Temperature instability. | Ensure precise and stable temperature control throughout the polymerization process. | |
| Formation of Gel or Insoluble Polymer | Uncontrolled, rapid polymerization (Trommsdorff effect). | Improve heat dissipation by using a suitable solvent, reducing the monomer concentration, or conducting the reaction at a lower temperature. |
| Presence of cross-linking impurities. | Ensure the monomer is free from difunctional impurities that could lead to cross-linking. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove inhibitors and other impurities from the monomer before polymerization.
Materials:
-
This compound monomer
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Basic alumina
-
Glass chromatography column
-
Collection flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a glass chromatography column packed with activated basic alumina.
-
Inhibitor Removal: Pass the this compound monomer through the alumina column. The polar inhibitor will be adsorbed onto the alumina.
-
Drying: Collect the purified monomer and add a suitable amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any dissolved water.[7]
-
Filtration: Decant or filter the dried monomer into a clean, dry collection flask under an inert atmosphere.[7]
-
Storage: Use the purified monomer immediately for the best results.[7] If short-term storage is necessary, keep it under an inert atmosphere at a low temperature.
Protocol 2: Kinetic Analysis of this compound Polymerization
Objective: To determine the rate of polymerization.
Materials:
-
Purified this compound
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel with a sampling port
-
Constant temperature bath
-
Nonsolvent for precipitation (e.g., methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the reaction vessel with the purified monomer, solvent, and initiator.
-
Degassing: Degas the reaction mixture using several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen.[6]
-
Initiation: Place the reaction vessel in a constant temperature bath to initiate polymerization.[6]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.[6]
-
Polymer Isolation: Precipitate the polymer from the aliquot by adding it to a stirred excess of a nonsolvent.[6]
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh nonsolvent to remove unreacted monomer and initiator.[6]
-
Drying and Weighing: Dry the polymer to a constant weight in a vacuum oven at a moderate temperature and then weigh it.[6]
-
Data Analysis: Calculate the monomer conversion at each time point using the formula: Conversion (%) = (mass of polymer / initial mass of monomer) * 100.[6] Plot the conversion versus time to determine the polymerization rate.
Visualizations
Caption: Experimental workflow for this compound polymerization kinetics.
Caption: Troubleshooting logic for this compound polymerization.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethylstyrene Copolymerization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the copolymerization of 2,3-dimethylstyrene (B1265930).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the copolymerization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Polymerization | Inhibitor not removed from monomer: Commercial styrenic monomers contain inhibitors to prevent polymerization during storage. | Pass the this compound and comonomer through a column of activated basic alumina (B75360) to remove the inhibitor immediately before use. |
| Oxygen inhibition: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization. | Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 15-30 minutes) before and during the reaction.[1] Alternatively, use freeze-pump-thaw cycles for more rigorous oxygen removal. | |
| Initiator concentration too low or initiator decomposition issue: Insufficient radical flux will lead to slow or no initiation. The initiator might be old or decomposed. | Use a fresh, properly stored initiator. Calculate and use an appropriate initiator concentration, typically in the range of 0.1 to 1.0 mol% with respect to the total monomer concentration. | |
| Low reaction temperature: The rate of initiator decomposition is temperature-dependent. | Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For example, AIBN is commonly used at temperatures between 60-80°C, while benzoyl peroxide is effective between 80-90°C.[2] | |
| Poor Control Over Molecular Weight and High Polydispersity (PDI) | High initiator concentration: A higher concentration of initiator leads to more polymer chains being initiated simultaneously, resulting in lower molecular weight. | Decrease the initiator concentration. |
| High reaction temperature: Higher temperatures increase the rates of both initiation and termination, which can lead to broader molecular weight distributions. | Lower the reaction temperature, ensuring it is still sufficient for initiator decomposition. | |
| Chain transfer reactions: Chain transfer agents (impurities or intentionally added) can terminate growing chains and initiate new ones, affecting molecular weight. | Purify monomers and solvent to remove any impurities that could act as chain transfer agents. If precise molecular weight control is needed, consider controlled radical polymerization techniques like RAFT. | |
| Inconsistent Copolymer Composition | Disparity in monomer reactivity ratios: If one monomer is significantly more reactive than the other, it will be consumed faster, leading to compositional drift as the reaction progresses. | To minimize this, keep the monomer conversion low (typically below 10-20%).[3] This ensures that the monomer feed ratio does not change significantly during the polymerization. The copolymer composition can be determined from nitrogen analysis if a nitrogen-containing comonomer is used.[3] |
| Fluctuations in reaction conditions: Inconsistent temperature or stirring can affect the relative rates of monomer incorporation. | Maintain stable and consistent reaction conditions throughout the polymerization process. | |
| Gel Formation or Runaway Reaction | High monomer concentration (bulk polymerization): The Trommsdorff-Norrish effect (gel effect) can occur at high conversions, where increased viscosity slows termination reactions, leading to a rapid increase in polymerization rate and heat generation. | Consider solution polymerization to better dissipate heat. If bulk polymerization is necessary, carefully monitor the reaction temperature and have a cooling system in place. |
| High reaction temperature or initiator concentration: These can lead to an uncontrollably fast reaction rate. Styrene (B11656) polymerization is an exothermic process, and a rapid reaction can lead to a dangerous temperature and pressure increase.[4][5] | Reduce the initiator concentration and/or the reaction temperature. Ensure efficient stirring and heat removal. For industrial-scale reactions, consider using a solvent to manage heat dissipation.[4] | |
| Yellowing of the Final Copolymer | Presence of impurities or side products: Oxidation or other side reactions can lead to colored impurities in the polymer. | Ensure high purity of monomers and solvent. Purge thoroughly with an inert gas to prevent oxidation. |
| High styrene content: Copolymers with a higher styrene content may have a greater tendency to yellow upon exposure to sunlight.[6] | If the application requires color stability, consider this limitation or use appropriate UV stabilizers. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right initiator for my this compound copolymerization?
A1: The choice of initiator depends primarily on the desired reaction temperature. The initiator should have a suitable decomposition rate at that temperature to provide a steady flux of radicals. For many styrenic copolymerizations, azo initiators like 2,2'-azobisisobutyronitrile (AIBN) are a good choice for temperatures in the range of 60-80°C. Peroxide initiators such as benzoyl peroxide (BPO) are typically used at higher temperatures, around 80-90°C.[2]
Q2: What is the importance of reactivity ratios in copolymerization?
A2: Reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of a growing polymer chain ending in one monomer (e.g., this compound, M1) towards adding the same monomer versus the other comonomer (M2).[7] They determine the composition and microstructure of the resulting copolymer.[8]
-
If r1 > 1, the growing chain prefers to add another M1 monomer.
-
If r1 < 1, it prefers to add an M2 monomer.
-
If r1 ≈ 1, it has no preference.
-
If r1 ≈ r2 ≈ 1, a random copolymer is formed.
-
If r1 ≈ r2 ≈ 0, an alternating copolymer is likely.
-
If r1 > 1 and r2 < 1, a statistical copolymer with blocks of M1 is expected.
Understanding the reactivity ratios for your specific monomer pair is essential for predicting and controlling the copolymer composition. These can often be found in the literature or determined experimentally.
Q3: How can I control the molecular weight of my this compound copolymer?
A3: The molecular weight of the resulting copolymer can be controlled by several factors:
-
Initiator Concentration: Lowering the initiator concentration will result in fewer polymer chains and thus a higher molecular weight.
-
Monomer to Initiator Ratio: Increasing this ratio generally leads to higher molecular weight polymers.
-
Reaction Temperature: Lowering the temperature can sometimes lead to higher molecular weights, although it will also decrease the overall reaction rate.
-
Chain Transfer Agents: The addition of a chain transfer agent is a common method to intentionally lower the molecular weight.
-
Controlled Polymerization Techniques: For the most precise control over molecular weight and to achieve a narrow molecular weight distribution, consider using reversible addition-fragmentation chain-transfer (RAFT) polymerization or other controlled radical polymerization methods.
Q4: What solvents are suitable for the copolymerization of this compound?
A4: The choice of solvent depends on the polarity of the comonomer and the desired reaction conditions. Common solvents for free-radical polymerization of styrenic monomers include toluene, benzene, ethylbenzene, and cyclohexanone.[5][9][10] The solvent should be inert to the reaction conditions and capable of dissolving the monomers and the resulting copolymer.
Q5: How can I purify the final copolymer?
A5: A common method for purifying the copolymer is through precipitation. The reaction mixture is cooled to room temperature and then slowly added to a large volume of a non-solvent with vigorous stirring. For many styrene-based copolymers, methanol (B129727) is an effective non-solvent.[3] The precipitated polymer can then be collected by filtration, washed with fresh non-solvent to remove any unreacted monomers and initiator residues, and finally dried under vacuum until a constant weight is achieved.[1]
Experimental Protocols
General Protocol for Free-Radical Copolymerization of this compound
This protocol provides a general procedure for the solution copolymerization of this compound with a comonomer.
Materials:
-
This compound (inhibitor removed)
-
Comonomer (inhibitor removed, if applicable)
-
Initiator (e.g., AIBN or BPO)
-
Anhydrous solvent (e.g., toluene)
-
Non-solvent for precipitation (e.g., methanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound and the comonomer by passing them through a column of activated basic alumina.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet, add the desired amounts of this compound, the comonomer, and the solvent.
-
Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiator Addition: Dissolve the calculated amount of initiator in a small amount of the solvent and add it to the reaction mixture.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).[3] Allow the reaction to proceed for a predetermined time. To minimize compositional drift, it is advisable to keep the conversion below 20%.[3]
-
Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath. Precipitate the copolymer by slowly pouring the reaction mixture into a beaker containing a large excess of a stirred non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent. Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is obtained.[1]
| Parameter | Typical Range | Notes |
| Monomer Feed Ratio | Varies depending on desired copolymer composition | The final copolymer composition will depend on this ratio and the monomer reactivity ratios. |
| Total Monomer Concentration | 1-5 mol/L | Higher concentrations can increase the polymerization rate but may also lead to viscosity issues. |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to total monomers) | Adjust to control molecular weight and reaction rate. |
| Reaction Temperature | 60 - 90 °C | Dependent on the choice of initiator. |
| Reaction Time | 2 - 24 hours | Shorter times are used to limit conversion and compositional drift. |
Visualizations
Caption: Workflow for this compound copolymerization.
Caption: Troubleshooting for low polymer conversion.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. ijcrt.org [ijcrt.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mcpolymers.com [mcpolymers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent | MDPI [mdpi.com]
- 10. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
Technical Support Center: Purification of Crude Poly(2,3-dimethylstyrene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2,3-dimethylstyrene). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude poly(this compound) that necessitate purification?
Common impurities in crude poly(this compound) typically include:
-
Unreacted This compound (B1265930) monomer: This is often the most significant impurity and can act as a plasticizer, altering the mechanical properties of the final polymer. For applications in drug development, residual monomer can also be a source of toxicity.
-
Initiator residues: Fragments of the polymerization initiator (e.g., from AIBN or benzoyl peroxide) can remain in the polymer matrix.
-
Oligomers: Short polymer chains that did not achieve the desired molecular weight.
-
Solvent residues: If the polymerization was carried out in solution, residual solvent might be trapped in the crude polymer.
-
By-products from monomer synthesis: Depending on the synthetic route to this compound, various organic by-products could be present and carry through to the polymerization.
Q2: What is the most common and effective method for purifying crude poly(this compound) on a laboratory scale?
The most widely used and effective method for purifying poly(this compound) at the lab scale is precipitation . This technique involves dissolving the crude polymer in a "good" solvent and then adding this solution to a "non-solvent" (or anti-solvent). The polymer is insoluble in the non-solvent and thus precipitates out, leaving the majority of impurities dissolved in the solvent/non-solvent mixture.
Q3: How do I select an appropriate solvent and non-solvent for the precipitation of poly(this compound)?
The selection of a suitable solvent/non-solvent system is critical for successful purification.
-
Good Solvents: Poly(this compound), being a derivative of polystyrene, is soluble in a variety of organic solvents. Good choices include:
-
Tetrahydrofuran (THF)
-
Toluene
-
Chloroform
-
Dichloromethane (DCM)
-
-
Non-Solvents (Anti-solvents): The non-solvent should be miscible with the good solvent but should not dissolve the polymer. For poly(this compound), common and effective non-solvents are:
-
Ethanol
-
Isopropanol
The choice of the solvent system can affect the morphology of the precipitated polymer. For instance, precipitating from a THF solution into methanol often results in a fibrous precipitate, which is easy to filter.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| The polymer "oils out" instead of precipitating as a solid. | The supersaturation level is too high, causing liquid-liquid phase separation before crystallization can occur. The temperature of the non-solvent is too high. The polymer has a low molecular weight or a broad molecular weight distribution. | - Add the polymer solution to the non-solvent more slowly and with vigorous stirring. - Cool the non-solvent in an ice bath before and during precipitation. - Use a larger volume of non-solvent (e.g., increase the non-solvent to solvent ratio from 10:1 to 20:1). - Add a small amount of a "seed" crystal of the purified polymer to the non-solvent before adding the polymer solution. |
| The precipitate is very fine and passes through the filter paper. | The polymer precipitated too quickly, leading to the formation of very small particles. The chosen filter paper has too large a pore size. | - Try a slower addition of the polymer solution to the non-solvent. - Use a membrane filter with a smaller pore size (e.g., 0.22 µm or 0.45 µm). - If filtration is still unsuccessful, collect the polymer by centrifugation. Decant the supernatant and wash the polymer pellet with fresh non-solvent, followed by another centrifugation step. Repeat this washing step 2-3 times before drying. |
| The polymer forms a sticky, gooey mass that is difficult to handle. | This is a common issue, especially with lower molecular weight polymers. It is a form of oiling out. | - Follow the recommendations for "oiling out". - After the initial precipitation, try to break up the gooey mass with a spatula while it is still in the non-solvent. - Allow the precipitate to harden in the non-solvent for an extended period (e.g., overnight) at a low temperature. |
| The final dried polymer is discolored (e.g., yellow). | Impurities are still present. The polymer may have undergone some degradation during polymerization or work-up, possibly due to exposure to heat or light. | - Repeat the dissolution and precipitation process. - If the discoloration persists, consider passing the polymer solution through a short column of activated carbon or alumina (B75360) before precipitation to remove colored impurities. Ensure that the polymer is dried under vacuum at a mild temperature to prevent thermal degradation. |
Experimental Protocols
Protocol for Purification of Poly(this compound) by Precipitation
This protocol is a general guideline and may require optimization based on the specific molecular weight and characteristics of your polymer.
-
Dissolution:
-
Weigh the crude poly(this compound) and dissolve it in a minimal amount of a good solvent (e.g., THF or toluene). A typical concentration is 5-10% (w/v).
-
Stir the mixture at room temperature until the polymer is completely dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat.
-
-
Precipitation:
-
In a separate beaker, place a volume of a cold non-solvent (e.g., methanol) that is at least 10 times the volume of the polymer solution.
-
While vigorously stirring the non-solvent, add the polymer solution dropwise using a dropping funnel or a pipette.
-
A white precipitate of the polymer should form immediately.
-
-
Isolation:
-
Continue stirring the mixture for about 30 minutes to ensure complete precipitation.
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Wash the polymer on the filter with several portions of fresh non-solvent to remove any remaining dissolved impurities.
-
-
Drying:
-
Press the polymer on the filter to remove as much of the non-solvent as possible.
-
Transfer the polymer to a watch glass or a petri dish and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. This may take several hours to overnight.
-
Data Presentation
Table 1: Solvent and Non-Solvent Selection Guide for Poly(this compound) Purification
| Solvent | Suitability | Non-Solvent | Suitability | Comments |
| Tetrahydrofuran (THF) | Excellent | Methanol | Excellent | Often yields a fibrous precipitate that is easy to filter. |
| Toluene | Excellent | Methanol | Excellent | May result in a more granular or powdery precipitate. |
| Dichloromethane (DCM) | Good | Methanol | Excellent | DCM is more volatile, which can be advantageous during drying. |
| Chloroform | Good | Ethanol | Good | Ethanol is a slightly better solvent for some oligomers than methanol, potentially leading to better purification. |
| - | - | Isopropanol | Good | Can be used as an alternative to methanol or ethanol. |
| - | - | Hexanes | Poor | While a non-solvent, its non-polar nature may not be ideal for precipitating a non-polar polymer from a more polar good solvent. |
Visualizations
Experimental Workflow for Purification of Poly(this compound)
Caption: Purification workflow for poly(this compound).
Troubleshooting Logic for Polymer Precipitation
Caption: Troubleshooting logic for polymer precipitation issues.
Validation & Comparative
A Comparative Analysis of the Polymerization Kinetics of Dimethylstyrene Isomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Isomeric Structure on Polymer Synthesis.
The polymerization of dimethylstyrene (DMS) isomers is a critical area of study for materials science and drug development, where the precise control of polymer properties is paramount. The isomeric substitution of methyl groups on the styrene (B11656) ring significantly influences the monomer's reactivity and, consequently, the kinetics of polymerization. This guide provides a comparative analysis of the free-radical, cationic, and anionic polymerization of various dimethylstyrene isomers, offering insights into how the position of the methyl substituents dictates the rate of polymerization, molecular weight, and polydispersity of the resulting polymers.
The Influence of Isomeric Structure on Reactivity
The reactivity of dimethylstyrene isomers in polymerization is governed by a combination of electronic and steric effects. Methyl groups are electron-donating, which can stabilize cationic intermediates and influence the electron density of the vinyl group. Conversely, steric hindrance from methyl groups, particularly in the ortho position, can impede the approach of the growing polymer chain.
A study on the atom transfer radical polymerization (ATRP) of various substituted styrenes demonstrated that monomers with electron-donating substituents generally polymerize more slowly than those with electron-withdrawing substituents.[1] This can be explained by the Hammett equation, which correlates reaction rates with the electronic properties of substituents. For dimethylstyrene isomers, the cumulative electron-donating effect of two methyl groups is expected to decrease the overall polymerization rate compared to styrene. Furthermore, the position of these methyl groups will fine-tune this effect and introduce steric considerations.
Comparative Kinetic Data
Direct, side-by-side comparative kinetic data for the homopolymerization of all dimethylstyrene isomers under identical conditions is scarce in the literature. However, by synthesizing data from various sources and considering the principles of polymerization chemistry, a comparative overview can be constructed. The following tables summarize available and inferred kinetic data for the polymerization of different dimethylstyrene isomers.
Table 1: Free-Radical Polymerization of Dimethylstyrene Isomers
| Monomer Isomer | Polymerization Rate | Molecular Weight (M_n) | Polydispersity Index (PDI) | Notes |
| 2,4-Dimethylstyrene | Moderate | High | Broad | Steric hindrance from the ortho-methyl group can be a factor. |
| 2,5-Dimethylstyrene | Moderate | High | Broad | Similar to 2,4-DMS, with potential for slightly different steric effects. |
| 3,4-Dimethylstyrene | Relatively Faster | High | Broad | Less steric hindrance compared to ortho-substituted isomers. |
| 3,5-Dimethylstyrene | Relatively Faster | High | Broad | Minimal steric hindrance and symmetric electron donation. |
Table 2: Anionic and Cationic Polymerization of Dimethylstyrene Isomers
| Polymerization Type | Monomer Isomer | Polymerization Rate | Molecular Weight (M_n) | Polydispersity Index (PDI) | Notes |
| Anionic | All Isomers | Generally fast | Controlled, predictable | Narrow (typically < 1.2) | Highly sensitive to impurities. Ortho-substituents may slow initiation. |
| Cationic | All Isomers | Very fast | Variable | Broad | Prone to side reactions. Electron-donating methyl groups stabilize the carbocation, increasing the rate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized experimental protocols for the free-radical, anionic, and cationic polymerization of dimethylstyrene isomers.
Free-Radical Polymerization (Bulk)
-
Monomer Purification: Dimethylstyrene monomer is passed through a column of basic alumina (B75360) to remove inhibitors.
-
Initiator Preparation: A stock solution of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is prepared in a suitable solvent (e.g., toluene).
-
Polymerization Setup: The purified monomer and a specific amount of the initiator solution are added to a reaction vessel equipped with a magnetic stirrer and a reflux condenser. The system is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.
-
Reaction: The reaction mixture is heated to a specific temperature (e.g., 60-80°C) and stirred. Aliquots are taken at regular intervals to monitor monomer conversion via techniques like gas chromatography (GC) or NMR spectroscopy.
-
Termination and Purification: The polymerization is terminated by rapid cooling and exposure to air. The polymer is then dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration and dried under vacuum.
Anionic Polymerization (Solution)
-
Rigorous Purification: All glassware is baked in an oven and cooled under vacuum. The solvent (e.g., tetrahydrofuran (B95107) or benzene) is rigorously purified by distillation over a drying agent (e.g., sodium/benzophenone ketyl). The monomer is purified by distillation from a suitable drying agent (e.g., calcium hydride).
-
Initiator: An organolithium initiator, such as n-butyllithium or sec-butyllithium, is used. Its concentration is determined by titration.
-
Polymerization Setup: The purified solvent is distilled into a reaction flask under high vacuum. The initiator is then added via syringe.
-
Initiation and Propagation: The purified monomer is slowly added to the stirred initiator solution at a low temperature (e.g., -78°C). The characteristic color of the "living" polystyryl anions should appear.
-
Termination: The polymerization is terminated by adding a proton source, such as degassed methanol (B129727).
-
Purification: The polymer is precipitated in methanol, filtered, and dried under vacuum.
Cationic Polymerization (Solution)
-
Monomer and Solvent Purification: The monomer and a chlorinated solvent (e.g., dichloromethane (B109758) or dichloroethane) are purified by distillation over a drying agent.
-
Initiator System: A Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), is used as the co-initiator, often with a protic initiator like water.
-
Polymerization Setup: The purified solvent and monomer are added to a reaction vessel under an inert atmosphere and cooled to a low temperature (e.g., -78°C to 0°C).
-
Initiation: The Lewis acid co-initiator is added to the stirred solution to initiate the polymerization.
-
Termination: The reaction is quenched by the addition of a nucleophile, such as methanol or ammonia.
-
Purification: The polymer is precipitated in methanol, filtered, and dried.
Visualizing Polymerization Pathways and Workflows
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized mechanism of free-radical polymerization.
Caption: Experimental workflow for anionic polymerization.
Conclusion
The position of methyl groups on the styrene ring has a discernible impact on the polymerization kinetics of dimethylstyrene isomers. Generally, electron-donating methyl groups tend to decrease the rate of free-radical polymerization compared to styrene. In cationic polymerization, these groups stabilize the propagating carbocation, leading to very fast and often difficult-to-control reactions. Anionic polymerization offers the best control over molecular weight and distribution, although steric hindrance from ortho-substituents can influence initiation rates.
For researchers and professionals in drug development and materials science, understanding these nuances is crucial for designing polymers with tailored properties. The choice of dimethylstyrene isomer and polymerization method will ultimately depend on the desired molecular architecture, molecular weight, and polydispersity for the specific application. Further direct comparative studies would be invaluable for a more precise quantitative understanding of these systems.
References
A Comparative Analysis of 2,3-Dimethylstyrene and 2,4-Dimethylstyrene in Copolymerization
In the realm of polymer science, the nuanced structural differences between isomeric monomers can significantly influence their copolymerization behavior and the ultimate properties of the resulting materials. This guide provides a comparative analysis of 2,3-dimethylstyrene (B1265930) and 2,4-dimethylstyrene (B1330402), focusing on their reactivity in copolymerization and the thermal properties of their respective polymers. This document is intended for researchers and professionals in materials science and drug development who are exploring the use of substituted styrenic polymers.
Introduction to Dimethylstyrene Isomers
This compound and 2,4-dimethylstyrene are structural isomers, differing only in the placement of the two methyl groups on the phenyl ring. This seemingly minor variation can alter the electronic and steric environment of the vinyl group, thereby affecting the monomer's reactivity and the physical characteristics of the corresponding polymer.
Chemical Structures
The chemical structures of this compound and 2,4-dimethylstyrene are depicted below.
Caption: Molecular structures of this compound and 2,4-Dimethylstyrene.
Copolymerization Reactivity
The methyl groups are electron-donating, which can affect the reactivity of the vinyl group. In the case of 2,4-dimethylstyrene, the para-methyl group can contribute to the stabilization of the radical intermediate through resonance, potentially increasing its reactivity. For this compound, the ortho-methyl group may introduce steric hindrance, which could decrease its reactivity compared to the 2,4-isomer.
While specific reactivity ratios for the copolymerization of these isomers with common monomers like styrene (B11656) are not documented, a study on the copolymerization of 2,3-dimethylphenylcyanoacrylate and 2,4-dimethylphenylcyanoacrylate with styrene showed a higher incorporation of the 2,4-isomer into the copolymer, suggesting its higher reactivity in that specific system. It is plausible that a similar trend could be observed for this compound and 2,4-dimethylstyrene.
Thermal Properties of Homopolymers
The thermal properties of the homopolymers can provide insights into the potential characteristics of their copolymers. The glass transition temperature (T_g) is a key parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Homopolymer | Glass Transition Temperature (T_g) (°C) |
| Poly(this compound) | Data not available |
| Poly(2,4-dimethylstyrene) | 112 |
| Poly(styrene) | 100 |
Data for Poly(2,4-dimethylstyrene) and Polystyrene are from established polymer databases.
The T_g of poly(2,4-dimethylstyrene) is slightly higher than that of polystyrene, which can be attributed to the increased rigidity of the polymer backbone due to the methyl substituents. While data for poly(this compound) is unavailable, the steric hindrance from the ortho-methyl group might lead to a different chain packing and, consequently, a different T_g.
Experimental Protocols
Below is a generalized experimental protocol for the free-radical copolymerization of dimethylstyrene monomers with a comonomer such as styrene. This protocol is based on established methods for the polymerization of substituted styrenes.
Materials
-
This compound or 2,4-Dimethylstyrene (inhibitor removed)
-
Comonomer (e.g., Styrene, inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Solvent (e.g., Toluene or N,N-Dimethylformamide - DMF)
-
Precipitating agent (e.g., Methanol)
General Copolymerization Workflow
Caption: A typical workflow for the free-radical copolymerization of dimethylstyrenes.
Detailed Procedure
-
Monomer Purification: Remove the inhibitor from the dimethylstyrene and the comonomer by passing them through a column of basic alumina (B75360) or by washing with an aqueous sodium hydroxide (B78521) solution followed by drying.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the desired molar ratio of 2,3- or 2,4-dimethylstyrene and the comonomer in the chosen solvent.
-
Initiator Addition: Add the initiator (typically 0.1-1.0 mol% relative to the total monomer concentration).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir for a specified time. To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%).
-
Isolation: Cool the reaction mixture to room temperature and precipitate the copolymer by slowly adding the solution to a stirred excess of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization of Copolymers
The resulting copolymers should be characterized to determine their composition, molecular weight, and thermal properties.
| Analysis | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the copolymer composition by integrating the signals corresponding to each monomer unit. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (T_g) of the copolymer. |
Conclusion
While direct experimental data for a side-by-side comparison of the copolymerization of this compound and 2,4-dimethylstyrene is currently lacking in the scientific literature, this guide provides a framework for such an investigation. Based on general principles of polymer chemistry, it is anticipated that 2,4-dimethylstyrene may exhibit higher reactivity in copolymerization due to electronic and steric effects. The thermal properties of the resulting copolymers are also expected to differ, with the potential for the dimethyl-substituted styrenes to increase the glass transition temperature compared to their unsubstituted styrene counterparts. The provided experimental protocol offers a starting point for researchers to systematically evaluate these monomers and generate the data needed for a definitive comparison.
Unveiling the Thermal Characteristics of Poly(dimethylstyrene) Isomers: A Comparative Analysis
A detailed examination of the thermal properties of various poly(dimethylstyrene) isomers reveals significant variations in their glass transition temperatures and thermal stability, underscoring the profound influence of methyl group positioning on the polymer backbone. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear understanding of these differences.
The substitution of two methyl groups on the styrene (B11656) monomer unit gives rise to several structural isomers, each imparting distinct thermal behaviors to the resulting polymer. These differences are critical in determining the material's suitability for various applications, from drug delivery matrices to advanced materials.
Key Thermal Properties: A Comparative Overview
The thermal properties of poly(dimethylstyrene) isomers, including their glass transition temperature (Tg) and thermal decomposition characteristics, are summarized in the table below. The glass transition temperature represents the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Thermal decomposition data, typically obtained through thermogravimetric analysis (TGA), indicates the material's stability at elevated temperatures.
| Polymer Isomer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |
| Poly(2,3-dimethylstyrene) | Data not available in searched literature | Data not available in searched literature |
| Poly(2,4-dimethylstyrene) | 112[1][2] | Data not available in searched literature |
| Poly(2,5-dimethylstyrene) | 143[1][2] | Data not available in searched literature |
| Poly(2,6-dimethylstyrene) | Data not available in searched literature | Data not available in searched literature |
| Poly(3,4-dimethylstyrene) | Data not available in searched literature | Data not available in searched literature |
| Poly(3,5-dimethylstyrene) | 104[1][2] | Data not available in searched literature |
| Poly(p-methylstyrene) | ~115[3] | >300[3] |
| Poly(α-methylstyrene) | ~96 | ~303 - 343 (main degradation)[4] |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and experimental conditions. The data presented here is compiled from various sources and should be considered in this context.
The available data highlights that the substitution pattern of the methyl groups on the phenyl ring significantly impacts the glass transition temperature. For instance, poly(2,5-dimethylstyrene) exhibits a notably higher Tg (143 °C) compared to poly(3,5-dimethylstyrene) (104 °C) and poly(2,4-dimethylstyrene) (112 °C)[1][2]. This can be attributed to the increased steric hindrance imposed by the 2,5-substitution, which restricts segmental motion of the polymer chains.
Experimental Protocols
The determination of the thermal properties of polymers relies on standardized analytical techniques. The following outlines the general methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Differential Scanning Calorimetry is a widely used technique to determine the glass transition temperature of polymers.
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase any prior thermal history.
-
A common heating rate is 10°C/min or 20°C/min under an inert atmosphere, such as nitrogen[6].
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Thermogravimetric Analysis is employed to evaluate the thermal stability of polymers by monitoring their mass change as a function of temperature.
-
Apparatus: A Thermogravimetric Analyzer.
-
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air)[6][7].
-
The mass of the sample is continuously recorded as the temperature increases.
-
The TGA curve plots the percentage of initial mass remaining versus temperature.
-
The onset decomposition temperature (Td) is often determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).
-
Isomer Structure and Thermal Property Relationship
The relationship between the isomeric structure of poly(dimethylstyrene) and its resulting thermal properties can be visualized as a logical workflow. The position of the methyl groups on the phenyl ring directly influences the polymer chain's flexibility and steric hindrance, which in turn dictates the glass transition temperature and the energy required for thermal degradation.
Caption: Logical workflow of isomer structure influencing thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
A Comparative Guide to the Mechanical Properties of Polymers from Dimethylstyrene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polymers derived from three different isomers of dimethylstyrene: poly(2,4-dimethylstyrene), poly(2,5-dimethylstyrene), and poly(3,4-dimethylstyrene). The position of the methyl groups on the styrene (B11656) monomer's aromatic ring significantly influences the resulting polymer's physical and mechanical characteristics. This document summarizes the available quantitative data, outlines experimental protocols for polymer synthesis and characterization, and visually represents the structure-property relationships. For a baseline comparison, data for general-purpose polystyrene (GPPS) is also included.
Data Presentation: A Comparative Overview
Table 1: Comparison of Mechanical Properties
| Property | Poly(2,4-dimethylstyrene) | Poly(2,5-dimethylstyrene) | Poly(3,4-dimethylstyrene) | General-Purpose Polystyrene (GPPS) | Test Method |
| Tensile Strength | Data not available | Data not available | Data not available | 40 - 50 MPa | ASTM D638 |
| Tensile Modulus | Data not available | Data not available | Data not available | 2.4 - 3.1 GPa | ASTM D638 |
| Elongation at Break | Data not available | Data not available | Data not available | 1 - 3% | ASTM D638 |
| Izod Impact Strength (Notched) | ~16.0 J/m | ~18.7 J/m | Data not available | 10.7 - 21.4 J/m | ASTM D256 |
Table 2: Comparison of Thermal Properties
| Property | Poly(2,4-dimethylstyrene) | Poly(2,5-dimethylstyrene) | Poly(3,4-dimethylstyrene) | General-Purpose Polystyrene (GPPS) | Test Method |
| Heat Distortion Temperature (°C) | 107[1] | 106[1] | Data not available | 68 - 100 | ASTM D648 |
| Glass Transition Temperature (Tg, °C) | 112[1] | 143[1] | Data not available | 90 - 100 | DSC/DMA |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and testing of these polymers. The following sections outline the general procedures for polymerization and mechanical property evaluation.
Polymer Synthesis: Free-Radical Polymerization of Dimethylstyrene Isomers
A common method for synthesizing polydimethylstyrene is through free-radical polymerization. The following is a general protocol:
-
Monomer Purification: The dimethylstyrene monomer is first purified to remove any inhibitors (like tert-butylcatechol) that are typically added for stabilization during storage. This can be achieved by washing the monomer with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral. The monomer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and distilled under reduced pressure.
-
Polymerization Reaction: The purified monomer is placed in a reaction vessel equipped with a stirrer, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon). A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to the monomer. The amount of initiator typically ranges from 0.1 to 1.0% by weight of the monomer.
-
Reaction Conditions: The reaction mixture is heated to a temperature that allows for the decomposition of the initiator and the initiation of polymerization. This is typically in the range of 60-80°C. The reaction is carried out under an inert atmosphere to prevent side reactions with oxygen.
-
Polymer Isolation and Purification: Once the desired conversion is achieved (often indicated by a significant increase in viscosity), the polymerization is terminated. The polymer is then dissolved in a suitable solvent (e.g., toluene (B28343) or tetrahydrofuran) and precipitated by adding the solution to a non-solvent (e.g., methanol (B129727) or ethanol). This process is repeated multiple times to purify the polymer.
-
Drying: The purified polymer is then dried in a vacuum oven at an elevated temperature (but below its glass transition temperature) until a constant weight is achieved.
Mechanical Property Testing
The mechanical properties of the synthesized polymers are typically evaluated according to standardized test methods to ensure comparability of the data.
Tensile Properties (ASTM D638):
-
Specimen Preparation: Test specimens are prepared by injection molding or by machining from compression-molded plaques. The specimens are typically dumbbell-shaped to ensure that fracture occurs in the central, narrower section.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures. During the test, the applied load and the elongation of the specimen are continuously monitored.
-
Data Analysis: From the load-elongation curve, the tensile strength, tensile modulus (Young's modulus), and elongation at break are calculated.
Izod Impact Strength (ASTM D256):
-
Specimen Preparation: Rectangular bar specimens are prepared, typically with a V-notch machined into one face to create a stress concentration point.
-
Test Procedure: The specimen is clamped in a vertical position in the testing apparatus. A weighted pendulum is released from a specified height, striking the notched face of the specimen.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured, and the Izod impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.
Mandatory Visualization
The following diagrams illustrate the chemical structures of the dimethylstyrene isomers and a conceptual workflow for their synthesis and characterization.
Caption: Relationship between dimethylstyrene isomers and their resulting polymer properties.
Caption: Experimental workflow for synthesis and characterization of polydimethylstyrene.
References
The Positional Isomerism of Methyl Groups Significantly Influences Poly(dimethylstyrene) Properties: A Comparative Guide
The strategic placement of two methyl groups on the styrene (B11656) monomer unit dramatically alters the physical, thermal, and mechanical properties of the resulting poly(dimethylstyrene). This guide provides a comparative analysis of various poly(dimethylstyrene) isomers, offering researchers, scientists, and drug development professionals a clear understanding of how methyl group position dictates polymer characteristics. The information presented is supported by available experimental data to aid in the selection of polymers with tailored properties for specific applications.
The substitution of two methyl groups on the phenyl ring of styrene introduces steric and electronic effects that are highly dependent on their relative positions. These effects, in turn, influence the polymer's chain packing, segmental mobility, and intermolecular forces, leading to distinct properties among the different isomers. This guide focuses on the comparison of poly(2,3-dimethylstyrene), poly(2,4-dimethylstyrene), poly(2,5-dimethylstyrene), poly(3,4-dimethylstyrene), and poly(3,5-dimethylstyrene).
Comparative Analysis of Poly(dimethylstyrene) Isomer Properties
The following table summarizes the key quantitative data available for the different poly(dimethylstyrene) isomers, providing a direct comparison of their thermal and mechanical properties.
| Property | Poly(this compound) | Poly(2,4-dimethylstyrene) | Poly(2,5-dimethylstyrene) | Poly(3,4-dimethylstyrene) | Poly(3,5-dimethylstyrene) | Polystyrene (for reference) |
| Glass Transition Temperature (Tg) | No data available | 112 °C[1] | 143 °C[1] | No data available | 104 °C[1] | ~100 °C[2] |
| Heat Distortion Temperature (ASTM) | No data available | 107 °C[3] | 106 °C[3] | 81-82 °C[3] | No data available | ~80-90 °C |
| Izod Impact Strength (ft. lbs./inch of notch) | No data available | 0.18[3] | No data available | No data available | No data available | 0.25-0.4 |
| Solubility | No data available | Soluble in aromatic hydrocarbons, chlorinated derivatives, higher ketones, and esters.[3] | Soluble in aromatic hydrocarbons, chlorinated derivatives, higher ketones, and esters.[3] | No data available | No data available | Soluble in aromatic and chlorinated hydrocarbons, tetrahydrofuran, and carbon disulfide.[4] |
Key Observations and Structure-Property Relationships
The data reveals a clear trend in the thermal properties of poly(dimethylstyrene) isomers based on the methyl group positions.
-
Enhanced Thermal Stability with Ortho-Substitution: Poly(2,4-dimethylstyrene) and poly(2,5-dimethylstyrene), both having a methyl group in the ortho position to the vinyl group, exhibit significantly higher heat distortion temperatures (107 °C and 106 °C, respectively) compared to poly(3,4-dimethylstyrene) (81-82 °C) and conventional polystyrene.[3] This suggests that the presence of a methyl group at the 2-position introduces steric hindrance that restricts the rotation of the phenyl ring and the polymer backbone, leading to a more rigid and thermally stable polymer.
-
Highest Glass Transition Temperature in Poly(2,5-dimethylstyrene): Among the isomers with available data, poly(2,5-dimethylstyrene) displays the highest glass transition temperature at 143 °C.[1] This can be attributed to the combined steric effects of the methyl groups at the 2 and 5 positions, which severely restrict segmental motion.
-
Reduced Thermal Performance with Meta and Para Substitution: Poly(3,4-dimethylstyrene) shows a heat distortion temperature only slightly higher than that of polystyrene, indicating that the methyl groups in the meta and para positions are less effective at hindering chain mobility compared to ortho-substitution.[3] Poly(3,5-dimethylstyrene) also exhibits a glass transition temperature (104 °C) that is only marginally higher than polystyrene.[1]
The logical relationship between the methyl group position and the resulting polymer properties can be visualized as follows:
Experimental Protocols
The synthesis and characterization of poly(dimethylstyrene) isomers generally follow established procedures for styrenic polymers.
Synthesis
A common method for the synthesis of poly(dimethylstyrene) is free radical polymerization . A typical procedure involves the following steps:
-
Monomer Purification: The dimethylstyrene monomer is first purified to remove any inhibitors, often by washing with an aqueous sodium hydroxide (B78521) solution followed by water, and then dried over a suitable drying agent like anhydrous sodium sulfate. The purified monomer is then distilled under reduced pressure.[3]
-
Polymerization: The polymerization can be carried out in bulk, solution, suspension, or emulsion.
-
Bulk Polymerization: The purified monomer is heated in the presence of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at a controlled temperature (e.g., 70-100 °C) for a specified duration (e.g., 24-72 hours).[3]
-
Suspension Polymerization: The monomer, with the initiator dissolved in it, is dispersed in water containing a suspending agent (e.g., polyvinyl alcohol). The mixture is heated and agitated to form polymer beads.[3]
-
-
Polymer Isolation and Purification: The resulting polymer is typically precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
Characterization
The properties of the synthesized poly(dimethylstyrene) are characterized using various analytical techniques:
-
Thermal Analysis:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) by heating the polymer sample at a controlled rate (e.g., 10-20 °C/min) and observing the endothermic shift in the heat flow.[5]
-
Heat Distortion Temperature (HDT): Measured according to ASTM standards, where a standard test bar is subjected to a specified load at a controlled heating rate, and the temperature at which it deflects by a certain amount is recorded.[3]
-
-
Mechanical Testing:
-
Izod Impact Strength: Measured on notched specimens using an Izod impact tester to determine the energy absorbed upon fracture.[3]
-
Tensile Strength and Flexural Modulus: While specific data for poly(dimethylstyrene) isomers is limited in the searched literature, these properties would typically be measured using a universal testing machine on molded specimens according to ASTM standards.
-
-
Molecular Weight Determination:
-
Intrinsic Viscosity: Measured using a viscometer in a suitable solvent (e.g., toluene) to estimate the molecular weight.[3]
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Solubility Testing: The solubility of the polymer is assessed by dissolving a known amount in various solvents at a specific temperature.
-
Chemical Resistance: Evaluated by immersing polymer samples in different chemical agents (acids, bases, organic solvents) for a specified period and observing any changes in weight, dimensions, or mechanical properties.[6][7][8][9][10][11] Polystyrene generally exhibits good resistance to acids and bases but is susceptible to attack by many organic solvents.[6][7][8][9][10][11] It is expected that poly(dimethylstyrene) isomers would follow a similar trend, though specific data is limited.
Conclusion
The position of methyl groups on the styrene ring is a critical design parameter for tuning the properties of poly(dimethylstyrene). The presence of an ortho-methyl group, as seen in poly(2,4-dimethylstyrene) and poly(2,5-dimethylstyrene), significantly enhances the thermal stability of the polymer, making these isomers attractive alternatives to conventional polystyrene for applications requiring higher heat resistance. While a comprehensive dataset for all isomers and properties is not yet complete, the available information clearly demonstrates the profound impact of isomeric structure on macroscopic polymer characteristics. Further research into the mechanical and chemical resistance properties of all poly(dimethylstyrene) isomers would provide a more complete picture and open up new avenues for their application in various scientific and industrial fields.
References
- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]
- 4. Polystyrene Chemical Resistance, Excellent, Good, Limited, Severe Effects [k-mac-plastics.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Polystyrene Chemical Resistance INORGANIC ACIDS, ORGANIC ACIDS, ALKALIES, ALCOHOLS, KETONES ESTERS, Ethers, HALOGENATED ORGANIC COMPOSITES, HYDROCARBONS [k-mac-plastics.com]
- 7. bmbio.com [bmbio.com]
- 8. PS (Polystyrene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 9. dutscher.com [dutscher.com]
- 10. Chemical resistance of polystyrene foam EPS: limitations regarding interaction with some chemical substances - | Eurobud [eurobud.ua]
- 11. researchgate.net [researchgate.net]
Reactivity Ratio of 2,3-Dimethylstyrene in Copolymerization: A Comparative Analysis
A comprehensive comparison of the reactivity of 2,3-dimethylstyrene (B1265930) with other common monomers in copolymerization reactions is currently limited by the lack of available experimental data on its reactivity ratios. Despite extensive searches in scientific literature, specific reactivity ratios (r₁ and r₂) for the copolymerization of this compound with common monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552) (AN), or vinyl acetate (B1210297) (VA) could not be located.
This guide will, therefore, provide a comparative framework using established reactivity ratios for common monomer pairs as a benchmark. This will allow researchers, scientists, and drug development professionals to understand the principles of monomer reactivity in copolymerization and to infer the potential behavior of this compound based on the reactivity of structurally similar monomers.
Understanding Reactivity Ratios
In copolymerization, two different monomers, M₁ and M₂, are polymerized together. The resulting polymer chain's composition and monomer sequence are determined by the relative rates at which the two monomers add to the growing polymer chain. These relative rates are quantified by the monomer reactivity ratios, r₁ and r₂.
-
r₁ = k₁₁ / k₁₂ : This ratio represents the reactivity of a growing polymer chain ending in monomer M₁ (a propagating radical M₁•) towards adding another M₁ monomer versus adding an M₂ monomer.
-
r₂ = k₂₂ / k₂₁ : This ratio represents the reactivity of a growing polymer chain ending in monomer M₂ (a propagating radical M₂•) towards adding another M₂ monomer versus adding an M₁ monomer.
The values of r₁ and r₂ determine the type of copolymer formed:
-
r₁ > 1 and r₂ < 1 : M₁ is more reactive than M₂ with both types of propagating chains. The copolymer will be enriched in M₁.
-
r₁ < 1 and r₂ < 1 : Both propagating chains prefer to add the other monomer. This leads to a tendency for alternation, and at a specific feed composition (the azeotropic composition), the copolymer composition will be the same as the feed composition.
-
r₁ ≈ 1 and r₂ ≈ 1 : Both monomers have similar reactivities, leading to a random copolymer where the monomer incorporation is largely determined by the monomer feed concentrations.
-
r₁ ≈ 0 and r₂ ≈ 0 : Each propagating chain strongly prefers to add the other monomer, resulting in a highly alternating copolymer.
-
r₁ > 1 and r₂ > 1 : Both propagating chains prefer to add their own monomer, leading to the formation of a block copolymer. This case is rare in free radical copolymerization.
Comparative Reactivity Ratios of Common Monomers
To provide a context for the potential reactivity of this compound, the following table summarizes the experimentally determined reactivity ratios for several common monomer pairs.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Copolymer Type Tendency |
| Styrene | Methyl Methacrylate (MMA) | 0.52 | 0.46 | 60 | Random/Alternating |
| Styrene | Acrylonitrile (AN) | 0.40 | 0.04 | 60 | Alternating |
| Styrene | Vinyl Acetate (VA) | 55 | 0.01 | 60 | Blocky (Styrene rich) |
Inferences on the Reactivity of this compound
While no specific data is available for this compound, some general trends regarding the effect of substituents on the reactivity of styrene can be considered. The two methyl groups on the aromatic ring of this compound are electron-donating. This can influence the electron density of the vinyl group's double bond and the stability of the resulting radical.
In the copolymerization of substituted styrenes with a reference monomer, the relative reactivity of the substituted styrene can be assessed. For instance, in copolymerizations with maleic anhydride, electron-donating groups on the styrene ring generally increase the reactivity of the styrene monomer. However, steric hindrance from the ortho-methyl group in this compound could also play a significant role, potentially reducing its reactivity towards propagation. Without experimental data, any prediction of its reactivity ratios remains speculative.
Experimental Protocols for Determining Reactivity Ratios
The determination of reactivity ratios is a critical step in understanding and controlling copolymerization processes. Several methods are commonly employed, each with its own set of procedures and data analysis techniques.
Fineman-Ross Method
The Fineman-Ross method is a graphical linearization technique used to determine reactivity ratios from low-conversion copolymerization data.
Methodology:
-
A series of copolymerizations are carried out with varying initial molar feed ratios of the two monomers ([M₁]₀/[M₂]₀).
-
The reactions are terminated at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.
-
The resulting copolymers are isolated, purified, and their compositions (the molar ratio of the two monomer units in the polymer chain, d[M₁]/d[M₂]) are determined using analytical techniques such as NMR spectroscopy or elemental analysis.
-
The Fineman-Ross equation is then applied: G = H * r₁ - r₂ where:
-
F = d[M₁]/d[M₂] (molar ratio of monomers in the copolymer)
-
f = [M₁]₀/[M₂]₀ (molar ratio of monomers in the initial feed)
-
G = f * (F - 1) / F
-
H = f² / F
-
-
A plot of G versus H should yield a straight line with a slope of r₁ and a y-intercept of -r₂.
Kelen-Tüdős Method
The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias.
Methodology:
-
Similar to the Fineman-Ross method, copolymerization experiments are conducted at various feed ratios and terminated at low conversion.
-
Copolymer compositions are determined.
-
The Kelen-Tüdős equation is used: η = (r₁ + r₂/α) * ξ - r₂/α where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically calculated as the geometric mean of the lowest and highest H values from the experimental series (α = (H_min * H_max)^0.5).
-
-
A plot of η versus ξ gives a straight line. The y-intercept at ξ = 0 is -r₂/α, and the y-intercept at ξ = 1 is r₁.
Error-in-Variables Method (EVM)
The Error-in-Variables Method is a non-linear least-squares approach that is considered more statistically robust as it accounts for errors in both the measured feed composition and the copolymer composition.
Methodology:
-
Experimental data of monomer feed and copolymer composition are collected, preferably over a wide range of conversions.
-
A computational algorithm is used to find the values of r₁ and r₂ that minimize the sum of squared residuals between the experimental data points and the copolymer composition equation (Mayo-Lewis equation), considering the error structure of the measurements.
-
This method often requires specialized software and provides more accurate and reliable estimates of the reactivity ratios and their confidence intervals.
Experimental Workflow for Reactivity Ratio Determination
The general workflow for experimentally determining monomer reactivity ratios is illustrated in the following diagram.
Caption: Experimental workflow for determining monomer reactivity ratios.
Conclusion
The reactivity ratios of monomers are fundamental parameters that govern the composition and microstructure of copolymers, which in turn dictate their physical and chemical properties. While this guide provides a comparative overview of the reactivity of common monomers, the specific reactivity ratios for this compound remain to be experimentally determined. The detailed experimental protocols and the comparative data for well-known systems presented here offer a valuable resource for researchers planning to investigate the copolymerization behavior of this compound or other novel monomers. Such studies are essential for the rational design and synthesis of new polymeric materials with tailored properties for various applications, including in the fields of materials science and drug development.
Spectroscopic Analysis for Confirmation of 2,3-Dimethylstyrene Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques to confirm the polymerization of 2,3-dimethylstyrene (B1265930). It details the experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical method. While specific data for the this compound isomer is limited, this guide leverages data from closely related isomers, such as 2,4-dimethylstyrene (B1330402) and 2,5-dimethylstyrene, to provide a robust analytical framework.
Spectroscopic Confirmation of Polymerization
The conversion of a vinyl monomer, such as this compound, to its corresponding polymer, poly(this compound), involves the transformation of the carbon-carbon double bond of the vinyl group into a single bond, forming the polymer backbone. Spectroscopic techniques are invaluable for monitoring this transformation and characterizing the resulting polymer. The primary methods employed are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparison of Spectroscopic Methods
| Technique | Principle | Information Obtained | Advantages | Limitations |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of polymerization by observing the disappearance of the vinyl C=C stretching vibration. Identification of characteristic functional groups. | Rapid, simple sample preparation, and widely available. | Provides limited information on polymer microstructure and molecular weight. |
| NMR Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous confirmation of polymer structure, determination of tacticity, and end-group analysis for molecular weight estimation. | Provides detailed structural information. Quantitative analysis is possible. | More complex sample preparation and analysis, requires more expensive instrumentation. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, particularly those with conjugated systems. | Monitoring the decrease in monomer concentration during polymerization by observing the change in absorbance of the styrene (B11656) chromophore. | Useful for kinetic studies and real-time monitoring. | Indirect method for confirming polymerization; less structural information compared to FT-IR and NMR. |
Experimental Protocols
FT-IR Spectroscopy
Objective: To confirm the polymerization of this compound by observing the disappearance of the vinyl C=C bond stretching frequency.
Methodology:
-
Sample Preparation:
-
Monomer: A small drop of liquid this compound is placed between two KBr or NaCl salt plates to form a thin film.
-
Polymer: A small amount of the poly(this compound) is dissolved in a suitable solvent (e.g., toluene). A drop of the solution is cast onto a KBr or NaCl salt plate, and the solvent is allowed to evaporate completely, leaving a thin polymer film. Alternatively, a solid polymer sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
An FT-IR spectrum of the monomer and the polymer is recorded, typically in the range of 4000-650 cm⁻¹.
-
-
Data Analysis:
-
The spectrum of the monomer should show a characteristic absorption band for the vinyl C=C stretching vibration, typically around 1630 cm⁻¹.
-
In the spectrum of the polymer, this peak should be absent or significantly diminished, confirming the conversion of the double bonds.
-
Other characteristic peaks for the aromatic ring and C-H bonds will be present in both spectra but may show subtle shifts or broadening in the polymer spectrum.[1][2]
-
Expected Observations for Polystyrene Derivatives:
| Vibrational Mode | Monomer (Styrene) | Polymer (Polystyrene) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | - | ~2924, 2850 cm⁻¹ |
| Vinyl C=C Stretch | ~1630 cm⁻¹ | Absent |
| Aromatic C=C Stretch | ~1600, 1495, 1445 cm⁻¹ | ~1601, 1493, 1452 cm⁻¹ |
| Vinyl C-H Bend | ~990, 910 cm⁻¹ | Absent |
Note: Specific wavenumbers for poly(this compound) may vary slightly from polystyrene.
NMR Spectroscopy
Objective: To confirm the structure of poly(this compound) and analyze its microstructure.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the poly(this compound) sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
-
Data Analysis:
-
¹H NMR: The disappearance of the characteristic vinyl proton signals from the monomer (typically in the 5-7 ppm range) and the appearance of broad signals corresponding to the aliphatic backbone protons of the polymer (typically in the 1-3 ppm range) confirm polymerization. The aromatic protons will also show characteristic signals.
-
¹³C NMR: The disappearance of the vinyl carbon signals (typically 110-140 ppm) and the appearance of aliphatic carbon signals (typically 20-50 ppm) in the polymer spectrum provide definitive evidence of polymerization. The chemical shifts of the aromatic carbons can also be analyzed.[3]
-
Expected Chemical Shifts for Dimethylstyrene Monomers (as a reference):
| Assignment | ¹H NMR (ppm) - 2,4-Dimethylstyrene [4] |
| Vinyl (-CH=CH₂) | 6.85 (dd) |
| Vinyl (=CH₂) | 5.60 (d), 5.15 (d) |
| Aromatic Protons | 7.18 (d), 7.02-6.96 (m) |
| Methyl Protons | 2.30 (s), 2.25 (s) |
Note: In the polymer, the vinyl proton signals will be absent, and broad aliphatic signals will appear.
UV-Vis Spectroscopy
Objective: To monitor the kinetics of the polymerization of this compound by observing the decrease in monomer concentration.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound monomer in a suitable solvent (e.g., hexane, cyclohexane) that does not absorb in the region of interest.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the monomer solution to determine the wavelength of maximum absorbance (λ_max), which is characteristic of the styrene chromophore.
-
Initiate the polymerization reaction (e.g., by adding an initiator and/or heating).
-
Record the UV-Vis absorbance at λ_max at regular time intervals throughout the polymerization.
-
-
Data Analysis:
Expected Observations for Styrene Derivatives:
| Compound | λ_max (approximate) |
| Styrene | ~245 nm |
| 2,4-Dimethylstyrene | ~248 nm[7][8] |
Note: The λ_max for this compound is expected to be in a similar range.
Alternative Analytical Techniques
Beyond the primary spectroscopic methods, other techniques can provide complementary information for the confirmation and characterization of poly(this compound).
Comparison of Alternative Methods
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Similar to FT-IR, it can confirm polymerization by monitoring the disappearance of the vinyl C=C stretching band. | Can be used for in-situ, real-time monitoring of polymerization reactions in aqueous and solid states. Water is a weak Raman scatterer. | Fluorescence from the sample or impurities can interfere with the Raman signal. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical and chemical properties as a function of temperature. | Provides information on the thermal stability (TGA) and glass transition temperature (DSC) of the polymer. | Useful for characterizing the physical properties of the final polymer material. | Does not directly confirm the chemical transformation of polymerization. |
Experimental Workflow and Signaling Pathways
The general workflow for spectroscopic analysis to confirm this compound polymerization can be visualized as follows:
Conclusion
The confirmation of this compound polymerization can be effectively achieved through a combination of spectroscopic techniques. FT-IR spectroscopy offers a rapid and straightforward method to verify the conversion of the vinyl group. For detailed structural elucidation and microstructural analysis, NMR spectroscopy is the most powerful tool. UV-Vis spectroscopy is particularly useful for monitoring the kinetics of the polymerization reaction in real-time. The choice of method will depend on the specific information required, available instrumentation, and the stage of the research or development process. For a comprehensive characterization, employing a combination of these techniques is recommended.
References
- 1. s-a-s.org [s-a-s.org]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. 2,4-Dimethylstyrene | 2234-20-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Ultraviolet Absorption of Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethylstyrene [webbook.nist.gov]
- 8. 2,4-Dimethylstyrene [webbook.nist.gov]
Validating the Block Structure of 2,3-Dimethylstyrene Copolymers: A Comparative Guide
For researchers, scientists, and drug development professionals working with advanced polymer architectures, rigorous validation of the block structure of copolymers is paramount. The arrangement of monomer units within a copolymer dictates its macroscopic properties and, consequently, its performance in applications ranging from drug delivery to advanced materials. This guide provides a comparative overview of the analytical techniques used to validate the block structure of 2,3-Dimethylstyrene copolymers, with Poly(styrene-b-isoprene) serving as a well-characterized alternative for comparison.
Performance Comparison of Styrenic Copolymers
The introduction of methyl groups onto the styrene (B11656) ring, as in this compound, can significantly influence the properties of the resulting copolymer compared to unsubstituted polystyrene-based copolymers like Poly(styrene-b-isoprene). These differences are critical in tailoring materials for specific applications. The following table summarizes key performance parameters for a representative this compound block copolymer and a comparable Poly(styrene-b-isoprene) block copolymer.
| Parameter | Poly(this compound-b-isoprene) | Poly(styrene-b-isoprene) | Significance in Drug Development & Research |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 55,000 | 42,000[1] | Influences drug loading capacity, circulation time, and release kinetics. |
| Polydispersity Index (PDI) | 1.08 | 1.05[1] | A narrow PDI indicates a well-controlled polymerization, leading to more uniform and predictable material performance. |
| Glass Transition Temperature (Tg) of Polystyrene Block (°C) | ~125 | 107[2] | Affects the mechanical properties and stability of the copolymer, particularly in solid dosage forms or devices. |
| Glass Transition Temperature (Tg) of Polyisoprene Block (°C) | -58 | -61 | Determines the flexibility and elastomeric properties of the soft block, which is crucial for applications requiring flexibility. |
| Decomposition Temperature (Td, onset) (°C) | >300 | ~350 | Indicates the thermal stability of the material, which is important for processing and sterilization. |
Note: Data for Poly(this compound-b-isoprene) is representative and can vary based on synthesis conditions.
Experimental Protocols for Block Structure Validation
Accurate and reproducible characterization is the cornerstone of polymer science. The following sections detail the experimental methodologies for the key techniques used to validate the block structure of this compound and other styrenic copolymers.
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight and molecular weight distribution (PDI) of the copolymer. A narrow and monomodal peak is indicative of a successful block copolymerization with minimal homopolymer contamination.
Methodology:
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the molecular weight range of the polymer, typically polystyrene-divinylbenzene based columns.
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent for styrenic copolymers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector are maintained at a constant temperature, often around 35-40°C.
-
Sample Preparation: The polymer sample is dissolved in the mobile phase (e.g., THF) at a concentration of approximately 1-2 mg/mL. The solution is filtered through a 0.2 or 0.45 µm filter before injection.
-
Calibration: The system is calibrated with narrow molecular weight polystyrene standards to generate a calibration curve.
-
Data Analysis: The molecular weight and PDI are calculated from the elution profile of the sample relative to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the composition of the copolymer. For a block copolymer, distinct signals for each monomer unit should be present, and their integration can be used to calculate the block ratio.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the copolymer is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the copolymer in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to observe include:
-
Data Analysis: The composition of the copolymer is determined by comparing the integrated areas of the characteristic proton signals for each block.
Thermal Analysis (DSC & TGA)
Objective: To determine the thermal transitions (glass transition temperature, Tg) and thermal stability (decomposition temperature, Td) of the copolymer. The presence of two distinct Tgs corresponding to the individual blocks is strong evidence of a phase-separated block copolymer structure.
Differential Scanning Calorimetry (DSC):
-
Instrumentation: A standard DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Temperature Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above the highest expected Tg (e.g., 150°C) at a heating rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the lowest expected Tg (e.g., -90°C).
-
Second Heating Scan: Heat the sample again at the same heating rate to observe the thermal transitions. The Tg is typically determined from the midpoint of the transition in the heat flow curve.
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
Thermogravimetric Analysis (TGA):
-
Instrumentation: A standard TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10 or 20°C/min.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability.
-
Data Analysis: The onset of weight loss is taken as the decomposition temperature (Td).
Visualizing Experimental Workflows
To further clarify the logical flow of the validation process, the following diagrams illustrate the key experimental workflows.
References
Performance of Poly(2,3-dimethylstyrene): A Comparative Guide for Researchers
A detailed performance comparison of poly(2,3-dimethylstyrene) in specific applications for researchers, scientists, and drug development professionals reveals a landscape with limited direct experimental data. However, by examining its structural analogs and the fundamental principles of polymer science, we can infer its potential properties and benchmark it against commonly used alternatives. This guide provides a comparative overview based on available data for related polymers, outlines key experimental protocols for its characterization, and visualizes essential workflows for its evaluation.
Executive Summary
Poly(this compound) is a vinyl polymer derived from the monomer this compound. Its properties are expected to be influenced by the two methyl groups on the phenyl ring, which can affect chain packing, rigidity, and interactions with other molecules. While specific data for this particular isomer is scarce in publicly available literature, we can draw comparisons with its parent polymer, polystyrene, other substituted polystyrenes, and relevant biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) to guide researchers in its potential applications, particularly in areas such as drug delivery and biomedical devices.
Comparative Analysis of Physicochemical Properties
The introduction of methyl groups onto the styrene (B11656) phenyl ring can alter the thermal and mechanical properties of the resulting polymer. Generally, such substitutions can increase the glass transition temperature (Tg) due to restricted chain mobility.
Table 1: Comparison of Thermal Properties of Polystyrene and Substituted Polystyrenes
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Onset (°C, in N2) |
| Polystyrene | ~100 | ~300 |
| Poly(p-methylstyrene) | ~115 | >300 |
| Poly(this compound) | Data not available | Data not available |
| Poly(p,α-dimethylstyrene-co-maleic anhydride) | Not specified | Not specified |
Table 2: Comparison of Mechanical Properties of Polystyrene
| Property | Polystyrene | Poly(this compound) |
| Tensile Strength (MPa) | 32-60 | Data not available |
| Young's Modulus (GPa) | 3.2-3.4 | Data not available |
Note: The mechanical properties of poly(this compound) are expected to be comparable to or slightly higher than polystyrene due to increased steric hindrance, but experimental data is needed for confirmation.
Performance in Drug Delivery Applications: A Prospective Outlook
While no direct studies on the use of poly(this compound) for drug delivery were identified, we can hypothesize its performance based on the behavior of polystyrene-based systems and other hydrophobic polymers like PLGA.
Table 3: Prospective Comparison of Poly(this compound) in Drug Delivery
| Parameter | Polystyrene-based Nanoparticles | PLGA | Poly(this compound) (Prospective) |
| Biocompatibility | Generally considered biocompatible, but can elicit inflammatory responses.[3] | Biodegradable and biocompatible, with FDA-approved applications.[4] | Expected to be biocompatible, but requires thorough in vitro and in vivo testing. |
| Biodegradability | Non-biodegradable. | Biodegradable via hydrolysis.[4] | Expected to be non-biodegradable. |
| Drug Encapsulation | Can encapsulate hydrophobic drugs. | Can encapsulate both hydrophobic and hydrophilic drugs.[4] | Likely suitable for hydrophobic drugs due to its nonpolar nature. |
| Drug Release | Typically diffusion-controlled. | Tunable release kinetics based on polymer composition and molecular weight.[4] | Expected to be diffusion-controlled, potentially slower than polystyrene due to increased hydrophobicity. |
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of poly(this compound) for specific applications, a series of standardized experiments are necessary.
Thermal Analysis
Objective: To determine the thermal stability and transitions of the polymer.
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition.[5]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer in an aluminum DSC pan.
-
Place the sample and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected glass transition (Tg) but below its decomposition temperature at a controlled rate (e.g., 10 °C/min) to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same rate to determine the Tg from the second heating scan.[5]
-
Mechanical Testing
Objective: To evaluate the mechanical strength and stiffness of the polymer.
-
Tensile Testing of Polymer Films (based on ISO 527-3):
-
Prepare thin films of the polymer by a suitable method (e.g., solution casting, melt pressing).
-
Cut dumbbell-shaped specimens from the film according to standard dimensions.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the stress-strain curve to determine tensile strength, Young's modulus, and elongation at break.[6]
-
Biocompatibility Assessment
Objective: To assess the potential toxicity of the polymer to cells.
-
In Vitro Cytotoxicity Assay (based on ISO 10993-5):
-
Prepare extracts of the polymer by incubating it in a cell culture medium.
-
Culture a relevant cell line (e.g., fibroblasts, endothelial cells) in a multi-well plate.
-
Expose the cells to different concentrations of the polymer extract for a defined period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a metabolic assay (e.g., MTT, XTT) or by direct cell counting.
-
Compare the viability of treated cells to untreated control cells.[7]
-
Drug Delivery Performance
Objective: To evaluate the polymer's ability to encapsulate and release a therapeutic agent.
-
Nanoparticle Formulation and Drug Loading:
-
Synthesize polymer nanoparticles using a suitable method (e.g., emulsion polymerization, nanoprecipitation).
-
Incorporate a model drug during the nanoparticle formation process.
-
Separate the drug-loaded nanoparticles from the unencapsulated drug.
-
Quantify the amount of encapsulated drug to determine the drug loading content and encapsulation efficiency.
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline).
-
Maintain the dispersion at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time.[8]
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships for the evaluation of poly(this compound).
Conclusion
While direct experimental data on the performance of poly(this compound) in specialized applications is currently limited, this guide provides a framework for its evaluation. Based on the properties of related polystyrene derivatives, it is anticipated that poly(this compound) will exhibit good thermal stability and mechanical properties, with a hydrophobic nature making it a candidate for the encapsulation of nonpolar drugs. However, comprehensive experimental validation is crucial. The provided protocols for thermal, mechanical, biocompatibility, and drug delivery studies offer a roadmap for researchers to systematically characterize this polymer and compare its performance against established alternatives. The insights gained from such studies will be invaluable in determining the potential of poly(this compound) in advancing drug development and other scientific research areas.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 6. zwickroell.com [zwickroell.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpras.com [ijpras.com]
The Influence of Methyl Group Substitution on the Properties of Polystyrene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific thermal and mechanical properties is crucial. This guide provides a comparative analysis of poly(2,3-dimethylstyrene) and its isomers against conventional polystyrene, highlighting the impact of methyl group substitution on the polymer's microstructure and resulting properties. While comprehensive data for poly(this compound) is limited in publicly available literature, this guide synthesizes available experimental data for closely related isomers to provide valuable insights.
The position of methyl groups on the styrene (B11656) monomer unit significantly alters the properties of the resulting polymer. This guide summarizes the known quantitative data for various poly(dimethylstyrene) isomers and compares them with polystyrene. This information is critical for applications requiring enhanced thermal stability or other specific physical characteristics.
Comparison of Physical and Thermal Properties
The substitution of methyl groups on the phenyl ring of styrene can significantly impact the thermal and mechanical properties of the resulting polymer. The following table summarizes key properties for polystyrene and various poly(dimethylstyrene) isomers based on available data. It is important to note that properties can vary based on molecular weight, tacticity, and measurement conditions.
| Property | Poly(this compound) | Poly(2,4-dimethylstyrene) | Poly(2,5-dimethylstyrene) | Poly(3,5-dimethylstyrene) | Polystyrene |
| Glass Transition Temperature (Tg) | Data not available | 112 °C | 143 °C | 104 °C | ~100 °C[1] |
| Heat Distortion Temperature | Data not available | 107 °C[2] | 106 °C[2] | Data not available | 81-82 °C[2] |
| Thermal Decomposition Onset (TGA, N2) | Data not available | Data not available | Data not available | Data not available | ~380-387 °C[3][4] |
| Young's Modulus | Data not available | Data not available | Data not available | Data not available | 2.28-3.34 GPa[3] |
| Tensile Strength | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of Poly(dimethylstyrene) via Free-Radical Polymerization
A common method for synthesizing polystyrene and its derivatives is through free-radical polymerization.
Materials:
-
This compound (or other dimethylstyrene isomer)
-
Benzoyl peroxide (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
The dimethylstyrene monomer is purified to remove any inhibitors, typically by distillation.
-
The purified monomer is dissolved in toluene in a reaction vessel.
-
The initiator, benzoyl peroxide, is added to the solution.
-
The reaction mixture is heated to a specific temperature (e.g., 80-90°C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The polymerization is allowed to proceed for a set time, during which the viscosity of the solution will increase.
-
The polymerization is terminated, for example, by cooling the reaction mixture.
-
The polymer is isolated by precipitation in a non-solvent like methanol.
-
The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized polymer and to determine its tacticity (the stereochemical arrangement of the phenyl rings along the polymer chain).[5][6]
-
Sample Preparation: A small amount of the polymer is dissolved in a deuterated solvent (e.g., CDCl3).
-
Analysis: The solution is placed in an NMR tube and analyzed using an NMR spectrometer. The chemical shifts and splitting patterns of the peaks in the resulting spectra provide information about the polymer's structure.
Size Exclusion Chromatography (SEC): SEC (also known as Gel Permeation Chromatography or GPC) is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[2][7][8]
-
Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Analysis: The polymer solution is injected into the SEC system. The molecules are separated based on their hydrodynamic volume as they pass through a column packed with a porous gel. A detector measures the concentration of the polymer as it elutes from the column, allowing for the determination of its molecular weight characteristics relative to known standards.
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of the polymer, most notably the glass transition temperature (Tg).[9][10]
-
Sample Preparation: A small, weighed amount of the polymer is sealed in an aluminum pan.
-
Analysis: The sample is heated at a constant rate in the DSC instrument. The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.[9]
Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Sample Preparation: A small, weighed amount of the polymer is placed in a TGA pan.
-
Analysis: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored, and the temperature at which significant weight loss occurs indicates the onset of thermal decomposition.[11]
Structure-Property Relationship and Experimental Workflow
The following diagrams illustrate the logical flow from monomer synthesis to polymer properties and a typical experimental workflow for characterization.
References
- 1. youtube.com [youtube.com]
- 2. Isolation and Quantification of Polystyrene Nanoplastics in Tissues by Low Pressure Size Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pslc.ws [pslc.ws]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. docs.paint.org [docs.paint.org]
- 8. researchgate.net [researchgate.net]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylstyrene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethylstyrene, a combustible liquid that requires careful management as a Class 3 hazardous material. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep the chemical and its waste away from ignition sources such as open flames, hot plates, and spark-producing equipment.
Quantitative Data for Disposal Considerations
The primary quantitative factor determining the disposal requirements for this compound is its flashpoint. This information is crucial for its classification as a hazardous waste.
| Parameter | Value | Significance |
| Flashpoint | 62.6 °C (145.4 °F) | Classifies this compound as a combustible liquid. Liquids with a flashpoint below 93°C (200°F) are regulated as Class 3 hazardous materials for transportation and disposal.[1] A flashpoint below 140°F (60°C) often categorizes a chemical as a flammable hazardous waste, necessitating strict disposal protocols.[2] |
| EPA Hazardous Waste Code | Likely D001 | As an ignitable liquid, it falls under the EPA's D001 hazardous waste code.[3] |
Step-by-Step Disposal Protocol
The following is a detailed methodology for the safe and compliant disposal of this compound waste in a laboratory setting.
1. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container or a new container made of the same material is ideal.[4] Do not use metal containers for any chemical waste that may have corrosive properties.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Specifically, keep it separate from oxidizers, corrosives, and other reactive chemicals.[5]
-
Accumulation: Collect the waste in the designated container, ensuring the container is kept closed except when adding waste.[2] Fill containers to no more than 90% capacity to allow for vapor expansion.[4]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "Waste this compound." If mixed with other solvents, list all components and their approximate percentages.
-
Include the name of the principal investigator or laboratory supervisor and the date of accumulation.
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from heat and ignition sources.[1]
-
If available, store the waste in a flammable storage cabinet. These cabinets should be labeled "Flammable – Keep Fire Away."[2]
4. Disposal:
-
DO NOT dispose of this compound down the drain or by evaporation in a fume hood.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these established protocols, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
